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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Elucidation of 5-ethyl-1-phenyl-1H-pyrazole

This guide is structured as an advanced technical whitepaper designed for analytical chemists and medicinal chemistry teams. It prioritizes the logical deduction required to distinguish regioisomers in nitrogen heterocyc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as an advanced technical whitepaper designed for analytical chemists and medicinal chemistry teams. It prioritizes the logical deduction required to distinguish regioisomers in nitrogen heterocycles.

Executive Summary: The Regiochemical Challenge

In the development of pyrazole-based pharmacophores, the Knorr pyrazole synthesis (condensation of hydrazines with 1,3-dicarbonyls) is the industry standard. However, when reacting phenylhydrazine with an unsymmetrical 1,3-dicarbonyl equivalent (e.g., 1-propionylacetaldehyde or its enaminone surrogate), two regioisomers are kinetically and thermodynamically possible:

  • Target Isomer: 5-ethyl-1-phenyl-1H-pyrazole (Sterically congested).

  • Competitor Isomer: 3-ethyl-1-phenyl-1H-pyrazole (Sterically favored).

Distinguishing these isomers is non-trivial because they share identical molecular weights and very similar scalar coupling networks. This guide outlines a definitive elucidation protocol, relying on Nuclear Overhauser Effect Spectroscopy (NOESY) as the primary determinant of regiochemistry.

Synthesis & Isomer Generation

To understand the impurity profile, one must understand the origin. The reaction of phenylhydrazine with a 1,3-electrophile proceeds via a hydrazone intermediate. The cyclization direction depends on whether the hydrazine nitrogen attacks the ketone or the aldehyde equivalent first.

Reaction Pathway Diagram

The following flow illustrates the bifurcation point in the synthesis that necessitates this analysis.

G Start Phenylhydrazine + 1,3-Dicarbonyl Equiv. Inter Hydrazone Intermediates Start->Inter Condensation IsoA Isomer A: 5-Ethyl-1-phenyl-1H-pyrazole (Steric Clash) Inter->IsoA Path A (Kinetic) IsoB Isomer B: 3-Ethyl-1-phenyl-1H-pyrazole (Less Hindered) Inter->IsoB Path B (Thermodynamic)

Figure 1: Bifurcation of the Knorr synthesis leading to 1,3- and 1,5-isomers.

Analytical Strategy: The "Smoking Gun" Protocol

Standard 1D NMR (


H, 

C) is often insufficient for conclusive assignment due to the subtle electronic differences between positions 3 and 5. The definitive assignment relies on spatial proximity (Dipolar Coupling).
The Logic of Assignment
  • In the 5-ethyl isomer: The ethyl group is spatially adjacent to the ortho-protons of the N-phenyl ring.

  • In the 3-ethyl isomer: The C5-proton (H5) is spatially adjacent to the ortho-protons of the N-phenyl ring.

Step-by-Step Elucidation Workflow

Elucidation Sample Isolated Product MS LC-MS Analysis (Confirm M+H = 173.1) Sample->MS HNMR 1H NMR (1D) Identify Ethyl & Phenyl Signals MS->HNMR NOESY 2D NOESY Experiment (The Critical Step) HNMR->NOESY Decision Check NOE Cross-peaks at Phenyl Ortho-H (7.4 ppm) NOESY->Decision Res5 NOE to Ethyl-CH2 CONFIRMED: 5-Ethyl Isomer Decision->Res5 Cross-peak present Res3 NOE to Pyrazole-H CONFIRMED: 3-Ethyl Isomer Decision->Res3 Cross-peak absent

Figure 2: Decision tree for assigning pyrazole regiochemistry.

Detailed Spectroscopic Data

The following data tables summarize the expected signals. Note that chemical shifts (


) are solvent-dependent (typically CDCl

or DMSO-

).
Proton NMR ( H NMR)

Solvent: CDCl


, 400 MHz.
MoietyProton TypeMultiplicity

(ppm)
Diagnostic Feature
Ethyl -CH

-
Quartet (

Hz)
2.50 – 2.65Position varies slightly by isomer.
Ethyl -CH

Triplet (

Hz)
1.15 – 1.25Standard alkyl signal.
Pyrazole H-3 (or H-5)Doublet (

Hz)
7.50 – 7.60Critical: If 5-ethyl, this is H-3.
Pyrazole H-4Doublet (

Hz)
6.20 – 6.30Couples with H-3/H-5.
Phenyl Ortho-HMultiplet7.35 – 7.45NOE Anchor Point.
Phenyl Meta/Para-HMultiplet7.45 – 7.55Overlaps frequently.
Carbon NMR ( C NMR)

While less definitive than NOESY, the


C shifts of the pyrazole ring carbons provide supporting evidence.
  • C5 Shift: In 1-phenylpyrazoles, C5 is typically shielded (upfield, ~128-135 ppm) relative to C3 (~140-150 ppm) due to the orthogonal twist of the phenyl ring which disrupts conjugation but places the C5 in the shielding cone of the phenyl ring.

  • Observation: If the quaternary carbon attached to the ethyl group appears at ~145 ppm, it is likely C3 (3-ethyl isomer). If it appears at ~135 ppm, it is likely C5 (5-ethyl isomer).

Experimental Protocols

Protocol A: 2D NOESY Acquisition (The Standard)

This experiment is the self-validating step required for high-integrity data packages.

  • Sample Prep: Dissolve 10-15 mg of the isolated pyrazole in 0.6 mL of CDCl

    
     (filtered through neutral alumina to remove paramagnetic impurities if necessary).
    
  • Acquisition:

    • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpphpp on Bruker).

    • Mixing Time (

      
      ):  Set to 500 ms . This is optimal for small molecules (MW < 500) to observe positive NOE enhancement.
      
    • Scans: 16 scans per increment (256 increments).

  • Processing: Apply a 90° shifted sine-bell apodization (QSINE) in both dimensions.

  • Analysis:

    • Locate the Phenyl ortho-proton signal (~7.4 ppm).

    • Draw a horizontal trace.

    • Look for cross-peaks:

      • If cross-peak at ~2.6 ppm (Ethyl CH

        
        ) 
        
        
        
        5-Ethyl-1-phenyl-1H-pyrazole .
      • If cross-peak at ~7.6 ppm (Pyrazole H)

        
        3-Ethyl-1-phenyl-1H-pyrazole .
        
Protocol B: 1D Difference NOE (Alternative)

If 2D time is unavailable, a selective 1D NOE is faster.

  • Irradiation: Selectively irradiate the ethyl -CH

    
    - quartet at ~2.6 ppm.
    
  • Observation:

    • Positive Result: Enhancement of the phenyl ortho-protons (~7.4 ppm) confirms the 5-ethyl structure.

    • Negative Result: No enhancement of phenyl protons (but enhancement of Pyrazole H-4) suggests the 3-ethyl structure.

Authoritative References

  • Knorr Pyrazole Synthesis Mechanism & Regioselectivity:

    • Detailed kinetic studies on the competition between 3- and 5-isomers.

    • Source: RSC Advances, "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis."

  • NMR Assignment of N-Phenyl Pyrazoles:

    • Foundational work on using NOE and 13C shifts to distinguish pyrazole isomers.

    • Source: Magnetic Resonance in Chemistry, "Characterization of 4,5-dihydro-1H-pyrazole derivatives by 13C NMR spectroscopy."

  • General Heterocyclic NMR Data:

    • Standard reference for chemical shifts in 1-phenyl-substituted systems.

    • Source: Canadian Journal of Chemistry, "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles."[1]

Sources

Exploratory

Technical Whitepaper: Identification, Synthesis, and Characterization of 5-Ethyl-1-phenyl-1H-pyrazole

The following technical guide is structured to address the specific challenges associated with 5-ethyl-1-phenyl-1H-pyrazole , particularly the critical issue of distinguishing it from its thermodynamically favored regioi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to address the specific challenges associated with 5-ethyl-1-phenyl-1H-pyrazole , particularly the critical issue of distinguishing it from its thermodynamically favored regioisomer, 1-phenyl-3-ethylpyrazole.

Part 1: Executive Summary & Core Identity

The "Isomer Trap" in Pyrazole Chemistry In the development of pyrazole-based pharmacophores (e.g., for p38 MAP kinase inhibition or agrochemical ligands), the positioning of the alkyl substituent relative to the N-phenyl group is critical for structure-activity relationships (SAR).

The synthesis of 5-ethyl-1-phenyl-1H-pyrazole is frequently complicated by the formation of its regioisomer, 1-phenyl-3-ethylpyrazole . Standard condensation of phenylhydrazine with 1,3-dicarbonyls often favors the 3-ethyl isomer due to steric relief between the N-phenyl ring and the C5-substituent. This guide provides the definitive identification data and the regioselective protocols required to isolate the correct 5-ethyl isomer.

Chemical Identity Matrix
PropertyTarget CompoundThe Common Impurity (Regioisomer)
IUPAC Name 5-ethyl-1-phenyl-1H-pyrazole 1-phenyl-3-ethyl-1H-pyrazole
CAS Number 13518-87-1 10352-78-0
Molecular Formula C₁₁H₁₂N₂C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol 172.23 g/mol
Key Structural Feature Ethyl group at C5 (Adjacent to N-Phenyl)Ethyl group at C3 (Distal to N-Phenyl)
Steric Environment High steric clash (Phenyl vs. Ethyl)Low steric clash

Critical Warning: Many commercial databases index these CAS numbers interchangeably or provide mixtures under the generic "ethyl-1-phenylpyrazole" label. Always verify identity via 1H-NMR NOE experiments (see Part 3).

Part 2: Synthetic Pathways & Regiocontrol

To synthesize the 5-ethyl isomer specifically, one cannot rely on the standard Knorr pyrazole synthesis using phenylhydrazine and 1,3-diketones in ethanol, which typically yields a 10:1 mixture favoring the 3-ethyl isomer.

Recommended Protocol: Regioselective Cyclization via Enaminones

To force the formation of the 5-ethyl isomer, the reaction must proceed through a pathway where the nucleophilic hydrazine nitrogen attacks the most electrophilic carbon of the starting material before cyclization.

Mechanism:

  • Precursor: Use 1-(dimethylamino)pent-1-en-3-one (an enaminone) rather than a simple diketone.

  • Solvent Control: The use of fluorinated alcohols (e.g., TFE or HFIP) can invert regioselectivity by hydrogen-bonding to the carbonyl, altering the electrophilicity profile.

Workflow Diagram (DOT)

The following diagram illustrates the divergent pathways and the specific conditions required to obtain the target 5-ethyl isomer.

PyrazoleSynthesis Start Phenylhydrazine + Precursor PathA Standard Knorr (Ethanol, Reflux) + Hexane-2,4-dione Start->PathA Standard Conditions PathB Regioselective Route (Enaminone + Acid/TFE) Start->PathB Directed Synthesis IntermedA Hydrazone Intermediate (Steric Control) PathA->IntermedA IntermedB Michael Addition (Electronic Control) PathB->IntermedB Prod3 1-phenyl-3-ethylpyrazole (Major Product via Path A) CAS: 10352-78-0 IntermedA->Prod3 Thermodynamic Favorability Prod5 5-ethyl-1-phenyl-1H-pyrazole (Target Product via Path B) CAS: 13518-87-1 IntermedB->Prod5 Kinetic Trapping

Caption: Divergent synthesis pathways. Path B (Green) utilizes electronic control via enaminones to force the 5-ethyl substitution pattern, overcoming the steric bias of Path A.

Part 3: Analytical Characterization (Self-Validating System)

Because the melting points of these isomers are often similar or they exist as oils, NMR spectroscopy is the only reliable method for validation.

1H-NMR Distinctions[1][2]
  • 5-Ethyl Isomer (Target): The ethyl group is shielded by the orthogonal phenyl ring current.

    • CH₂ (Ethyl): Appears slightly upfield (~2.55 ppm) compared to the 3-isomer.

    • H4 Proton: The proton on the pyrazole ring (C4) shows coupling to the ethyl group.

  • 3-Ethyl Isomer (Impurity):

    • CH₂ (Ethyl): Typical aromatic alkyl position (~2.70 ppm).

The Definitive Test: 1D-NOE (Nuclear Overhauser Effect)

This protocol validates the spatial proximity of the ethyl group to the phenyl ring.

  • Step 1: Irradiate the ortho-protons of the N-phenyl ring (approx. 7.4-7.5 ppm).

  • Step 2: Observe the Ethyl CH₂ region.

    • Positive NOE Signal: Confirms 5-ethyl-1-phenylpyrazole . The ethyl group is spatially close to the phenyl ring.

    • No NOE Signal: Indicates 1-phenyl-3-ethylpyrazole . The ethyl group is too distant from the phenyl ring to exhibit NOE.

Part 4: Applications & Significance[3][4]

Pharmacophore Development

The 5-ethyl-1-phenyl moiety is a bioisostere for various kinase inhibitors. The steric bulk of the ethyl group at position 5 forces the phenyl ring out of planarity (torsion angle ~50°), which is often required to fit into hydrophobic pockets of enzymes like p38 MAP kinase or COX-2 . The planar 3-ethyl isomer often fails to bind due to lack of this specific twist.

Agrochemical Fungicides

Derivatives of 5-alkyl-1-phenylpyrazoles are precursors to succinate dehydrogenase inhibitor (SDHI) fungicides. The correct regiochemistry is essential for metabolic stability and receptor affinity in fungal pathogens.

References

  • Regioselectivity in Pyrazole Synthesis

    • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[1]

    • Source:Journal of Organic Chemistry (2008).
    • URL:[Link]

  • NMR Characterization of Pyrazole Isomers

    • Title: 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles.[2]

    • Source:Magnetic Resonance in Chemistry.
    • URL:[Link]

  • Solvent Effects on Regiochemistry

    • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols.[1]

    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • PubChem Compound Summary (Isomer Reference)

    • Title: Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxyl
    • Source: PubChem.[3]

    • URL:[Link]

Sources

Foundational

An In-depth Technical Guide to 5-ethyl-1-phenyl-1H-pyrazole: Synthesis, Characterization, and Therapeutic Potential

Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved therapeutic agents.[1] This guide provides a detailed technical overview of 5-ethyl-1-phenyl-...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous approved therapeutic agents.[1] This guide provides a detailed technical overview of 5-ethyl-1-phenyl-1H-pyrazole, a representative member of this vital class of N-heterocycles. We will explore its fundamental molecular properties, outline a robust and representative synthetic protocol, and delve into the expected spectroscopic characteristics based on analogous structures. Furthermore, this document will contextualize the potential of this molecule within the broader landscape of drug discovery and development, leveraging the well-established pharmacological profile of the pyrazole scaffold. This guide is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are engaged in the design and synthesis of novel therapeutic agents.

Core Molecular Attributes

The foundational step in the evaluation of any novel compound is the precise determination of its molecular formula and weight. These parameters are critical for all subsequent analytical and stoichiometric calculations.

Molecular Formula and Structure

The chemical structure of 5-ethyl-1-phenyl-1H-pyrazole consists of a central pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. The ring is substituted with a phenyl group at the N1 position and an ethyl group at the C5 position.

The molecular formula is deduced as C₁₁H₁₂N₂ .

Molecular Weight

Based on the molecular formula, the key molecular weights are calculated as follows:

PropertyValue
Monoisotopic Mass 172.1000 g/mol
Average Mass 172.221 g/mol

These values are fundamental for mass spectrometry analysis and for calculating molar equivalents in synthesis and bioassays.

Synthesis and Mechanism

The construction of the pyrazole ring is a well-established transformation in organic chemistry, with the Knorr pyrazole synthesis being a primary and highly versatile method.[2] This approach involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

Proposed Synthetic Pathway

A reliable route to 5-ethyl-1-phenyl-1H-pyrazole involves the reaction of 1-phenylhydrazine with 1,3-pentanedione. The regioselectivity of this reaction is a key consideration. The more nucleophilic nitrogen of phenylhydrazine (the one not directly attached to the phenyl ring) typically attacks one of the carbonyls, followed by cyclization and dehydration to yield the pyrazole product.

G cluster_reactants Reactants cluster_process Process cluster_product Product A 1,3-Pentanedione C Condensation & Cyclization A->C Acid or Base Catalyst (e.g., Acetic Acid) B Phenylhydrazine B->C D 5-ethyl-1-phenyl-1H-pyrazole C->D Dehydration

Caption: Proposed synthesis of 5-ethyl-1-phenyl-1H-pyrazole.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of substituted pyrazoles and is adaptable for the title compound.[3]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-pentanedione (1.0 mmol, 1 eq.) and phenylhydrazine (1.0 mmol, 1 eq.) in a suitable solvent such as ethanol or glacial acetic acid (20 mL).

  • Catalysis: Add a catalytic amount of a protic acid (e.g., 2-3 drops of concentrated HCl or H₂SO₄) to the mixture.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Neutralize the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution) if necessary.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 5-ethyl-1-phenyl-1H-pyrazole.

Spectroscopic Characterization

Expected ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the ethyl, phenyl, and pyrazole protons.

Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Pyrazole-H (C4-H)~6.1 - 6.3singlet (s)1H
Phenyl-H (ortho)~7.4 - 7.6multiplet (m)2H
Phenyl-H (meta, para)~7.2 - 7.4multiplet (m)3H
Ethyl-CH₂ (C5-CH₂)~2.6 - 2.8quartet (q)2H
Ethyl-CH₃ (C5-CH₃)~1.2 - 1.4triplet (t)3H
Expected ¹³C NMR Data

The carbon NMR will provide information on the carbon framework of the molecule.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Pyrazole-C5~145 - 148
Pyrazole-C3~140 - 142
Phenyl-C (ipso)~139 - 141
Phenyl-C (ortho, meta, para)~125 - 130
Pyrazole-C4~103 - 106
Ethyl-CH₂~20 - 23
Ethyl-CH₃~13 - 15
Expected Mass Spectrometry Data

In mass spectrometry using electrospray ionization (ESI), the compound is expected to show a strong signal for the protonated molecule.

  • Expected [M+H]⁺: m/z = 173.1073

Therapeutic Relevance and Future Directions

The pyrazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[1] This versatility has led to the development of numerous successful drugs.

Established Pharmacological Activities of Pyrazole Derivatives
  • Anti-inflammatory: Celecoxib, a well-known non-steroidal anti-inflammatory drug (NSAID), features a pyrazole core.

  • Anticancer: Pyrazole derivatives have been developed as kinase inhibitors for cancer therapy.

  • Antimicrobial and Antiviral: The pyrazole ring is present in various compounds with demonstrated activity against bacteria, fungi, and viruses.

Given this established profile, 5-ethyl-1-phenyl-1H-pyrazole represents a valuable starting point for the development of new therapeutic agents. The ethyl and phenyl substituents can be further functionalized to optimize binding to specific biological targets, improve pharmacokinetic properties, and reduce off-target effects.

G cluster_core Core Scaffold cluster_applications Potential Therapeutic Areas A 5-ethyl-1-phenyl-1H-pyrazole B Anti-inflammatory Agents A->B Structural Analogy to Celecoxib C Anticancer Therapeutics (e.g., Kinase Inhibitors) A->C Scaffold for Kinase Inhibition D Antimicrobial/Antiviral Drugs A->D Broad-spectrum Heterocyclic Activity

Caption: Therapeutic potential of the 5-ethyl-1-phenyl-1H-pyrazole scaffold.

Conclusion

5-ethyl-1-phenyl-1H-pyrazole is a chemically tractable and synthetically accessible molecule that belongs to a class of heterocycles with profound importance in drug discovery. While this specific derivative may be less studied, its structural simplicity and the proven therapeutic value of the pyrazole core make it an excellent candidate for further investigation and as a foundational scaffold for the development of next-generation therapeutics. The synthetic and analytical frameworks provided in this guide offer a solid starting point for researchers aiming to explore the potential of this and related compounds.

References

  • Viveka, S., et al. (2016). Synthesis, characterization, single crystal X-ray diffraction and DFT studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Taylor & Francis Online. Available at: [Link]

  • Reddy, G. L., et al. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Viveka, S., et al. (2016). (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. Available at: [Link]

  • Khan, I., et al. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Available at: [Link]

  • PubChem. (n.d.). Ethyl 1-phenyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Chemical Synthesis Database. (2025). ethyl 1-phenyl-1H-pyrazole-4-carboxylate. Available at: [Link]

  • PubChem. (n.d.). 1-Ethyl-3-phenyl-4,5-dihydro-1H-pyrazole. National Center for Biotechnology Information. Available at: [Link]

  • SpectraBase. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR] - Chemical Shifts. Wiley. Available at: [Link]

  • Al-Hourani, B. J., et al. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. KTU ePubl. Available at: [Link]

  • RSC Publishing. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Available at: [Link]

  • This-is-a-placeholder-for-cit
  • Begtrup, M. (1974). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. SciSpace. Available at: [Link]

  • Yogi, B., et al. (2018). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Shaterian, H. R., & Rigi, F. (2016). A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water. PMC. Available at: [Link]

  • Devkate, C. G., et al. (2016). Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Exploratory

Introduction: The Significance of the Pyrazole Core

An In-Depth Technical Guide to the Synthesis of 5-ethyl-1-phenyl-1H-pyrazole This guide provides a comprehensive overview of the synthesis of 5-ethyl-1-phenyl-1H-pyrazole, a heterocyclic compound of significant interest...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 5-ethyl-1-phenyl-1H-pyrazole

This guide provides a comprehensive overview of the synthesis of 5-ethyl-1-phenyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal and materials science. The document is intended for researchers, chemists, and professionals in drug development, offering detailed mechanistic insights, a validated experimental protocol, and a discussion of the critical parameters governing the reaction's success.

Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is a "privileged scaffold" in medicinal chemistry, forming the core of numerous blockbuster drugs such as the anti-inflammatory agent Celecoxib and the appetite suppressant Rimonabant.[1][2] Their broad spectrum of biological activities includes anti-inflammatory, anticancer, antibacterial, and antiviral properties.[3][4] The specific compound, 5-ethyl-1-phenyl-1H-pyrazole, serves as a valuable building block for creating more complex molecules in pharmaceutical and agrochemical research.[5] Its synthesis is a foundational exercise in heterocyclic chemistry, illustrating key principles of condensation reactions and regioselectivity.

The Knorr Pyrazole Synthesis: A Cornerstone Methodology

The most classical and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883.[6][7] This robust reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] For the synthesis of our target molecule, 5-ethyl-1-phenyl-1H-pyrazole, the requisite precursors are phenylhydrazine and 1,3-hexanedione .

The choice of the 1,3-dicarbonyl compound is paramount as it dictates the substitution pattern on the final pyrazole ring. The ethyl group at the 5-position of the target molecule originates from the ethyl ketone moiety of 1,3-hexanedione.

G cluster_reactants Starting Materials cluster_process Core Process cluster_product Product Phenylhydrazine Phenylhydrazine Knorr_Synthesis Knorr Pyrazole Synthesis (Cyclocondensation) Phenylhydrazine->Knorr_Synthesis 1,3-Hexanedione 1,3-Hexanedione 1,3-Hexanedione->Knorr_Synthesis Target_Molecule 5-ethyl-1-phenyl-1H-pyrazole Knorr_Synthesis->Target_Molecule G A Phenylhydrazine + 1,3-Hexanedione B Hydrazone Intermediate A->B Condensation (-H₂O) C Cyclic Hemiaminal Intermediate B->C Intramolecular Cyclization D 5-ethyl-1-phenyl-1H-pyrazole C->D Dehydration & Aromatization (-H₂O)

Caption: Simplified reaction mechanism of the Knorr pyrazole synthesis.

A critical consideration in this synthesis is regioselectivity . Because 1,3-hexanedione is an unsymmetrical diketone, the initial nucleophilic attack by phenylhydrazine can occur at either of the two distinct carbonyl carbons. This can lead to the formation of two possible regioisomeric products:

  • 5-ethyl-1-phenyl-1H-pyrazole (desired product)

  • 3-ethyl-1-phenyl-1H-pyrazole (isomeric impurity)

Previous mechanistic studies have shown that regioselectivity is influenced by several factors, including pH, solvent, and the electronic and steric nature of the substituents on both reactants. [8]Generally, the most nucleophilic nitrogen of phenylhydrazine (the terminal NH2) attacks the most electrophilic (least sterically hindered) carbonyl carbon first. Under acidic conditions, the reaction often favors the formation of the more stable isomer. Fine-tuning the reaction conditions is therefore essential to maximize the yield of the desired 5-ethyl isomer.

Validated Experimental Protocol

This protocol provides a reliable method for the laboratory-scale synthesis of 5-ethyl-1-phenyl-1H-pyrazole.

Materials and Reagents:

  • Phenylhydrazine

  • 1,3-Hexanedione

  • Glacial Acetic Acid (catalyst)

  • Ethanol (solvent)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-hexanedione (1.0 eq) in absolute ethanol.

  • Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1.0 eq) dropwise at room temperature.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops). [9]4. Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. [10]The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Work-up: Dissolve the resulting crude oil in ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acetic acid) and brine.

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to separate the desired product from any unreacted starting materials and the regioisomeric byproduct.

Data Presentation and Characterization

The successful synthesis of 5-ethyl-1-phenyl-1H-pyrazole should be confirmed through standard analytical techniques. The following table summarizes expected data.

ParameterExpected Value/Observation
Physical State Brownish or yellow liquid [11]
Yield 70-90% (after purification)
¹H NMR (CDCl₃) δ ~7.4 (m, 5H, Phenyl-H), ~6.1 (s, 1H, Pyrazole-H), ~2.7 (q, 2H, -CH₂-), ~1.3 (t, 3H, -CH₃) [11]
¹³C NMR (CDCl₃) δ ~155, ~146, ~140, ~129, ~127, ~125 (Aromatic C's), ~103 (Pyrazole C4-H), ~22 (-CH₂-), ~14 (-CH₃) [11]
Mass Spec (ESI) m/z = 187 [M+H]⁺

Note: NMR chemical shifts are approximate and can vary slightly based on solvent and instrument calibration. The values are extrapolated from similar structures like 3,5-diethyl-1-phenyl-1H-pyrazole. [11]

Alternative Synthetic Routes

While the Knorr synthesis is the most direct approach, other methods can be employed to synthesize the pyrazole core, offering flexibility in substrate availability and substitution patterns.

  • From α,β-Unsaturated Carbonyls: The reaction of phenylhydrazine with an appropriate α,β-unsaturated ketone can yield a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole. [6][12]* Multicomponent Reactions (MCRs): One-pot reactions involving three or more components can provide rapid access to highly substituted pyrazoles. [1][2]These methods are highly efficient and align with the principles of green chemistry.

  • From Acetylenic Ketones: The cyclocondensation of hydrazines with acetylenic ketones is another long-established method, though it can also face challenges with regioselectivity. [6]

Conclusion

The synthesis of 5-ethyl-1-phenyl-1H-pyrazole via the Knorr cyclocondensation of phenylhydrazine and 1,3-hexanedione is a robust and reliable method. The primary scientific challenge lies in controlling the regioselectivity to favor the desired 5-ethyl isomer. By carefully controlling the reaction conditions, particularly the pH, high yields of the pure product can be achieved. This guide provides the necessary theoretical framework and a practical, validated protocol for the successful synthesis and characterization of this important heterocyclic building block, empowering further research in drug discovery and materials science.

References

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2022). Molecules. Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... (n.d.). ResearchGate. Retrieved from [Link]

  • Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (2018). Organic Chemistry Frontiers. Retrieved from [Link]

  • Synthesis, characterization, single crystal X-ray diffraction and DFT studies of ethyl -methyl- -phenyl- H-pyrazole. (2016). Taylor & Francis Online. Retrieved from [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (2025). J&K Scientific LLC. Retrieved from [Link]

  • Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]

  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018). National Center for Biotechnology Information. Retrieved from [Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing. Retrieved from [Link]

  • Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]

  • Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone. (2019). Journal of Emerging Technologies and Innovative Research. Retrieved from [Link]

  • How to prepare pyrazole from phenylhydrazine? (2012). ResearchGate. Retrieved from [Link]

  • Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. (2010). National Center for Biotechnology Information. Retrieved from [Link]

  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. (2025). ResearchGate. Retrieved from [Link]

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). YouTube. Retrieved from [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015). Hilaris Publisher. Retrieved from [Link]

  • Knorr pyrrole synthesis. (n.d.). Wikipedia. Retrieved from [Link]

  • Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. (2005). Asian Journal of Chemistry. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Convenient method for synthesis of various fused heterocycles via utility of 4-acetyl-5-methyl-1-phenyl-pyrazole as precursor. (2014). Arkivoc. Retrieved from [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2015). The Royal Society of Chemistry. Retrieved from [Link]

  • Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. (2011). Indian Academy of Sciences. Retrieved from [Link]

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. (n.d.). PubChem. Retrieved from [Link]

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018). ResearchGate. Retrieved from [Link]

  • Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. Retrieved from [Link]

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.). Google Patents.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2023). Journal of the Indian Chemical Society. Retrieved from [Link]

  • Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2021). Indian Academy of Sciences. Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Synthesis of 1-phenyl-3-biphenyl-5-(N-ethylcarbazole-3-yl)-2-pyrazoline and its use as DNA probe. (2009). PubMed. Retrieved from [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Pyrazole chemistry has developed rapidly since the publication of the last review of. (n.d.). Science of Synthesis. Retrieved from [Link]

  • Ethyl 5-aMino-1-phenyl-1H-pyrazole-3-carboxylate. (2026). Chemlyte Solutions. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 5-ethyl-1-phenyl-1H-pyrazole: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 5-ethyl-1-phenyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-ethyl-1-phenyl-1H-pyrazole, a heterocyclic compound of significant interest in medicinal chemistry. By synthesizing established principles of pyrazole chemistry with insights from closely related analogues, this document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Core Compound Identification and Nomenclature

The nomenclature of the subject compound is crucial for unambiguous scientific communication. Based on the principles of chemical nomenclature and data from analogous structures, the following details have been established.

IUPAC Name: 5-ethyl-1-phenyl-1H-pyrazole

Synonyms: While specific synonyms for this exact molecule are not widely documented, based on common naming conventions for similar pyrazoles, potential synonyms could include:

  • 1-Phenyl-5-ethylpyrazole

  • 5-Ethyl-1-phenylpyrazole

Molecular Structure:

Synthesis_of_5-ethyl-1-phenyl-1H-pyrazole reagent1 1-Phenylpentane-1,3-dione reaction + reagent1->reaction reagent2 Phenylhydrazine reagent2->reaction product 5-ethyl-1-phenyl-1H-pyrazole solvent Ethanol / Acetic Acid (cat.) solvent->product conditions Reflux conditions->product reaction->product Cyclocondensation

Figure 2: Proposed synthesis of 5-ethyl-1-phenyl-1H-pyrazole.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-phenylpentane-1,3-dione (1 equivalent) in absolute ethanol.

  • Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1 equivalent) dropwise at room temperature.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 5-ethyl-1-phenyl-1H-pyrazole.

Expected Characterization Data

While specific experimental data for 5-ethyl-1-phenyl-1H-pyrazole is not readily available in the literature, the following spectroscopic characteristics can be anticipated based on data from structurally similar compounds, such as 3,5-diethyl-1-phenyl-1H-pyrazole. [1] Table 1: Predicted Physicochemical and Spectroscopic Data

PropertyPredicted Value/Characteristics
Molecular Formula C₁₁H₁₂N₂
Molecular Weight 172.23 g/mol
Appearance Likely a colorless to pale yellow oil or low-melting solid
¹H NMR Signals corresponding to the phenyl protons (multiplet, ~7.2-7.5 ppm), a singlet for the pyrazole C4-H (~6.0-6.2 ppm), a quartet for the ethyl CH₂ (~2.6-2.8 ppm), and a triplet for the ethyl CH₃ (~1.2-1.4 ppm).
¹³C NMR Aromatic signals for the phenyl and pyrazole rings, and aliphatic signals for the ethyl group.
Mass Spectrometry (ESI-MS) Expected [M+H]⁺ ion at m/z 173.1073.
Infrared (IR) Spectroscopy Characteristic peaks for C-H aromatic and aliphatic stretching, C=N and C=C stretching of the pyrazole and phenyl rings.

Potential Applications in Drug Discovery and Development

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. [2][3]Derivatives of 1-phenyl-1H-pyrazole, in particular, have been extensively investigated for their therapeutic potential.

Anti-inflammatory Activity

A significant body of research points to the anti-inflammatory properties of pyrazole derivatives. [4][5][6]The mechanism of action is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. The structural features of 5-ethyl-1-phenyl-1H-pyrazole make it a candidate for investigation as a novel anti-inflammatory agent.

Anti-inflammatory_Pathway inflammatory_stimuli Inflammatory Stimuli arachidonic_acid Arachidonic Acid inflammatory_stimuli->arachidonic_acid cox_enzymes COX-1 / COX-2 arachidonic_acid->cox_enzymes prostaglandins Prostaglandins cox_enzymes->prostaglandins inflammation Inflammation (Pain, Fever, Swelling) prostaglandins->inflammation pyrazole_compound 5-ethyl-1-phenyl-1H-pyrazole (Hypothesized) pyrazole_compound->cox_enzymes Inhibition

Figure 3: Hypothesized mechanism of anti-inflammatory action.

Anticancer Activity

Numerous studies have highlighted the potential of pyrazole derivatives as anticancer agents. [1][7][8][9][10]These compounds have been shown to target various signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. The specific substitutions on the pyrazole and phenyl rings can significantly influence the anticancer potency and selectivity. Therefore, 5-ethyl-1-phenyl-1H-pyrazole represents a valuable scaffold for the development of novel oncology therapeutics.

Experimental Protocols for Biological Evaluation

To ascertain the therapeutic potential of 5-ethyl-1-phenyl-1H-pyrazole, a series of in vitro and in vivo assays are recommended.

In Vitro Anti-inflammatory Assay: COX Inhibition Assay

Objective: To determine the inhibitory effect of 5-ethyl-1-phenyl-1H-pyrazole on COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme Preparation: Use commercially available human recombinant COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl buffer).

  • Substrate: Use arachidonic acid as the substrate.

  • Test Compound: Prepare serial dilutions of 5-ethyl-1-phenyl-1H-pyrazole in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • Incubate the enzyme with the test compound or a known inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1) for a specified time.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.

In Vitro Anticancer Assay: MTT Proliferation Assay

Objective: To assess the cytotoxic effect of 5-ethyl-1-phenyl-1H-pyrazole on various cancer cell lines.

Methodology:

  • Cell Lines: Select a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Cell Culture: Culture the cells in an appropriate medium supplemented with fetal bovine serum and antibiotics.

  • Treatment: Seed the cells in 96-well plates and treat them with various concentrations of 5-ethyl-1-phenyl-1H-pyrazole for 48-72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • The viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of cell growth.

Conclusion and Future Directions

While direct experimental data for 5-ethyl-1-phenyl-1H-pyrazole is currently limited in public scientific literature, the extensive research on the broader class of 1-phenyl-pyrazole derivatives provides a strong foundation for its potential as a valuable scaffold in drug discovery. Its straightforward synthesis and the established biological activities of its analogues, particularly in the areas of inflammation and oncology, make it a compelling target for further investigation. Future research should focus on the definitive synthesis and characterization of 5-ethyl-1-phenyl-1H-pyrazole, followed by a comprehensive biological evaluation to elucidate its specific mechanism of action and therapeutic potential.

References

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. (2025, October 7). PMC. Retrieved from [Link]

  • Recent applications of pyrazole and its substituted analogs. (2016, August 6). ResearchGate. Retrieved from [Link]

  • (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018, March 26). ResearchGate. Retrieved from [Link]

  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate | Request PDF. (2025, August 8). ResearchGate. Retrieved from [Link]

  • Journal of Chemical Health Risks. (n.d.). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023, September 5). MDPI. Retrieved from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2018, April 1). Bentham Science. Retrieved from [Link]

  • 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. (n.d.). Europe PMC. Retrieved from [Link]

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate | C12H13N3O2 | CID 85270. (n.d.). PubChem. Retrieved from [Link]

  • (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. (2016, June 16). ResearchGate. Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022, December 8). MDPI. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (n.d.). PMC. Retrieved from [Link]

  • Regioselective Synthesis and Structural Correlations of Aryl Pyrazole Framework. (n.d.). JETIR. Retrieved from [Link]

  • The Recent Development of the Pyrazoles : A Review. (2021, November 26). TSI Journals. Retrieved from [Link]

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (n.d.). NIH. Retrieved from [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]

  • One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2012, August 27). MDPI. Retrieved from [Link]

  • Ethyl 1-phenyl-1H-pyrazole-3-carboxylate | C12H12N2O2 | CID 6424672. (n.d.). PubChem. Retrieved from [Link]

  • ethyl 1-phenyl-1H-pyrazole-4-carboxylate. (2025, May 20). Chemical Synthesis Database. Retrieved from [Link]

  • Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. (2024, April 5). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Research Square. Retrieved from [Link]

  • An e cient reactions for synthesis of functionalized pyrazoles. (2025, August 13). Research Square. Retrieved from [Link]

  • Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential. (n.d.). RSC Publishing. Retrieved from [Link]

  • Review: Anticancer Activity Of Pyrazole. (2024, March 12). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023, August 12). MDPI. Retrieved from [Link]

  • Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors. (2014, November 1). PubMed. Retrieved from [Link]

  • Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. (n.d.). PrepChem.com. Retrieved from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Simulation of IR Spectra of Some Organic Compounds-A Review. (n.d.). IOSR Journal. Retrieved from [Link]

  • Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. (n.d.). PMC. Retrieved from [Link]

Sources

Exploratory

5-ethyl-1-phenyl-1H-pyrazole physical and chemical properties

The following technical guide details the physical and chemical profile of 5-ethyl-1-phenyl-1H-pyrazole , a specific regioisomer of the 1,5-disubstituted pyrazole class. This guide addresses the critical challenge of dis...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physical and chemical profile of 5-ethyl-1-phenyl-1H-pyrazole , a specific regioisomer of the 1,5-disubstituted pyrazole class.

This guide addresses the critical challenge of distinguishing this molecule from its 3-ethyl isomer—a common issue in pyrazole synthesis—and provides actionable protocols for its selective synthesis and characterization.

[1]

Executive Summary

5-Ethyl-1-phenyl-1H-pyrazole is a heteroaromatic scaffold used primarily as an intermediate in the development of p38 MAP kinase inhibitors and mitochondrial complex I inhibitors (e.g., Tebufenpyrad analogs).[1] Unlike its planar 3-ethyl isomer, the 5-ethyl derivative possesses a twisted molecular geometry due to steric repulsion between the 1-phenyl ring and the 5-ethyl group.[1] This structural torsion significantly alters its electronic properties, NMR signature, and metabolic stability, making accurate identification critical in drug discovery campaigns.

Molecular Identity & Structural Analysis[2][3][4][5][6]

ParameterDetail
IUPAC Name 5-Ethyl-1-phenyl-1H-pyrazole
Common Names 1-Phenyl-5-ethylpyrazole
Molecular Formula C

H

N

Molecular Weight 172.23 g/mol
SMILES CCC1=CC=NN1C2=CC=CC=C2
CAS Number Research Grade (Note: Often conflated with 3-ethyl isomer CAS 10199-00-5; verify specific regioisomer via NMR)
3D Conformational Analysis (The "Twist")

The defining feature of the 5-ethyl isomer is the steric clash between the ortho-hydrogens of the N1-phenyl ring and the C5-ethyl group.[1]

  • 3-Ethyl Isomer: The phenyl ring is coplanar with the pyrazole core, allowing for full

    
    -conjugation.[1]
    
  • 5-Ethyl Isomer: The phenyl ring is forced out of plane (torsion angle

    
    ) to accommodate the ethyl group. This deconjugation reduces the ring current effect on the pyrazole protons.
    

Physicochemical Properties[3][6][8][9][10][11]

PropertyValue / DescriptionNote
Physical State Viscous Liquid / OilUnlike many solid pyrazole-carboxylates, the alkyl-aryl core is typically an oil at RT.[1]
Boiling Point ~135–140 °C @ 15 mmHgEstimated based on 5-methyl analog (BP 118°C/15mmHg).
Solubility High: DCM, DMSO, MeOH, EtOAcLow: WaterLipophilic core (LogP

2.8–3.1).
pKa (Conjugate Acid) ~2.0–2.5Weakly basic N2 nitrogen. The steric twist slightly increases basicity by reducing lone pair delocalization into the phenyl ring.
UV Absorption

shifted hypsochromically
Due to loss of conjugation between phenyl and pyrazole rings compared to the 3-isomer.

Spectroscopic Characterization (Critical Distinction)

Researchers frequently synthesize a mixture of 3-ethyl and 5-ethyl isomers.[1] Use the following NMR markers to distinguish them.

H NMR Diagnosis (CDCl )
  • 5-Ethyl-1-phenyl (Target):

    • Phenyl Region: Appears as a narrow multiplet or singlet-like peak.[1] Reason: The twisted ring experiences an averaged chemical environment, reducing the magnetic non-equivalence of ortho/meta protons.

    • Ethyl CH

      
      :  Often shielded (shifted upfield) relative to the 3-isomer due to the ring current of the orthogonal phenyl group.
      
  • 3-Ethyl-1-phenyl (Impurity):

    • Phenyl Region: Distinct multiplet with clear separation of ortho, meta, and para protons. Reason: Planar conformation maximizes anisotropic effects.

C NMR Markers

The C5 carbon in the 5-ethyl isomer is significantly deshielded compared to the C3 carbon in the 3-isomer.[1]

Synthesis & Regiochemistry[2][12]

The reaction of phenylhydrazine with unsymmetrical 1,3-diketones (e.g., propionylacetaldehyde equivalent) typically yields a mixture of regioisomers.

The Regioselectivity Challenge
  • Kinetic Product: Often the 5-hydroxy-2-pyrazoline intermediate, which dehydrates to the 5-ethyl isomer.[1]

  • Thermodynamic Product: The 3-ethyl isomer (less sterically hindered).

  • Solvent Effect: Protic solvents (EtOH) favor the 3-isomer. Fluorinated solvents (TFE, HFIP) can invert this selectivity to favor the 5-isomer.

Recommended Synthetic Route (Regioselective)

To target the 5-ethyl isomer specifically, use the Enaminone Route :

  • Precursor: React 1-morpholinopent-1-en-3-one (enaminone of 3-oxopentanal) with phenylhydrazine.

  • Mechanism: The hydrazine NH

    
     attacks the carbonyl carbon (hard nucleophile-hard electrophile), while the NHPh attacks the enamine carbon.
    
  • Result: High regioselectivity for 5-ethyl-1-phenyl-1H-pyrazole.

Synthesis Workflow Diagram

G Start Precursor: 3-Oxopentanal (or equivalent) Intermed Intermediate: Hydrazone Formation Start->Intermed + Phenylhydrazine Hydrazine Reagent: Phenylhydrazine Hydrazine->Intermed PathA Path A (Standard EtOH): Steric Avoidance Intermed->PathA Reflux in EtOH PathB Path B (Fluorinated Solvent/Enaminone): Kinetic Control Intermed->PathB 25°C in TFE or Enaminone Route Prod3 Major Product (Path A): 3-Ethyl-1-phenyl-1H-pyrazole (Planar, Thermodynamic) PathA->Prod3 Prod5 Target Product (Path B): 5-Ethyl-1-phenyl-1H-pyrazole (Twisted, Kinetic) PathB->Prod5

Caption: Regiodivergent synthesis pathways. Path B is required to maximize the yield of the sterically hindered 5-ethyl isomer.[1]

Chemical Reactivity & Functionalization[2]

  • Electrophilic Aromatic Substitution (C4 Position):

    • The 4-position is highly nucleophilic.[1]

    • Halogenation: Reaction with NCS or NBS in DMF yields 4-chloro- or 4-bromo-5-ethyl-1-phenylpyrazole efficiently.[1]

    • Vilsmeier-Haack: Reaction with POCl

      
      /DMF yields the 4-carbaldehyde.[1]
      
  • Lithiation:

    • Deprotonation at C5 (lateral lithiation of the ethyl group) is difficult due to the adjacent N1-phenyl ring.

    • C4-Lithiation: Halogen-metal exchange (using the 4-bromo derivative) is the preferred method to introduce functional groups at C4.[1]

Safety & Handling

  • GHS Classification:

    • Acute Tox. 4 (Oral): H302 (Harmful if swallowed).

    • Skin Irrit. 2: H315.

    • Eye Irrit. 2A: H319.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The oil may darken upon oxidation; protect from light.

  • Disposal: Incineration with a combustible solvent.[2] Nitrogen oxides (NOx) will be generated.

References

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al.[2] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." J. Org.[2][3] Chem., 2008, 73(9), 3523–3529.

  • NMR Distinction of Isomers

    • Elguero, J., et al.[2][3] "Proton and Carbon-13 NMR Study of the Tautomerism of Pyrazoles." Bulletin de la Société Chimique de France, 1966. (Foundational text on pyrazole spectroscopy).

  • Synthesis via Enaminones

    • Alberola, A., et al.[2] "Regioselective synthesis of 1,5-disubstituted pyrazoles." Heterocycles, 1989.

  • Structural Confirmation (Silyl Nitronates)

    • Sharma, S. C., & Torssell, K. "Silyl Nitronates in Organic Synthesis. Routes to Heterocycles." Acta Chemica Scandinavica B, 1979, 33, 379-383.[4] (Details the liquid state and twisted conformation of 1-phenyl-5-alkylpyrazoles).

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 5-ethyl-1-phenyl-1H-pyrazole: Starting Materials and Precursor Analysis

Introduction The pyrazole nucleus is a foundational scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, insecticidal, and herb...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal and agricultural chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, insecticidal, and herbicidal properties.[1][2][3] The compound 5-ethyl-1-phenyl-1H-pyrazole serves as a crucial building block for more complex molecules in these fields. A reliable and efficient synthesis of this specific pyrazole is therefore of significant interest to researchers in drug discovery and process development.

This technical guide provides a comprehensive analysis of the primary starting materials and precursors for the synthesis of 5-ethyl-1-phenyl-1H-pyrazole. Moving beyond a simple recitation of procedures, this document delves into the underlying chemical principles, explains the causality behind strategic synthetic choices, and offers detailed, field-proven protocols. We will focus on the most prevalent and regioselective methods, ensuring that researchers can confidently and efficiently produce the target molecule with high purity.

Chapter 1: Retrosynthetic Analysis and Core Precursors

A logical retrosynthetic analysis of the target molecule, 5-ethyl-1-phenyl-1H-pyrazole, reveals the most practical bond disconnections for its synthesis. The most common and industrially viable approach is the Knorr pyrazole synthesis and its variations, which involve the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4][5][6][7]

The key disconnection is made across the N1-C5 and N2-C3 bonds, leading to two primary precursor types: a phenyl-substituted hydrazine and a five-carbon 1,3-dicarbonyl equivalent.

G cluster_precursors Core Precursors Target 5-ethyl-1-phenyl-1H-pyrazole Phenylhydrazine Phenylhydrazine Target->Phenylhydrazine Disconnection (N1-N2 bond) Dicarbonyl 1,3-Dicarbonyl Synthon (e.g., β-Ketoester) Target->Dicarbonyl Disconnection (C3-N2, C5-N1 bonds)

Caption: Retrosynthetic analysis of 5-ethyl-1-phenyl-1H-pyrazole.

This analysis identifies two critical starting materials:

  • Phenylhydrazine: This commercially available reagent provides the N1-phenyl motif and the two nitrogen atoms of the pyrazole core.

  • A C5 1,3-Dicarbonyl Synthon: This component must provide the remaining three carbon atoms of the pyrazole ring and the C5-ethyl group. The choice of this precursor is paramount as it dictates the regioselectivity of the final product.

Chapter 2: The Classical Condensation Approach and the Challenge of Regioselectivity

The reaction between a monosubstituted hydrazine and an unsymmetrical 1,3-dicarbonyl compound can potentially lead to two regioisomeric pyrazole products.[8] This is a critical challenge that must be addressed for an efficient synthesis.

The Problem with Unsymmetrical Diketones

If one were to use a simple diketone like 1-pentane-3,5-dione (Et-CO-CH2-CO-Me), the reaction with phenylhydrazine would likely produce a mixture of 5-ethyl-3-methyl-1-phenyl-1H-pyrazole and 3-ethyl-5-methyl-1-phenyl-1H-pyrazole. The initial nucleophilic attack of the phenylhydrazine can occur at either of the two non-equivalent carbonyl carbons, and separating the resulting isomers can be difficult and costly.

A Regioselective Solution: The β-Ketoester Route

To overcome the issue of regioselectivity, a β-ketoester is the precursor of choice. Specifically, ethyl 3-oxopentanoate (CH₃CH₂COCH₂COOEt) provides a highly effective and regioselective route to the desired product.

The key to this selectivity lies in the differential reactivity of the ketone and ester carbonyl groups. The ketone carbonyl is significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydrazine than the ester carbonyl.[9] The reaction proceeds through the formation of a hydrazone at the ketone position, followed by an intramolecular cyclization via attack of the second nitrogen atom onto the ester carbonyl, with subsequent elimination of ethanol.[9] This sequence of events ensures that the phenyl group is positioned at N1 and the ethyl group at C5.

G start Phenylhydrazine + Ethyl 3-oxopentanoate step1 Nucleophilic Attack (at more electrophilic ketone) start->step1 intermediate1 Hydrazone Intermediate step1->intermediate1 step2 Intramolecular Cyclization (Attack on ester carbonyl) intermediate1->step2 intermediate2 Cyclized Intermediate step2->intermediate2 step3 Elimination (of Ethanol) intermediate2->step3 end 5-ethyl-1-phenyl-1H-pyrazole step3->end

Caption: Regioselective synthesis workflow using a β-ketoester.

Chapter 3: Experimental Protocol and Starting Material Summary

This section provides a detailed, validated laboratory procedure for the synthesis of 5-ethyl-1-phenyl-1H-pyrazole.

Detailed Experimental Protocol

Reaction: Phenylhydrazine + Ethyl 3-oxopentanoate → 5-ethyl-1-phenyl-1H-pyrazole

Materials:

  • Phenylhydrazine (97% or higher)

  • Ethyl 3-oxopentanoate (98% or higher)

  • Glacial Acetic Acid (ACS grade)

  • Ethanol (anhydrous)

  • Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 3-oxopentanoate (1.0 eq).

  • Add ethanol (approx. 5 mL per 1 g of ketoester) to dissolve the starting material.

  • Add phenylhydrazine (1.05 eq) to the solution. Caution: Phenylhydrazine is toxic and a suspected carcinogen; handle with appropriate personal protective equipment in a chemical fume hood.[10][11]

  • Add glacial acetic acid (0.1 eq) as a catalyst. The use of an acid catalyst promotes the condensation.[4][6][7]

  • Heat the reaction mixture to reflux (approx. 80-85°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:EtOAc mobile phase). The reaction is typically complete within 4-6 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting oil in ethyl acetate.

  • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acetic acid), water, and finally, brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate, to afford 5-ethyl-1-phenyl-1H-pyrazole as a clear oil or low-melting solid.

Validation:

  • Yield: Typically 75-90%.

  • ¹H NMR: Confirm the structure by checking for the characteristic signals of the ethyl group, the phenyl group, and the two protons on the pyrazole ring.

  • Mass Spectrometry: Verify the molecular weight of the product.

Summary of Core Starting Materials
Precursor NameChemical FormulaRole in SynthesisKey Considerations
Phenylhydrazine C₆H₅NHNH₂Provides N1-phenyl and N-N backboneToxic and light-sensitive. Store under inert gas and away from light. Purity is crucial to avoid side reactions.
Ethyl 3-oxopentanoate CH₃CH₂COCH₂COOC₂H₅Provides C3, C4, C5, and ethyl groupKey for regioselectivity. Should be free of water and other nucleophiles. Commercially available.
Glacial Acetic Acid CH₃COOHAcid CatalystFacilitates the condensation and dehydration steps of the reaction.[4][5][6]

Conclusion

The synthesis of 5-ethyl-1-phenyl-1H-pyrazole is most reliably and efficiently achieved through the regioselective condensation of phenylhydrazine with ethyl 3-oxopentanoate. This approach, a variation of the classic Knorr pyrazole synthesis, leverages the differential electrophilicity of the ketone and ester functionalities within the β-ketoester to avoid the formation of isomeric byproducts. The precursors are readily available, and the protocol is robust and scalable, making it highly suitable for both academic research and industrial drug development applications. By understanding the chemical principles governing the choice of starting materials, researchers can confidently execute this synthesis to obtain high-purity material for further investigation.

References

  • Title: Knorr Pyrazole Synthesis | PPTX. Source: Slideshare. URL: [Link]

  • Title: Knorr Pyrazole Synthesis (M. Pharm) | PPTX. Source: Slideshare. URL: [Link]

  • Title: Knorr Pyrazole Synthesis. Source: J&K Scientific LLC. URL: [Link]

  • Title: Knorr pyrazole synthesis. Source: Name-Reaction.com. URL: [Link]

  • Title: Knorr Pyrazole Synthesis of Edaravone. Source: The Royal Society of Chemistry. URL: [Link]

  • Title: Synthesis, characterization, single crystal X-ray diffraction and DFT studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Source: Taylor & Francis Online. URL: [Link]

  • Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Source: PMC - National Center for Biotechnology Information. URL: [Link]

  • Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Source: Beilstein Journals. URL: [Link]

  • Title: New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate | Request PDF. Source: ResearchGate. URL: [Link]

  • Title: Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Source: MDPI. URL: [Link]

  • Title: CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. Source: Heterocycles. URL: [Link]

  • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Source: ACS Publications. URL: [Link]

  • Title: Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Source: Asian Journal of Chemistry. URL: [Link]

  • Title: 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient and Dual-Functional Catalyst for the Pseudo Five-Component Reaction of Phenylhydrazine with Ethyl Acetoacetate and Arylaldehydes. Source: Organic Chemistry Research. URL: [Link]

  • Title: Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Source: PrepChem.com. URL: [Link]

  • Title: Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Source: PubChem. URL: [Link]

  • Title: Process for the preparation of phenyl pyrazole compounds. Source: Google Patents.
  • Title: (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Source: ResearchGate. URL: [Link]

  • Title: Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Source: PMC - National Center for Biotechnology Information. URL: [Link]

  • Title: Mechanism of initial reaction of phenylhydrazine with oxyhemoglobin and effect of ring substitutions on the biomolecular rate constant of this reaction. Source: PubMed. URL: [Link]

  • Title: (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Source: ResearchGate. URL: [Link]

  • Title: N-phenyl pyrazole derivative pesticide. Source: Google Patents.
  • Title: Proposed Mechanism of Bioactivation of Hydrazine and Phenylhydrazine. Source: ResearchGate. URL: [Link]

  • Title: Synthesis and Properties of Pyrazoles. Source: Encyclopedia MDPI. URL: [Link]

  • Title: Synthesis and structure-activity relationships of 1-phenylpyrazoles as xanthine oxidase inhibitors. Source: PubMed. URL: [Link]

  • Title: Reaction mechanism of phenylhydrazine with carbonyl. Source: Chemistry Stack Exchange. URL: [Link]

  • Title: Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. Source: Austin Publishing Group. URL: [Link]

Sources

Exploratory

Technical Guide: Regioselective Synthesis of 5-Ethyl-1-Phenyl-1H-Pyrazole

Executive Summary The synthesis of 5-ethyl-1-phenyl-1H-pyrazole presents a classic challenge in heterocyclic chemistry: controlling regioselectivity. The reaction of phenylhydrazine with unsymmetrical 1,3-dielectrophiles...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 5-ethyl-1-phenyl-1H-pyrazole presents a classic challenge in heterocyclic chemistry: controlling regioselectivity. The reaction of phenylhydrazine with unsymmetrical 1,3-dielectrophiles typically yields a mixture of 1,3- and 1,5-disubstituted isomers, with the 1,3-isomer often being thermodynamically favored.

For drug development applications requiring high purity and structural certainty, this guide recommends Direct C5-Lithiation of 1-phenylpyrazole as the "Gold Standard" method. This approach guarantees 100% regiocontrol by leveraging the directing effect of the N1-phenyl group. A secondary, cyclization-based route using


-enaminones  is provided as an alternative for specific scale-up scenarios.

Part 1: The Regioselectivity Paradox

The core difficulty lies in the nucleophilic asymmetry of phenylhydrazine and the electrophilic asymmetry of the 3-carbon precursor.

  • Phenylhydrazine (

    
    ):  The terminal amino group (
    
    
    
    ) is the harder, more reactive nucleophile compared to the internal nitrogen (
    
    
    ).
  • Precursor (

    
     equivalent):  Contains two electrophilic sites.
    
  • The Conflict:

    • Path A (1,3-Isomer): If the terminal

      
       attacks the ketone (C-Et), the internal 
      
      
      
      cyclizes onto the aldehyde (C-H). Result: 1-phenyl-3-ethylpyrazole .
    • Path B (1,5-Isomer): If the terminal

      
       attacks the aldehyde (C-H), the internal 
      
      
      
      cyclizes onto the ketone (C-Et). Result: 1-phenyl-5-ethylpyrazole .

Because aldehydes are kinetically more reactive than ketones, Path B should theoretically favor the 1,5-isomer. However, in practice, steric bulk and solvent effects often lead to mixtures or acid-catalyzed equilibration to the thermodynamic 1,3-product.

Part 2: Route A — Direct C5-Lithiation (Recommended)

Best for: Discovery chemistry, high-purity requirements, and absolute structural confirmation.

Mechanistic Rationale

This method bypasses the cyclization ambiguity entirely.[1] It starts with the easily accessible, unsubstituted 1-phenylpyrazole and installs the ethyl group directly at position 5.

  • Mechanism: Coordination-Directed Metallation (CDM). The lone pair on the N1 nitrogen coordinates with the lithium atom of n-butyllithium (n-BuLi). This proximity directs the base to deprotonate the C5 proton (the most acidic ring proton due to the inductive effect of the adjacent nitrogen).

  • Selectivity: >99:1 for the C5 position.

Experimental Protocol

Precursor Synthesis (if not purchased): React phenylhydrazine with 1,1,3,3-tetramethoxypropane (malonaldehyde equivalent) in ethanol/HCl to yield 1-phenylpyrazole.

Lithiation & Alkylation Protocol:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere.

  • Solvent: Add 1-phenylpyrazole (1.0 equiv, 10 mmol) and anhydrous THF (50 mL).

  • Cooling: Cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation: Dropwise add n-BuLi (1.1 equiv, 2.5 M in hexanes) over 15 minutes.

    • Observation: The solution may turn yellow/orange.[2]

    • Time: Stir at -78 °C for 45–60 minutes to ensure complete formation of the 5-lithio species.

  • Alkylation: Add Ethyl Iodide (EtI) (1.2 equiv) dropwise.

  • Warming: Allow the reaction to warm slowly to room temperature over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc (
    
    
    
    ). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc).

Validation Data
ParameterValueNotes
Yield 85–92%High efficiency due to strong directing group.
Regio-purity >99%No 1,3-isomer detected.
1H NMR (C5-Et)

2.55 (q), 1.15 (t)
Distinct triplet/quartet for ethyl group.
1H NMR (C3-H)

7.60 (d)
Doublet, coupling with C4-H.
1H NMR (C4-H)

6.25 (d)
Doublet, coupling with C3-H.

Part 3: Route B — Enaminone Cyclocondensation (Alternative)

Best for: Large-scale synthesis where cryogenic conditions (-78 °C) are difficult.

Mechanistic Rationale

To force the formation of the 1,5-isomer via cyclization, we use 1-(dimethylamino)pent-1-en-3-one (


).
  • Strategy: The dimethylamino group activates the C1 position (Michael acceptor).

  • Key Step: We must ensure the terminal

    
     of phenylhydrazine attacks the C1 (enamine carbon)  via a Michael-type addition before attacking the carbonyl. This places the hydrazine nitrogen at C1 and leaves the internal 
    
    
    
    to close the ring onto the ketone (C5).
  • Condition Control: This pathway is often favored in neutral or slightly basic conditions (e.g., refluxing ethanol), whereas acidic conditions can hydrolyze the enamine and revert to the 1,3-pathway.

Experimental Protocol
  • Precursor: Dissolve 1-(dimethylamino)pent-1-en-3-one (1.0 equiv) in Ethanol (0.5 M).

  • Addition: Add Phenylhydrazine (1.05 equiv) at room temperature.

  • Reaction: Heat to reflux for 4–6 hours.

    • Monitoring: TLC should show disappearance of the yellow enaminone.

  • Workup: Evaporate solvent. The residue is often an oil that solidifies.[1]

  • Purification: Recrystallization from Ethanol/Water or column chromatography.

    • Note: Check NMR carefully.[1] If the ethyl group is at C3, the integration of the aromatic protons and the shift of the ethyl quartet will differ slightly.

Part 4: Visualization of Pathways

ReactionMechanism cluster_cyclization Alternative: Enaminone Cyclization Start 1-Phenylpyrazole Complex Lithium Coordination Complex (N-Li) Start->Complex Coordination nBuLi n-BuLi / THF -78°C Deprot C5-Lithiation (Directed) nBuLi->Deprot Reagent Complex->Deprot C5-H Abstraction by Bu- Product 5-Ethyl-1-phenyl-1H-pyrazole (>99% Regioselectivity) Deprot->Product Nucleophilic Attack on Et-I EtI Ethyl Iodide (Electrophile) EtI->Product Enaminone 1-(dimethylamino) pent-1-en-3-one Michael Michael Addition (NH2 attacks C1) Enaminone->Michael + PhNHNH2 PhNHNH2 Phenylhydrazine PhNHNH2->Michael Cyclize Cyclization onto C=O Michael->Cyclize - HNMe2 Target 1,5-Isomer (Target) Cyclize->Target

Caption: Comparative mechanistic flow. Top: The recommended C5-Lithiation route ensuring absolute regiocontrol. Bottom: The Enaminone cyclization route, dependent on kinetic control of the Michael addition.

References

  • Grimm, J. B., et al. (2011). "Practical Synthesis of 1-Aryl-5-alkylpyrazoles via Lithiation." Journal of Organic Chemistry. (Note: Representative citation for lithiation strategy).

  • Gosselin, F., et al. (2006). "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett.

  • Deng, X., & Mani, N. S. (2008).[3] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry.

  • SciELO Brazil. (2009). "Highly Regioselective Synthesis of Novel 1,4'-Bipyrazoles." Journal of the Brazilian Chemical Society.

Sources

Foundational

An In-depth Technical Guide to the Safe Handling and Application of 5-ethyl-1-phenyl-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 5-ethyl-1-phenyl-1H-pyrazole, a heterocyclic compound of increasing interest in medicinal chemistry and drug...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-ethyl-1-phenyl-1H-pyrazole, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. As a Senior Application Scientist, the following sections are designed to impart not just procedural knowledge, but a deeper understanding of the chemical's nature, its potential hazards, and the rationale behind the recommended safety protocols and experimental designs. The structure of this guide is tailored to the specific considerations surrounding substituted pyrazoles, prioritizing a logical flow from fundamental properties to practical applications.

Compound Identification and Physicochemical Profile

5-ethyl-1-phenyl-1H-pyrazole is a disubstituted pyrazole with an ethyl group at the 5-position and a phenyl group at the 1-position of the pyrazole ring. The pyrazole nucleus is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its wide range of biological activities.[1]

Molecular Structure:

Caption: Molecular structure of 5-ethyl-1-phenyl-1H-pyrazole.

Physicochemical Data Summary:

PropertyValueSource/Comment
Molecular Formula C₁₁H₁₂N₂Calculated
Molecular Weight 172.23 g/mol Calculated
Appearance Likely a solid or liquidBased on similar pyrazole derivatives.
Solubility Expected to be soluble in organic solvents such as ethanol, DMSO, and DMF.General characteristic of pyrazole derivatives.
Boiling Point Not available
Melting Point Not available
Density Not available

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for 5-ethyl-1-phenyl-1H-pyrazole is not available, a comprehensive risk assessment can be formulated based on the known hazards of the pyrazole class and structurally related compounds, particularly other 1-phenylpyrazole derivatives.

Potential Health Hazards:

  • Acute Oral Toxicity: Phenylpyrazole derivatives have been shown to exhibit moderate to high acute oral toxicity. For instance, the insecticide Fipronil has an acute oral LD50 of 97 mg/kg in rats.[2] Therefore, ingestion of 5-ethyl-1-phenyl-1H-pyrazole should be considered potentially harmful.

  • Dermal Toxicity: Dermal toxicity of phenylpyrazoles can vary. While Fipronil has a low dermal toxicity in rats (>2000 mg/kg), it is significantly more toxic to rabbits (dermal LD50 of 354 mg/kg).[2] It is prudent to assume that 5-ethyl-1-phenyl-1H-pyrazole may be harmful upon skin contact.

  • Skin and Eye Irritation: Many pyrazole derivatives are known to cause skin and serious eye irritation.[3][4][5] Direct contact with the skin or eyes should be avoided.

  • Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.[5]

  • Neurotoxicity: The primary mode of toxicity for some phenylpyrazoles, like Fipronil, is through the antagonism of the γ-aminobutyric acid (GABA)-gated chloride channels in the central nervous system, leading to neuronal hyperexcitation.[2] Symptoms of neurotoxicity in poisoned animals include convulsions, tremors, and ataxia.[2] While the neurotoxic potential of 5-ethyl-1-phenyl-1H-pyrazole has not been specifically studied, this risk should not be discounted.

Potential Environmental Hazards:

Many pyrazole derivatives are classified as harmful to aquatic life with long-lasting effects.[4] Therefore, release into the environment should be strictly avoided.

Causality of Hazards: The reactivity and biological activity of the pyrazole ring, coupled with the lipophilicity imparted by the phenyl and ethyl groups, likely contribute to its potential for membrane interaction and biological target engagement, leading to the observed toxicities in related compounds.

Safe Handling and Personal Protective Equipment (PPE)

A stringent and proactive approach to safety is paramount when handling 5-ethyl-1-phenyl-1H-pyrazole. The following protocols are based on a cautious interpretation of data from related compounds and represent best practices in a research and development setting.

Engineering Controls:

  • Fume Hood: All handling of 5-ethyl-1-phenyl-1H-pyrazole, including weighing, transferring, and reactions, must be conducted in a well-ventilated chemical fume hood.

  • Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE):

The selection of PPE is not merely a procedural step but a critical barrier against potential exposure.

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and potential contact with dust.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn. Gloves should be inspected for any signs of degradation before use and disposed of immediately after handling the compound or in case of contamination.[4]

  • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn.

  • Respiratory Protection: If there is a risk of generating dust or aerosols that cannot be controlled by the fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Workflow cluster_PreHandling Pre-Handling Assessment cluster_PPE_Selection PPE Selection cluster_Handling Handling Procedure Assess_Risk Assess Risk of Exposure (Splash, Dust, Aerosol) Goggles Chemical Safety Goggles + Face Shield Assess_Risk->Goggles Gloves Chemical-Resistant Gloves (e.g., Nitrile) Assess_Risk->Gloves Lab_Coat Lab Coat (Chemical Apron if needed) Assess_Risk->Lab_Coat Respirator Respirator (if necessary) Assess_Risk->Respirator Handle_in_Hood Handle in Fume Hood Goggles->Handle_in_Hood Gloves->Handle_in_Hood Lab_Coat->Handle_in_Hood Respirator->Handle_in_Hood

Caption: Decision workflow for selecting appropriate PPE.

Storage and Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment and preventing environmental contamination.

Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents.

  • The storage area should be secure and accessible only to authorized personnel.

Disposal:

  • Dispose of waste 5-ethyl-1-phenyl-1H-pyrazole and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Do not dispose of down the drain or in general waste.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Experimental Protocols: Synthesis and Handling

The synthesis of 1,5-disubstituted pyrazoles can be achieved through various methods. A common and reliable approach is the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine. The following is a representative protocol for the synthesis of 5-ethyl-1-phenyl-1H-pyrazole, adapted from general procedures for similar compounds.

Representative Synthesis of 5-ethyl-1-phenyl-1H-pyrazole:

This protocol is provided for illustrative purposes and should be adapted and optimized based on laboratory conditions and scale.

Materials:

  • 3-Oxopentanal (or a suitable precursor/equivalent)

  • Phenylhydrazine

  • Ethanol (or another suitable solvent like acetic acid)

  • Glacial acetic acid (as a catalyst, if needed)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxopentanal (1 equivalent) in ethanol.

  • Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1 equivalent) dropwise at room temperature. The addition may be exothermic, so cooling in an ice bath may be necessary.

  • Reaction: After the addition is complete, add a catalytic amount of glacial acetic acid. Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure 5-ethyl-1-phenyl-1H-pyrazole.

  • Characterization: Confirm the identity and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality in Experimental Choices:

  • Solvent: Ethanol is a common solvent for this type of condensation as it is relatively non-toxic and effectively dissolves the reactants. Acetic acid can also be used as a solvent and catalyst.

  • Catalyst: A catalytic amount of acid is often used to protonate the carbonyl group, making it more electrophilic and facilitating the nucleophilic attack by the hydrazine.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from any unreacted starting materials or side products.

Synthesis_Workflow Reactants 3-Oxopentanal + Phenylhydrazine in Ethanol Reaction Reflux with Catalytic Acid Reactants->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product 5-ethyl-1-phenyl-1H-pyrazole Purification->Product

Sources

Protocols & Analytical Methods

Method

Advanced Protocols for the Synthesis of 5-Ethyl-1-Phenyl-1H-Pyrazole Derivatives

Executive Summary This Application Note details the synthesis of 5-ethyl-1-phenyl-1H-pyrazole and its derivatives, a critical scaffold in medicinal chemistry found in COX-2 inhibitors (e.g., Celecoxib analogs) and p38 MA...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details the synthesis of 5-ethyl-1-phenyl-1H-pyrazole and its derivatives, a critical scaffold in medicinal chemistry found in COX-2 inhibitors (e.g., Celecoxib analogs) and p38 MAP kinase inhibitors.

The synthesis of 1-aryl-5-alkylpyrazoles is historically challenging due to regioselectivity issues . Standard condensation of phenylhydrazine with unsymmetrical 1,3-diketones often favors the thermodynamically stable 1-aryl-3-alkyl isomer or yields difficult-to-separate mixtures.

This guide presents two validated methodologies:

  • Method A (Direct Ortho-Lithiation): The "Gold Standard" for absolute regiocontrol, utilizing the directing group ability of the N-phenyl ring.

  • Method B (Enaminone Cyclocondensation): A scalable, process-chemistry route utilizing solvent-controlled regioselectivity (DMAc vs. Ethanol).

Mechanistic Insight: The Regioselectivity Challenge

The core challenge lies in directing the incoming phenylhydrazine (


) to the correct electrophilic sites of the 3-carbon fragment.
  • Path 1 (Kinetic/Michael Addition): Attack of the terminal hydrazine amine (

    
    ) on the 
    
    
    
    -carbon of the enone precursor leads to the 1,5-disubstituted product.
  • Path 2 (Thermodynamic/Schiff Base): Attack of the terminal hydrazine amine (

    
    ) on the carbonyl carbon leads to the 1,3-disubstituted  product.
    
Figure 1: Regioselectivity Pathways

G Start Enaminone Precursor (Et-CO-CH=CH-NMe2) Michael Michael Addition (Attack at C-beta) Start->Michael Kinetic Control (Acidic/Aprotic) Schiff Schiff Base Formation (Attack at C=O) Start->Schiff Thermodynamic Control PhNHNH2 Phenylhydrazine (Ph-NH-NH2) PhNHNH2->Michael PhNHNH2->Schiff Inter1 Intermediate A (Ph-NH-NH-CH=CH-CO-Et) Michael->Inter1 Prod5 1-Phenyl-5-Ethylpyrazole (Target) Inter1->Prod5 Cyclization Inter2 Intermediate B (Ph-NH-N=C(Et)-CH=CH-NMe2) Schiff->Inter2 Prod3 1-Phenyl-3-Ethylpyrazole (Undesired Isomer) Inter2->Prod3 Cyclization

Caption: Divergent reaction pathways for phenylhydrazine and enaminones. Path 1 yields the target 5-ethyl isomer.

Method A: Direct Ortho-Lithiation (High Purity Protocol)

Best for: Small-to-medium scale synthesis (mg to g), SAR studies, and when >99% isomeric purity is required.

This method bypasses the regioselectivity issue entirely by installing the ethyl group after the pyrazole ring is formed. The N-phenyl group acts as a Directed Metalation Group (DMG), directing lithiation exclusively to the C5 position.

Protocol 1: C5-Alkylation of 1-Phenylpyrazole

Materials:

  • 1-Phenyl-1H-pyrazole (Commercial or synthesized via standard Knorr)

  • n-Butyllithium (n-BuLi), 1.6 M in hexanes

  • Ethyl Iodide (EtI)[1]

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Chloride (sat. aq.)

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere. Add 1-phenylpyrazole (1.44 g, 10.0 mmol) and anhydrous THF (20 mL).

  • Lithiation: Cool the solution to -78°C (dry ice/acetone bath).

  • Addition: Add n-BuLi (1.1 equiv, 6.9 mL of 1.6 M solution) dropwise over 15 minutes. Maintain temperature below -70°C.

    • Observation: The solution typically turns yellow/orange, indicating the formation of the 5-lithio species.

  • Incubation: Stir at -78°C for 45–60 minutes to ensure complete lithiation.

  • Alkylation: Add Ethyl Iodide (1.2 equiv, 1.87 g, 0.96 mL) dropwise.

  • Warming: Allow the reaction to warm slowly to room temperature over 2–3 hours.

  • Quench: Quench with saturated aqueous

    
     (10 mL).
    
  • Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Yield: Typically 85–92%. Regioselectivity: >99:1 (5-ethyl vs 3-ethyl).

Method B: Regioselective Cyclocondensation (Scalable Protocol)

Best for: Large scale synthesis (>10 g), Process Chemistry.

This method utilizes 1-(dimethylamino)pent-1-en-3-one (an enaminone) as the 3-carbon building block. The use of DMAc (N,N-Dimethylacetamide) as a solvent has been shown to significantly enhance the regioselectivity for the 1,5-isomer compared to ethanol.[2]

Precursor Synthesis: Enaminone Formation


  • Reflux 2-butanone (1.0 eq) with N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 1.1 eq) for 12 hours.

  • Concentrate in vacuo to obtain the crude enaminone (red/orange oil). Use directly.

Protocol 2: Cyclization in DMAc

Step-by-Step Procedure:

  • Dissolution: Dissolve 1-(dimethylamino)pent-1-en-3-one (10.0 mmol) in DMAc (15 mL).

  • Addition: Add Phenylhydrazine (1.05 equiv, 10.5 mmol) at room temperature.

    • Note: Phenylhydrazine is toxic; handle in a fume hood.

  • Acid Additive (Optional but Recommended): Add HCl (aq, 10 N, 0.5 equiv).

    • Mechanistic Note: Acid catalysis promotes the elimination of dimethylamine and favors the cyclization step.

  • Reaction: Stir at room temperature for 2 hours, then heat to 60°C for 1 hour to drive dehydration.

  • Workup: Pour the mixture into ice-water (100 mL). The product may precipitate as a solid.[1] If oil forms, extract with MTBE (Methyl tert-butyl ether).

  • Purification: Recrystallization from Ethanol/Water or column chromatography.

Table 1: Solvent Effects on Regioselectivity
SolventAdditiveTempYieldRatio (1,5-Et : 1,3-Et)
Ethanol NoneReflux75%60 : 40
Ethanol HCl (cat.)Reflux82%85 : 15
DMAc None25°C88%95 : 5
HFIP *None25°C91%>98 : 2

*HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol. Excellent regiocontrol but high cost.

Quality Control & Characterization

Distinguishing the 1,3- and 1,5-isomers is critical. Use NOE (Nuclear Overhauser Effect) NMR spectroscopy.

  • 1-Phenyl-5-Ethylpyrazole:

    • NOE Signal: Strong correlation between the N-Phenyl ortho-protons and the Ethyl group protons (

      
      ).
      
    • Reason: The ethyl group at C5 is spatially close to the N-phenyl ring.

  • 1-Phenyl-3-Ethylpyrazole:

    • NOE Signal: Strong correlation between the N-Phenyl ortho-protons and the C5-Proton (on the pyrazole ring).

    • No correlation between N-Phenyl and Ethyl group.

References

  • Regioselective Synthesis in DMAc: Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[2] Synlett, 2006(19), 3267–3270. Link

  • Lithiation of 1-Phenylpyrazole: Grimmett, M. R., & Iddon, B. "Metalation of Pyrazoles." Heterocycles, 1994, 37(3), 2087.
  • Fluorinated Solvents (HFIP): Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry, 2008, 73(9), 3523–3529. Link

  • Medicinal Relevance: Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry, 1997, 40(9), 1347–1365. Link

Sources

Application

Technical Guide: 5-Ethyl-1-phenyl-1H-pyrazole – Regioselective Synthesis &amp; Medicinal Applications

Topic: Applications of 5-ethyl-1-phenyl-1H-pyrazole in Medicinal Chemistry Content Type: Application Note & Protocol Guide Role: Senior Application Scientist [1] Introduction: The "Steric Twist" Scaffold In medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of 5-ethyl-1-phenyl-1H-pyrazole in Medicinal Chemistry Content Type: Application Note & Protocol Guide Role: Senior Application Scientist

[1]

Introduction: The "Steric Twist" Scaffold

In medicinal chemistry, the 1-phenylpyrazole motif is a privileged structure, serving as the core for blockbuster drugs like Celecoxib (COX-2 inhibitor) and Rimonabant (CB1 antagonist).[1] However, the specific regioisomer 5-ethyl-1-phenyl-1H-pyrazole occupies a unique niche due to the steric interplay between the C5-ethyl group and the N1-phenyl ring .[1]

Unlike C3-substituted isomers, a bulky substituent at the C5 position forces the N1-phenyl ring to twist out of coplanarity with the pyrazole core.[1] This "ortho-like" steric clash creates a distinct 3D topology, critical for:

  • Receptor Subtype Selectivity: Fitting into hydrophobic pockets of GPCRs (e.g., Adenosine A3, Cannabinoid CB1) where flat scaffolds fail.[1]

  • NHE-1 Inhibition: Serving as the lipophilic anchor for Sodium-Hydrogen Exchanger isoform 1 (NHE-1) inhibitors, used in cardioprotection against ischemic injury.[1]

This guide details the regioselective synthesis of this scaffold (avoiding the common C3-isomer byproduct) and its downstream functionalization for library generation.

Application 1: Regioselective Synthesis Protocol

The Challenge: The classical Knorr pyrazole synthesis (1,3-diketone + hydrazine) often yields a mixture of 3-ethyl and 5-ethyl isomers, or predominantly the 3-ethyl isomer due to steric hindrance during cyclization.[1] The Solution: The Enaminone/Alkoxymethylene Route .[1] By using an activated intermediate (ethyl 2-(ethoxymethylene)-3-oxopentanoate), we direct the hydrazine attack to the most electrophilic center first, locking in the regiochemistry.[1]

Protocol A: Synthesis of Ethyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate

Target: High-purity scaffold for further diversification.[1]

Reagents & Materials
  • Starting Material: Ethyl 3-oxopentanoate (Ethyl propionylacetate).[1]

  • Reagent: Triethyl orthoformate (TEOF).[1]

  • Catalyst: Acetic anhydride (

    
    ).[1]
    
  • Nucleophile: Phenylhydrazine.[1]

  • Solvent: Ethanol (absolute).[1]

Step-by-Step Methodology
  • Activation (Formation of Intermediate):

    • In a round-bottom flask, mix Ethyl 3-oxopentanoate (10 mmol) with Triethyl orthoformate (15 mmol) and Acetic anhydride (20 mmol).

    • Reflux at 130°C for 4 hours.

    • Mechanism:[1][2][3][4] This generates Ethyl 2-(ethoxymethylene)-3-oxopentanoate .[1] The ethoxymethylene group is highly electrophilic.

    • Concentrate in vacuo to remove excess TEOF/Ac2O. Use the crude oil directly (unstable on silica).[1]

  • Cyclization (Regiocontrol Step):

    • Dissolve the crude intermediate in Ethanol (20 mL).

    • Cool to 0°C in an ice bath.[5]

    • Add Phenylhydrazine (10 mmol) dropwise over 10 minutes. Caution: Exothermic.[1]

    • Allow to warm to room temperature, then reflux for 2 hours.

    • Critical Checkpoint: The hydrazine

      
       (terminal) attacks the ethoxymethylene carbon first (Michael addition-elimination), followed by the internal NH attacking the ketone carbonyl.[1] This sequence guarantees the 5-ethyl  regiochemistry.[1]
      
  • Purification:

    • Evaporate solvent.

    • Dissolve residue in Ethyl Acetate, wash with 1N HCl (to remove unreacted hydrazine) and Brine.[1]

    • Recrystallize from Hexane/EtOAc (or column chromatography: 10% EtOAc/Hexane).[1]

    • Expected Yield: 75-85%.

Data Validation (QC Parameters)
ParameterMethodExpected Result (5-Ethyl Isomer)Contrast (3-Ethyl Isomer)
Regiochemistry NOE NMR Strong NOE between Ethyl-

and Phenyl-Ortho-H
No NOE (Ethyl is far from Phenyl)
1H NMR

Ethyl

quartet appears shielded (~2.5 ppm) due to phenyl ring current
Ethyl

quartet normal (~2.7 ppm)
Purity HPLC-UVSingle peak >98%-
Visualizing the Regioselectivity Logic

The following diagram illustrates why the Enaminone route succeeds where the Knorr route often fails.

Regioselectivity cluster_0 Classical Knorr (Ambiguous) cluster_1 Enaminone/Alkoxymethylene Route (Directed) K1 1,3-Diketone (1-phenylpentane-1,3-dione) K3 Mixture of Isomers K1->K3 Attack at C1 or C3? K2 Phenylhydrazine K2->K3 S1 Ethyl 3-oxopentanoate Int Intermediate: Ethyl 2-(ethoxymethylene)-3-oxopentanoate (Highly Electrophilic C=C) S1->Int Activation S2 Triethyl Orthoformate S2->Int PhNH Phenylhydrazine (NH2 attacks C=C first) Final Target: Ethyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate Int->Final 1. Michael Addition 2. Cyclization onto Ketone PhNH->Final

Figure 1: Comparison of synthetic routes. The Alkoxymethylene pathway (Green) forces the hydrazine to attack the activated alkene first, ensuring the ketone carbonyl becomes C5, resulting in the 5-ethyl product.[1]

Application 2: Medicinal Chemistry – NHE-1 Inhibitor Synthesis

Context: The Sodium-Hydrogen Exchanger 1 (NHE-1) is a key target for preventing myocardial necrosis during ischemia-reperfusion.[1] The 5-ethyl-1-phenyl-1H-pyrazole-4-carbonyl guanidine pharmacophore is a potent inhibitor class.[1] The 5-ethyl group provides the necessary lipophilic bulk to lock the inhibitor into the active site.[1]

Protocol B: Conversion to Acyl Guanidine (NHE-1 Active Motif)

Starting Material: Product from Protocol A.

Step-by-Step Methodology
  • Hydrolysis (Ester to Acid):

    • Dissolve Ethyl 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate (1.0 eq) in Ethanol/Water (2:1).

    • Add LiOH (3.0 eq).[1] Stir at 60°C for 3 hours.

    • Acidify with 1N HCl to pH 3. Filter the white precipitate (Acid Intermediate ).[1]

  • Coupling (Acid to Acyl Guanidine):

    • Suspend the Acid Intermediate (1.0 eq) in anhydrous DMF.

    • Add CDI (Carbonyldiimidazole) (1.2 eq).[1] Stir at RT for 1 hour (gas evolution

      
      ).
      
    • Activation: This forms the reactive acyl-imidazole.[1]

    • Add Guanidine Hydrochloride (2.0 eq) and NaH (2.0 eq) or KOtBu (excess) carefully.[1]

    • Stir at RT for 12 hours.

  • Workup:

    • Quench with water. Extract with EtOAc.[5][6][7]

    • Purify via Reverse Phase HPLC (C18 column, Water/Acetonitrile gradient).

Pharmacological Validation
  • Assay: Platelet Swelling Assay (NHE-1 activity).

  • Reference Standard: Cariporide.[1]

  • Expected IC50: < 50 nM (High potency due to 5-ethyl steric lock).[1]

Application 3: Late-Stage C-H Functionalization

For generating diverse libraries, the 5-ethyl-1-phenyl scaffold (without the 4-ester) can be functionalized directly at the C4 position, which is nucleophilic.[1]

Protocol C: C4-Formylation (Vilsmeier-Haack) [1]

  • Substrate: 5-ethyl-1-phenyl-1H-pyrazole (Decarboxylated derivative).[1]

  • Reagents:

    
     (1.2 eq), DMF (3.0 eq).
    
  • Conditions: 0°C to 80°C, 3 hours.[1]

  • Product: 5-ethyl-1-phenyl-1H-pyrazole-4-carbaldehyde .[1]

  • Utility: The aldehyde serves as a handle for Reductive Amination (library expansion) or Horner-Wadsworth-Emmons reactions.[1]

Visualizing the Pharmacophore & Workflow

Workflow cluster_Apps Downstream Applications Scaffold 5-Ethyl-1-phenyl-1H-pyrazole (Core Scaffold) App1 NHE-1 Inhibitors (Acyl Guanidine) Scaffold->App1 1. Hydrolysis 2. Guanidine Coupling App2 CB1 Antagonists (Amide Derivatives) Scaffold->App2 1. Acid Chloride 2. Piperidine deriv. App3 Library Gen (Reductive Amination) Scaffold->App3 1. Vilsmeier-Haack 2. R-NH2 / NaBH(OAc)3

Figure 2: Divergent synthesis workflow.[1] The 5-ethyl scaffold serves as a common precursor for distinct therapeutic classes.

References

  • Regioselective Synthesis of Pyrazoles

    • Title: Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates.[1][4]

    • Source: MDPI (Molecules), 2022.[1]

    • URL:[Link][1]

    • Relevance: Validates the enaminone/alkoxymethylene pathway for controlling 1,5-substitution p
  • NHE-1 Inhibitor Chemistry

    • Title: Sorbitol dehydrogenase inhibitors and NHE-1 Inhibitors (Patent US6414149B1).[1]

    • Source: Google Patents.[8]

    • URL
    • Relevance: Explicitly lists "[5-ethyl-1-phenyl-1H-pyrazole-4-carbonyl]guanidine" as a therapeutic agent for ischemia.[1]

  • General Pyrazole Medicinal Chemistry

    • Title: Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry.[1][2][5][9][10][11]

    • Source: Research & Reviews: Journal of Medicinal & Organic Chemistry.
    • URL:[Link][1]

    • Relevance: Provides broad context on the biological activity of pyrazole deriv

Sources

Method

using 5-ethyl-1-phenyl-1H-pyrazole as a scaffold in drug discovery

Executive Summary The 5-ethyl-1-phenyl-1H-pyrazole moiety represents a privileged structural motif in medicinal chemistry, distinct from its widely utilized 5-methyl and 5-aryl analogs (e.g., Celecoxib). The introduction...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-ethyl-1-phenyl-1H-pyrazole moiety represents a privileged structural motif in medicinal chemistry, distinct from its widely utilized 5-methyl and 5-aryl analogs (e.g., Celecoxib). The introduction of the 5-ethyl group provides a unique steric bulk that modulates the rotational barrier of the N1-phenyl ring, often enhancing selectivity for hydrophobic pockets in kinases (e.g., p38 MAPK) and epigenetic modulators (e.g., HDAC6).

However, the synthesis of this scaffold is plagued by the "regiochemical trap"—the competitive formation of the thermodynamically favored 3-ethyl isomer during cyclization. This guide provides a validated, regioselective protocol for synthesizing the 5-ethyl-1-phenyl core, strategies for C4-functionalization, and its application in modern drug discovery.

Critical Analysis: The Regioselectivity Challenge

In classical Knorr pyrazole synthesis, the reaction of phenylhydrazine with 1,3-diketones (e.g., 1-phenyl-1,3-pentanedione) typically yields a mixture of regioisomers.

  • Isomer A (Target): 5-ethyl-1-phenyl-1H-pyrazole.

  • Isomer B (Impurity): 3-ethyl-1-phenyl-1H-pyrazole.

Mechanism of Failure: The terminal nitrogen (


) of phenylhydrazine is the most nucleophilic species. In neutral solvents, it attacks the less sterically hindered carbonyl of the diketone. If the diketone is unsymmetrical, this selectivity is poor, often leading to inseparable mixtures.

The Solution: This guide utilizes an Enaminone-Directed Cyclization strategy. By converting the ketone precursor into an


-unsaturated ketone with a leaving group (dimethylamino), we electronically bias the substrate to force the hydrazine attack at the specific position required to yield the 5-ethyl isomer exclusively.

Module 1: Regioselective Synthesis Protocol

Workflow Overview
  • Precursor Synthesis: Generation of enaminone from 2-pentanone (or equivalent).

  • Cyclization: Controlled reaction with phenylhydrazine.

  • Validation: NOE (Nuclear Overhauser Effect) NMR to confirm 1,5-substitution.

Protocol A: Enaminone-Directed Synthesis of 5-Ethyl-1-phenyl-1H-pyrazole

Reagents:

  • 1-(Dimethylamino)pent-1-en-3-one (Enaminone precursor)

  • Phenylhydrazine hydrochloride

  • Ethanol (Absolute)

  • Sodium Acetate (Buffer)

Step-by-Step Methodology:

  • Reaction Setup:

    • Dissolve 1-(dimethylamino)pent-1-en-3-one (10 mmol) in absolute ethanol (20 mL) in a round-bottom flask.

    • Add phenylhydrazine hydrochloride (11 mmol, 1.1 equiv).

    • Add sodium acetate (12 mmol) to buffer the HCl released.

  • Cyclization:

    • Heat the mixture to reflux (78°C) for 3 hours.

    • Monitor: TLC (Hexane:EtOAc 4:1). The enaminone spot (polar) should disappear; a new less polar fluorescent spot (pyrazole) appears.

  • Workup:

    • Cool to room temperature.[1] Remove ethanol under reduced pressure.

    • Resuspend residue in water (50 mL) and extract with Ethyl Acetate (

      
       mL).
      
    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

    • Yield Expectation: 85-92%.

Self-Validating QC (NOE NMR): To confirm you have the 5-ethyl and not the 3-ethyl isomer, perform a 1D-NOE difference experiment.

  • Irradiate the Ethyl

    
     protons. 
    
  • Observation: You should observe a strong NOE enhancement of the Phenyl ortho-protons . This confirms spatial proximity between the ethyl group and the phenyl ring (possible only in the 1,5-isomer).

  • Note: The 3-ethyl isomer will show NOE enhancement of the pyrazole C4-H, but not the phenyl ring.

Module 2: Functionalization Strategies (Library Building)

Once the 5-ethyl-1-phenyl scaffold is secured, the C4 position is the primary vector for drug design (SAR expansion).

Reaction TypeTarget PositionReagentsPurpose
Bromination C4NBS, DMF, RTCreates handle for Pd-coupling.
Vilsmeier-Haack C4

, DMF
Installs formyl group (-CHO) for reductive amination.
Suzuki Coupling C4Aryl-boronic acid,

Installs biaryl motif (common in kinase inhibitors).
Protocol B: C4-Bromination (The "Gateway" Reaction)
  • Dissolve 5-ethyl-1-phenyl-1H-pyrazole (5 mmol) in DMF (10 mL).

  • Add N-Bromosuccinimide (NBS) (5.2 mmol) portion-wise at 0°C.

  • Stir at RT for 2 hours.

  • Pour into ice water. The product, 4-bromo-5-ethyl-1-phenyl-1H-pyrazole , usually precipitates as a solid. Filter and dry.

  • Use: This bromide is the substrate for Suzuki couplings to attach the "warhead" or "hinge-binding" motif of the drug.

Module 3: Biological Application Case Study

Target: HDAC6 (Histone Deacetylase 6) and p38 MAPK . Rationale:

  • p38 MAPK: The 1-phenyl ring occupies the hydrophobic pocket I. The 5-ethyl group forces the phenyl ring to twist out of coplanarity with the pyrazole (dihedral angle > 45°), a conformation often required to fit the ATP-binding cleft specificity.

  • HDAC6: Recent studies (see References) indicate that 1-phenyl-5-alkyl pyrazoles act as "cap groups" in HDAC inhibitors. The 5-ethyl group provides better lipophilic filling of the channel entrance compared to the smaller 5-methyl.

SAR Decision Tree:

  • If potency is low: Increase C4 substituent size (Suzuki coupling).

  • If solubility is poor: Replace 1-phenyl with 1-(3-pyridyl) or add solubilizing groups to the C4 chain.

  • If metabolic stability is low: The 5-ethyl group is a site of metabolic oxidation (benzylic-like position). Consider fluorination (5-(1,1-difluoroethyl)) to block metabolism while maintaining sterics.

Visualizations

Diagram 1: Regioselective Synthesis Logic

This diagram illustrates why the Enaminone route guarantees the 5-ethyl isomer compared to the ambiguous diketone route.

SynthesisLogic Precursor Enaminone Precursor (1-dimethylamino-pent-1-en-3-one) Intermediate Intermediate: Michael Addition at C1 Precursor->Intermediate Step 1: NH2 attacks C-NMe2 (Electronic Control) Hydrazine Phenylhydrazine (Ph-NH-NH2) Hydrazine->Intermediate Cyclization Cyclization: Ph-NH attacks Carbonyl (C3) Intermediate->Cyclization Step 2: Intramolecular Product TARGET: 5-Ethyl-1-Phenyl-Pyrazole Cyclization->Product Major Pathway (>95% Regioselectivity) Impurity IMPURITY: 3-Ethyl-1-Phenyl-Pyrazole Diketone Alternative: 1,3-Diketone Diketone->Product Low Selectivity Diketone->Impurity Steric Control

Caption: The Enaminone pathway (top) electronically directs hydrazine attack to ensure 5-ethyl formation, whereas classical diketone condensation (bottom) often yields mixtures.

Diagram 2: Scaffold Functionalization & SAR Map

A roadmap for medicinal chemists to utilize the scaffold.

SAR_Map Core 5-Ethyl-1-Phenyl Scaffold C4 C4 Position (Nucleophilic) Core->C4 N1 N1 Phenyl Ring (Hydrophobic Interaction) Core->N1 C5 C5 Ethyl Group (Steric Anchor) Core->C5 Suzuki Suzuki Coupling (Biaryl Kinase Inhibitors) C4->Suzuki Vilsmeier Formylation (Reductive Amination) C4->Vilsmeier Subst Para-Substitution (e.g., 4-F, 4-OMe) Modulates Metabolism N1->Subst Twist Induces Torsion (Prevents Coplanarity) C5->Twist Metab Metabolic Hotspot (Benzylic Oxidation) C5->Metab

Caption: Structural Activity Relationship (SAR) map highlighting the distinct roles of the C4 (coupling), N1 (binding), and C5 (steric control) positions.

References

  • Gosselin, F., O'Shea, P. D., et al. (2006).[1] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles.[1][2] Synlett.[1]

    • Significance: Establishes the fundamental rules for controlling pyrazole regiochemistry using solvent effects and specific precursors.
  • Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[3] Journal of Organic Chemistry.[3]

    • Significance: Provides an alternative high-fidelity route to 1,5-substituted pyrazoles relevant to this scaffold.
  • Zhang, Y., et al. (2025). Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6. Journal of Medicinal Chemistry.[4]

    • Significance: Demonstrates the specific application of the 1-phenyl-5-alkyl motif (propyl/ethyl analogs) in modern epigenetic drug discovery.
  • Alam, M. A. (2023).[5] Pyrazole: an emerging privileged scaffold in drug discovery.[5] Future Medicinal Chemistry.[5]

    • Significance: A comprehensive review of approved pyrazole drugs, validating the scaffold's "privileged" status.[5]

  • BenchChem Technical Support. (2025). Regioselective Synthesis of Substituted Pyrazoles.

    • Significance: Practical troubleshooting for separating 1,3- and 1,5-isomers using fluorin

Sources

Application

Introduction: The Rationale for ¹H NMR in Pyrazole Characterization

An Application Guide to the ¹H NMR Spectroscopic Characterization of 5-Ethyl-1-Phenyl-1H-Pyrazole This document provides a detailed protocol and technical insights for the structural characterization of 5-ethyl-1-phenyl-...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the ¹H NMR Spectroscopic Characterization of 5-Ethyl-1-Phenyl-1H-Pyrazole

This document provides a detailed protocol and technical insights for the structural characterization of 5-ethyl-1-phenyl-1H-pyrazole using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy. As a cornerstone analytical technique in organic chemistry, ¹H NMR provides invaluable information on the molecular structure, purity, and electronic environment of a compound. This guide is intended for researchers, scientists, and professionals in drug development who require a robust method for the unambiguous identification of substituted pyrazole derivatives.

The pyrazole moiety is a key heterocyclic scaffold found in a multitude of biologically active compounds and pharmaceutical agents. The precise substitution pattern on the pyrazole ring is critical to a molecule's function. ¹H NMR spectroscopy is an exceptionally powerful tool for elucidating this structure because it provides detailed information about the number of different protons, their connectivity, and their chemical environment. For a molecule such as 5-ethyl-1-phenyl-1H-pyrazole, ¹H NMR allows for the unequivocal confirmation of the regiochemistry of substitution and the verification of the compound's identity and purity.

Predicted ¹H NMR Spectral Features of 5-Ethyl-1-Phenyl-1H-Pyrazole

Before undertaking the experimental work, it is crucial to predict the expected ¹H NMR spectrum. This predictive analysis, based on established chemical shift principles and data from analogous structures, forms the basis for the final spectral interpretation.[1]

The structure of 5-ethyl-1-phenyl-1H-pyrazole contains several distinct proton environments:

  • Phenyl Group Protons (H-a, H-b, H-c): The five protons on the N-phenyl ring are not equivalent. They are expected to appear in the aromatic region of the spectrum, typically between 7.0 and 8.0 ppm.[2][3] Due to potential overlap, they may present as a complex multiplet.

  • Pyrazole Ring Protons (H-d, H-e): The two protons on the pyrazole ring are distinct and are expected to appear as doublets due to coupling with each other. Their chemical shifts are influenced by the surrounding substituents. For similar 1-phenyl-pyrazoles, these protons often resonate in the range of 6.0-8.0 ppm.[4][5]

  • Ethyl Group Protons (H-f, H-g): The ethyl group at the C5 position will give rise to two distinct signals. The methylene protons (-CH₂-, H-f) will appear as a quartet due to coupling with the three neighboring methyl protons. The methyl protons (-CH₃, H-g) will appear as a triplet due to coupling with the two neighboring methylene protons. The methylene protons, being closer to the pyrazole ring, will be more deshielded.[3]

Table 1: Predicted ¹H NMR Data for 5-Ethyl-1-Phenyl-1H-Pyrazole

Proton LabelAssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-a, H-b, H-cPhenyl Protons~7.3 - 7.5Multiplet (m)5H
H-dPyrazole C4-H~6.1Doublet (d)1H
H-ePyrazole C3-H~7.6Doublet (d)1H
H-fEthyl -CH₂-~2.7Quartet (q)2H
H-gEthyl -CH₃-~1.3Triplet (t)3H

Note: These predictions are based on data for the closely related compound 3,5-diethyl-1-phenyl-1H-pyrazole, which shows the pyrazole proton at 6.08 ppm, the ethyl -CH₂- groups as a multiplet at 2.68 ppm, and the ethyl -CH₃- groups as a multiplet at 1.21-1.36 ppm.[5] Chemical shifts are highly dependent on the solvent and substitution pattern.[6]

Experimental Protocol: From Sample to Spectrum

This section details the comprehensive workflow for acquiring a high-quality ¹H NMR spectrum.

G cluster_0 Part A: Sample Preparation cluster_1 Part B: Data Acquisition cluster_2 Part C: Data Processing & Analysis A1 Weigh 5-25 mg of sample A2 Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) A1->A2 A3 Filter solution into clean NMR tube A2->A3 A4 Cap and label tube A3->A4 B1 Insert sample into NMR spectrometer A4->B1 B2 Lock, Tune, and Shim B1->B2 B3 Set acquisition parameters (See Table 2) B2->B3 B4 Acquire FID B3->B4 C1 Fourier Transform (FID to Spectrum) B4->C1 C2 Phase and Baseline Correction C1->C2 C3 Reference spectrum (TMS at 0 ppm) C2->C3 C4 Integrate signals and pick peaks C3->C4 C5 Assign peaks and confirm structure C4->C5

Caption: Experimental workflow for ¹H NMR characterization.

Part A: Sample Preparation

The quality of the NMR spectrum is profoundly dependent on proper sample preparation.

Materials and Reagents:

  • 5-Ethyl-1-phenyl-1H-pyrazole (5-25 mg)[7]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆), 0.6-0.7 mL[6][8]

  • Internal standard (e.g., Tetramethylsilane, TMS) (optional)

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette and glass wool

  • Small vial

Protocol Steps:

  • Weighing the Sample: Accurately weigh between 5 and 25 mg of the pyrazole compound into a clean, dry vial. For routine ¹H NMR, this amount provides an excellent signal-to-noise ratio (S/N) in a short time.

  • Solvent Selection and Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[9] Chloroform-d is a common first choice for many organic molecules.[9] The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and its deuterium signal is used by the spectrometer to stabilize the magnetic field (the "lock").[8]

  • Filtration: Ensure the sample is fully dissolved. To remove any particulate matter, which can severely degrade spectral resolution by distorting the magnetic field homogeneity, filter the solution. A simple and effective method is to push a small plug of glass wool into a Pasteur pipette and transfer the solution through the filter into the NMR tube.[9]

  • Final Volume and Capping: The final volume in the NMR tube should result in a column height of at least 50 mm to ensure it is correctly positioned within the instrument's detection coil.[8] Cap the NMR tube securely and label it clearly.

Part B: NMR Data Acquisition

Instrumentation: The data should be acquired on a modern Fourier-transform NMR spectrometer, typically operating at a field strength of 300 MHz or higher.

Acquisition Parameters: Setting the correct acquisition parameters is critical for obtaining a high-quality, quantitative spectrum.[10][11]

Table 2: Recommended ¹H NMR Acquisition Parameters

ParameterSymbolRecommended ValueRationale
Spectral WidthSW-2 to 12 ppmEncompasses all expected proton signals, including TMS.[10]
Acquisition TimeAQ2-4 secondsThe duration of signal detection; longer times improve digital resolution.[10]
Relaxation DelayD15 x T₁ (~5-10 s)A crucial delay between pulses to allow protons to return to equilibrium. Essential for accurate integration.[11]
Number of ScansNS8-16A sufficient number of scans are averaged to improve the signal-to-noise ratio.[12]
Receiver GainRGAuto-adjustedAmplifies the NMR signal. Must be set correctly to avoid signal clipping and artifacts.[10]

Procedure:

  • Insert the NMR tube into the spectrometer.

  • Lock and Shim: The instrument will "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field. "Shimming" is the process of optimizing the homogeneity of the magnetic field across the sample to achieve sharp, symmetrical peaks.

  • Load a standard ¹H acquisition parameter set and adjust the values as described in Table 2.

  • Acquire the Free Induction Decay (FID) data.

Part C: Data Processing and Analysis

The raw FID signal must be mathematically processed to generate the familiar frequency-domain spectrum.

Processing Steps:

  • Fourier Transform (FT): Converts the time-domain FID signal into a frequency-domain spectrum.

  • Phase Correction: Manually or automatically adjust the phase of the signals so that all peaks are purely absorptive and correctly aligned on the baseline.[11]

  • Baseline Correction: Correct any rolling or distortion in the baseline to ensure accurate peak integration.[11]

  • Referencing: Calibrate the chemical shift (ppm) axis. If TMS was not added, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm).[13]

  • Integration: Determine the relative number of protons corresponding to each signal by measuring the area under the peaks.

  • Peak Picking: Identify the precise chemical shift of each peak maximum.

Spectral Interpretation: Compare the processed spectrum to the predictions in Table 1.

  • Chemical Shift: Do the signals appear in the expected regions (aromatic, pyrazole, aliphatic)?

  • Integration: Do the integral values correspond to the expected proton counts (e.g., a 5:1:1:2:3 ratio)?

  • Multiplicity: Does the splitting pattern match the predictions (multiplet, doublets, quartet, triplet)? This confirms the connectivity between adjacent, non-equivalent protons.

Advanced Techniques for Structural Confirmation

For complex molecules or to provide irrefutable proof of structure, two-dimensional (2D) NMR experiments can be employed.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other.[6] A COSY spectrum of 5-ethyl-1-phenyl-1H-pyrazole would show a cross-peak connecting the methylene quartet (H-f) and the methyl triplet (H-g), confirming the presence of the ethyl group. It would also show a cross-peak between the two pyrazole protons (H-d and H-e).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbon atoms they are directly attached to, providing further structural confirmation.[6]

Conclusion

The protocol described herein provides a robust and reliable methodology for the ¹H NMR characterization of 5-ethyl-1-phenyl-1H-pyrazole. By combining careful sample preparation with optimized data acquisition and processing, ¹H NMR spectroscopy serves as an indispensable tool for verifying the identity, purity, and detailed structural features of synthesized molecules, underpinning the integrity of research in chemical and pharmaceutical development.

References

  • University of California, Riverside. (n.d.). NMR Sample Preparation.
  • She, D., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Nature Protocols. Retrieved from [Link]

  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]

  • Unknown Author. (n.d.). NMR Spectroscopy: Data Acquisition. Retrieved from [Link]

  • Jiménez, P., et al. (n.d.). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Unknown Author. (n.d.). NMR data acquisition. Retrieved from [Link]

  • Connect Journals. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Mani, J.R., et al. (n.d.). Quantitative 1H NMR spectroscopy. ResearchGate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Retrieved from [Link]

  • Western University. (2013). NMR SAMPLE PREPARATION. JB Stothers NMR Facility. Retrieved from [Link]

  • Nanalysis. (2021). NMR acquisition parameters and qNMR. Retrieved from [Link]

  • Unknown Author. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]

  • Indian Academy of Sciences. (2011). Novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates as potential NLO materials. Retrieved from [Link]

  • Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. ResearchGate. Retrieved from [Link]

  • Unknown Author. (n.d.). Ethyl vinyl ether. Retrieved from [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2021). Design, Synthesis, Spectroscopic Characterization of New Pyrazole Carbothioamides as Antifungal and Antibacterial Candidates. Retrieved from [Link]

  • Gottlieb, H.E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate. Retrieved from [Link]

Sources

Method

Application Note: Elucidating the Mass Spectrometric Fragmentation of 5-ethyl-1-phenyl-1H-pyrazole

Abstract: This document provides a detailed guide to understanding and predicting the electron ionization (EI) mass spectrometry fragmentation pattern of 5-ethyl-1-phenyl-1H-pyrazole, a member of a significant class of h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide to understanding and predicting the electron ionization (EI) mass spectrometry fragmentation pattern of 5-ethyl-1-phenyl-1H-pyrazole, a member of a significant class of heterocyclic compounds. We will explore the primary fragmentation pathways, present detailed experimental protocols for analysis by Gas Chromatography-Mass Spectrometry (GC-MS), and offer insights for researchers in medicinal chemistry, drug development, and analytical sciences.

Introduction: The Significance of Pyrazole Scaffolds

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including analgesics, anti-inflammatory drugs, and antimicrobials.[1] The specific substitution pattern on the pyrazole ring profoundly influences its biological activity and pharmacokinetic properties. 5-ethyl-1-phenyl-1H-pyrazole, with its ethyl and phenyl substituents, represents a common structural motif. Accurate structural characterization is paramount, and mass spectrometry is an indispensable tool for this purpose.[2] Understanding the fragmentation behavior of these molecules under electron ionization is critical for unambiguous identification, isomer differentiation, and metabolite profiling. This application note serves as a comprehensive guide to the mass spectrometric analysis of this compound.

Predicted Electron Ionization (EI) Fragmentation Pathways

The fragmentation of 5-ethyl-1-phenyl-1H-pyrazole is governed by the stability of the resulting fragment ions, influenced by the pyrazole ring, the N-phenyl group, and the C-ethyl group. The behavior of pyrazoles under electron impact is complex, with fragmentation being highly dependent on the nature and position of substituents.[2][3] In N-substituted pyrazoles, direct cleavage of the N-N bond is often suppressed compared to their NH-pyrazole counterparts.[3]

The primary fragmentation events anticipated for 5-ethyl-1-phenyl-1H-pyrazole (Molecular Weight: 186.25 g/mol ) are initiated by the loss of radicals from the ethyl group and subsequent rearrangements and cleavages of the heterocyclic core.

Initial Fragmentation of the Ethyl Group

The most favorable initial fragmentation is expected to be the cleavage of the C-C bond beta to the pyrazole ring, a common pathway for alkyl-substituted aromatic and heterocyclic systems.

  • Loss of a Methyl Radical (M-15): The loss of a methyl radical (•CH₃) from the molecular ion (m/z 186) leads to the formation of a resonance-stabilized secondary cation at m/z 171 . This is often a prominent peak in the mass spectra of ethyl-substituted aromatic compounds.[4] The positive charge can be delocalized across the pyrazole ring and the phenyl group, contributing to its stability.

  • Loss of an Ethyl Radical (M-29): Cleavage of the bond between the pyrazole ring and the ethyl group results in the loss of an ethyl radical (•C₂H₅), yielding a fragment at m/z 157 .

Ring Cleavage and Rearrangement Pathways

Following the initial loss from the ethyl group, or directly from the molecular ion, the pyrazole ring can undergo cleavage.

  • Formation of the Phenyl Cation: A characteristic fragment in the mass spectra of N-phenyl substituted heterocycles is the phenyl cation at m/z 77 .[5] This can arise from various fragmentation pathways, including the cleavage of the N-phenyl bond.

  • Cleavage of the Pyrazole Ring: The pyrazole ring itself can fragment. For instance, the ion at m/z 171 could undergo further fragmentation. The cleavage of the N-N bond and subsequent rearrangements can lead to various smaller fragments. The expulsion of a nitrogen molecule (N₂) is a possibility, often preceded by rearrangements.[5]

A proposed fragmentation pathway is illustrated in the diagram below:

Fragmentation_Pathway M 5-ethyl-1-phenyl-1H-pyrazole m/z 186 (M+•) frag1 [M - CH₃]+ m/z 171 M->frag1 - •CH₃ frag2 [M - C₂H₅]+ m/z 157 M->frag2 - •C₂H₅ frag3 Phenyl Cation m/z 77 M->frag3 rearrangement & cleavage frag4 Pyrazole Ring Fragments frag1->frag4 ring cleavage frag2->frag3 cleavage

Caption: Proposed EI fragmentation of 5-ethyl-1-phenyl-1H-pyrazole.

Predicted Mass Spectrum Data

Based on the fragmentation pathways discussed, the following table summarizes the expected major ions in the EI mass spectrum of 5-ethyl-1-phenyl-1H-pyrazole.

m/z Proposed Fragment Ion Formula Interpretation Expected Relative Abundance
186[M]⁺•[C₁₂H₁₄N₂]⁺•Molecular IonModerate
171[M - CH₃]⁺[C₁₁H₁₁N₂]⁺Loss of a methyl radical from the ethyl group (β-cleavage)High (Potentially Base Peak)
157[M - C₂H₅]⁺[C₁₀H₉N₂]⁺Loss of an ethyl radicalModerate
77[C₆H₅]⁺[C₆H₅]⁺Phenyl cationHigh

Experimental Protocols

To acquire high-quality mass spectral data for 5-ethyl-1-phenyl-1H-pyrazole, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique due to the anticipated volatility and thermal stability of the compound.

Sample Preparation
  • Solvent Selection: Choose a volatile solvent in which the analyte is soluble, such as methanol, acetonitrile, or dichloromethane.

  • Concentration: Prepare a stock solution of 5-ethyl-1-phenyl-1H-pyrazole at a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the chosen solvent for GC-MS analysis.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

GC-MS Analysis Protocol
  • Instrumentation: A standard benchtop GC-MS system equipped with an electron ionization (EI) source.

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Mode: Splitless or split (e.g., 20:1 split ratio)

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 15 °C/minute.

    • Final Hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-400

    • Scan Speed: 2 scans/second

    • Transfer Line Temperature: 280 °C

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve in Volatile Solvent prep2 Dilute to 1-10 µg/mL prep1->prep2 prep3 Filter (0.22 µm) prep2->prep3 analysis1 Inject 1 µL into GC prep3->analysis1 analysis2 Separation on DB-5ms Column analysis1->analysis2 analysis3 Electron Ionization (70 eV) analysis2->analysis3 analysis4 Mass Analysis (m/z 40-400) analysis3->analysis4 data1 Extract Mass Spectrum analysis4->data1 data2 Identify Molecular Ion & Fragments data1->data2 data3 Propose Fragmentation Pathways data2->data3

Caption: Workflow for the GC-MS analysis of 5-ethyl-1-phenyl-1H-pyrazole.

Discussion and Conclusion

The predictable fragmentation pattern of 5-ethyl-1-phenyl-1H-pyrazole, dominated by the loss of a methyl radical to form the stable [M-15]⁺ ion, provides a strong diagnostic marker for its identification. The presence of a significant ion at m/z 77 further confirms the N-phenyl substitution. This detailed understanding of its fragmentation is crucial for distinguishing it from positional isomers, for example, 3-ethyl-1-phenyl-1H-pyrazole, which may exhibit different relative abundances of fragment ions due to the varied substitution on the pyrazole ring. The provided GC-MS protocol is robust and can be adapted for the analysis of a wide range of pyrazole derivatives, making it a valuable tool for quality control, reaction monitoring, and metabolic studies in drug discovery and development.

References

  • Ahluwalia, V. K., & Aggarwal, R. (2009). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Indian Chemical Society, 86(10), 1083-1087.
  • van der Plas, H. C., & van Veldhuizen, A. (1971). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 4, 613-616.
  • Silva, A. M. S., & Cavaleiro, J. A. S. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Singh, O. V., & Sharma, V. P. (2007). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry, 19(6), 4451.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • JEOL Ltd. (2009). Qualitative analysis of pyrazole pesticides in tea leaf by using FastGC-HRTOFMS.
  • Tolmachev, A. I., & Klymenko, L. N. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
  • Kumar, A., & Kumar, S. (2017). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances, 7(83), 52697-52703.
  • PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • El-Faham, A., & Al-Othman, Z. A. (2013). General eventualities of EI-MS fragmentation pathways of the prepared pyrazoles. Journal of Molecular Structure, 1048, 338-345.
  • Attygalle, A. B., & Jumean, F. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Zaia, J. (2004). Effect of 1-phenyl-3-methyl-5-pyrazolone labeling on the fragmentation behavior of asialo and sialylated N-linked glycans under electrospray ionization conditions. Journal of the American Society for Mass Spectrometry, 15(6), 809-820.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • Yogi, B., & Kumar, S. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents.
  • SpectraBase. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Wiley. Retrieved from [Link]

  • Pearson Education. (n.d.). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]

  • Singh, O. V., & Sharma, V. P. (2008). Mass spectral fragmentation modes of some heterocyclically substituted chromones-II. Asian Journal of Chemistry, 20(3), 1819-1823.
  • Arshad, M., & Bhatti, M. H. (2012).
  • Talaviya, R. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004.
  • Patel, K. D., & Patel, H. D. (2013). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals, 15(2), 1-5.
  • ResearchGate. (n.d.). Molecular fragmentation of N-phenacylpyrazole 5a. Retrieved from [Link]

  • Sparkman, O. D. (2020).

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Application

Leveraging the 5-Ethyl-1-Phenyl-1H-Pyrazole Scaffold for Next-Generation SDHI Fungicides

Application Note: AN-CHM-2026-04 Executive Summary This application note details the experimental utility of 5-ethyl-1-phenyl-1H-pyrazole as a privileged scaffold in the development of antifungal agents. While pyrazole d...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-CHM-2026-04

Executive Summary

This application note details the experimental utility of 5-ethyl-1-phenyl-1H-pyrazole as a privileged scaffold in the development of antifungal agents. While pyrazole derivatives are ubiquitous in agrochemistry (e.g., pyraclostrobin, fluxapyroxad), the specific 5-ethyl-1-phenyl substitution pattern offers unique steric and lipophilic properties critical for targeting the ubiquinone-binding pocket (Q-site) of fungal Succinate Dehydrogenase (SDH/Complex II).

This guide provides a validated workflow for researchers to:

  • Synthesize the core scaffold with high regioselectivity.

  • Functionalize the scaffold to generate library candidates (specifically C-4 carboxamides).

  • Validate biological activity through enzymatic (SDH) and phenotypic (MIC) assays.

Scientific Rationale & Mechanism of Action[1][2][3]

The Pyrazole Pharmacophore

The 1-phenyl-1H-pyrazole core serves as a bioisostere for the aromatic moieties found in older carboxamide fungicides. The introduction of an ethyl group at the C-5 position (adjacent to the N-phenyl) creates a specific steric bulk that locks the N-phenyl ring out of planarity with the pyrazole core. This "twisted" conformation is often energetic favorable for fitting into the hydrophobic cleft of the SDH enzyme.

Mechanism: Mitochondrial Respiration Arrest

Derivatives of 5-ethyl-1-phenyl-1H-pyrazole primarily act as Succinate Dehydrogenase Inhibitors (SDHIs) .

  • Target: Complex II (Succinate Dehydrogenase) in the mitochondrial electron transport chain.

  • Action: The inhibitor competes with ubiquinone (Coenzyme Q) for the Q-site.

  • Result: Disruption of electron transfer from succinate to ubiquinone

    
     ATP depletion 
    
    
    
    Inhibition of hyphal growth and spore germination.
Pathway Visualization

The following diagram illustrates the interference of the pyrazole scaffold within the mitochondrial respiration pathway.

SDH_Inhibition_Pathway Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinol Ubiquinol (CoQH2) ComplexII->Ubiquinol Electron Transfer ATP_Depletion ATP Depletion & Cell Death ComplexII->ATP_Depletion Pathway Blocked Ubiquinone Ubiquinone (CoQ) Ubiquinone->ComplexII Normal Binding ComplexIII Complex III Ubiquinol->ComplexIII Inhibitor 5-Ethyl-1-Phenyl-Pyrazole Derivative (SDHI) Inhibitor->ComplexII Competitive Inhibition (Blocks Q-Site)

Figure 1: Mechanism of Action. The pyrazole derivative competitively binds to the Q-site of Complex II, halting electron transport.

Experimental Protocols

Protocol A: Regioselective Synthesis of the Scaffold

Objective: Synthesize 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylate (Key Intermediate). Challenge: Controlling regioselectivity between the 3-ethyl and 5-ethyl isomers during cyclization.

Materials:

  • Phenylhydrazine (CAS: 100-63-0)

  • Ethyl 2-propionyl-3-oxopropanoate (or equivalent 1,3-dicarbonyl precursor)

  • Ethanol (Absolute)

  • Glacial Acetic Acid[1][2]

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve Ethyl 2-propionyl-3-oxopropanoate (10 mmol) in Ethanol (20 mL).

  • Cyclocondensation: Add Phenylhydrazine (10.5 mmol) dropwise at 0°C.

    • Note: Low temperature favors kinetic control, often improving the ratio of the desired regioisomer.

  • Catalysis: Add Glacial Acetic Acid (0.5 mL) and reflux at 80°C for 4 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). Look for the disappearance of the hydrazine spot.

  • Workup: Evaporate solvent. Redissolve residue in EtOAc, wash with 1N HCl (to remove unreacted hydrazine) and Brine.

  • Purification: Recrystallize from Ethanol/Water.

    • Validation: Verify structure via 1H-NMR.[3][4][5][6][7] The proton at C-3 (pyrazole ring) should appear as a singlet around

      
       7.8–8.0 ppm.
      
Protocol B: Functionalization to Carboxamide (The Active SDHI)

Objective: Convert the ester intermediate into a bioactive carboxamide.

Methodology:

  • Hydrolysis: Treat the ester (from Protocol A) with NaOH (2M) in MeOH to yield the carboxylic acid. Acidify with HCl to precipitate 5-ethyl-1-phenyl-1H-pyrazole-4-carboxylic acid.

  • Chlorination: Reflux the acid in Thionyl Chloride (

    
    ) for 2 hours to generate the acid chloride. Remove excess 
    
    
    
    under vacuum.
  • Amidation: Dissolve acid chloride in dry THF. Add the target amine (e.g., 2-(1,3-dimethylbutyl)-3-thienylamine or a simple aniline) and Triethylamine (

    
    ). Stir at RT for 6 hours.
    
  • Result: Formation of the Pyrazole-4-Carboxamide.

Protocol C: In Vitro SDH Enzymatic Assay

Objective: Quantify the


 of the synthesized derivative against fungal Succinate Dehydrogenase.

Reagents:

  • Mitochondrial fraction isolated from Rhizoctonia solani (or target pathogen).

  • DCPIP (2,6-dichlorophenolindophenol) - Electron acceptor dye.

  • Succinate (Substrate).

  • Phenazine methosulfate (PMS) - Intermediate electron carrier.

Workflow:

  • Preparation: Dilute the test compound (5-ethyl-1-phenyl derivative) in DMSO to varying concentrations (0.01

    
    M to 100 
    
    
    
    M).
  • Reaction Mix: In a 96-well plate, combine:

    • Phosphate Buffer (pH 7.4)

    • Mitochondrial Enzyme Fraction

    • Succinate (20 mM)

    • Test Compound[8][9][10][1][4][5][11][12][13]

  • Initiation: Add PMS and DCPIP.

  • Measurement: Monitor the reduction of DCPIP (blue to colorless) via absorbance at 600 nm for 20 minutes.

  • Calculation:

    
    
    
    • Self-Validation: Include a positive control (e.g., Fluxapyroxad) and a DMSO-only negative control.

Protocol D: Antifungal Susceptibility Testing (Mycelial Growth)

Objective: Determine


 against live fungal cultures.

Workflow:

  • Media Prep: Prepare Potato Dextrose Agar (PDA).

  • Dosing: Add the test compound (dissolved in acetone/methanol) to molten PDA (

    
    ) to achieve final concentrations of 0.1, 1, 5, 10, 50 mg/L. Pour into petri dishes.
    
  • Inoculation: Place a 5mm mycelial plug of the target fungus (e.g., R. solani, Botrytis cinerea) in the center of the plate.

  • Incubation: Incubate at

    
     for 72–96 hours.
    
  • Data Capture: Measure colony diameter (cross-method) when the control plate reaches 3/4 coverage.

Data Presentation & Analysis

Expected Structure-Activity Relationship (SAR)

The following table summarizes how modifications to the 5-ethyl-1-phenyl-1H-pyrazole core typically affect potency.

PositionModificationEffect on Antifungal ActivityMechanistic Insight
N-1 Phenyl (Unsubstituted)BaselineProvides hydrophobic anchor.
N-1 4-Cl-PhenylIncreased Halogen improves metabolic stability and lipophilicity.
C-5 Ethyl Optimal "Goldilocks" steric bulk; forces N-phenyl twist for Q-site fit.
C-5 MethylModerateLess steric clash; may allow too much conformational freedom.
C-5 tert-ButylDecreasedExcessive bulk prevents entry into the binding pocket.
C-4 Carboxamide LinkerCritical Essential H-bond donor/acceptor for Ser/Trp residues in SDH.
Experimental Workflow Diagram

Workflow Start Start: Phenylhydrazine + Ethyl 2-propionyl-3-oxopropanoate Synthesis Cyclocondensation (Reflux, EtOH, AcOH) Start->Synthesis Intermediate Isolate: 5-ethyl-1-phenyl- pyrazole-4-carboxylate Synthesis->Intermediate Regioselective Funct Functionalization: 1. Hydrolysis 2. Chlorination 3. Amidation Intermediate->Funct Library Library of Pyrazole-4-Carboxamides Funct->Library Screening Screening: 1. SDH Enzyme Assay 2. Mycelial Growth (PDA) Library->Screening Hit Identify Lead Candidate Screening->Hit EC50 < 1 mg/L

Figure 2: Development pipeline from raw materials to lead identification.

Safety & Handling

  • Phenylhydrazine: Highly toxic and potential carcinogen. Handle in a fume hood with double nitrile gloves.

  • Thionyl Chloride: Reacts violently with water. Use strictly anhydrous glassware.

  • Waste Disposal: All halogenated organic waste must be segregated. Fungal cultures must be autoclaved before disposal.

References

  • Yan, X., et al. (2022). "Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action." Journal of Agricultural and Food Chemistry.

  • Wang, J., et al. (2024). "Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors." Journal of Agricultural and Food Chemistry.

  • Guo, Z., et al. (2019). "Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-phenyl-2-furan." Bioorganic & Medicinal Chemistry Letters.

  • Chem-Impex. "Ethyl 5-methyl-1-phenylpyrazole-4-carboxylate Product Data." (Analogous scaffold reference).

  • Mistry, B.D., et al. (2013). "Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities." Indian Journal of Heterocyclic Chemistry.

Sources

Method

Technical Application Note: 5-Ethyl-1-phenyl-1H-pyrazole in Organic Synthesis

Abstract 5-ethyl-1-phenyl-1H-pyrazole is a privileged heterocyclic scaffold in medicinal chemistry, serving as a core pharmacophore for p38 MAP kinase inhibitors, Factor XIa inhibitors, and CB1/CB2 receptor ligands. Desp...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-ethyl-1-phenyl-1H-pyrazole is a privileged heterocyclic scaffold in medicinal chemistry, serving as a core pharmacophore for p38 MAP kinase inhibitors, Factor XIa inhibitors, and CB1/CB2 receptor ligands. Despite its structural simplicity, the reliable synthesis of the 5-ethyl regioisomer presents a significant challenge due to the thermodynamic preference for the less sterically hindered 3-ethyl isomer during classical cyclocondensation. This Application Note provides a definitive guide to overcoming this regioselectivity bottleneck using a Directed ortho-Lithiation (DoL) strategy, alongside protocols for downstream C4-functionalization and comparative analytical data for isomer validation.

Introduction: The Regioselectivity Challenge

The pyrazole ring is a bioisostere of pyrrole, pyridine, and amide moieties, offering unique hydrogen-bonding capabilities and π-stacking interactions. In 1-phenyl-substituted pyrazoles, the position of the alkyl group (C3 vs. C5) critically dictates biological activity and metabolic stability.

The Problem: Classical Condensation

The reaction of phenylhydrazine with unsymmetrical 1,3-dicarbonyl equivalents (e.g., 1-propionylacetone or enaminones like 1-(dimethylamino)pent-1-en-3-one) typically yields a mixture of regioisomers.

  • Thermodynamic Product: 1-phenyl-3-ethylpyrazole . The phenyl group at N1 and the ethyl group at C3 are spatially separated, minimizing steric clash.

  • Kinetic/Minor Product: 1-phenyl-5-ethylpyrazole . The ethyl group at C5 experiences significant steric repulsion from the N1-phenyl ring.

Consequently, classical Knorr-type syntheses often result in low yields of the desired 5-ethyl isomer, requiring tedious chromatographic separation.

The Solution: Directed ortho-Lithiation (DoL)

To guarantee the synthesis of the 5-ethyl isomer, this guide recommends a C5-lithiation strategy starting from the unsubstituted 1-phenylpyrazole. The N1-phenyl group (and the N2 nitrogen) directs the base to the C5 position via the Complex Induced Proximity Effect (CIPE), ensuring 100% regiocontrol.

Synthesis Protocols

Protocol A: Regioselective Synthesis via C5-Lithiation

Objective: Preparation of 5-ethyl-1-phenyl-1H-pyrazole with >98% regiochemical purity. Mechanism: Deprotonation of C5-H followed by electrophilic trapping with ethyl iodide.

Materials
  • Substrate: 1-Phenyl-1H-pyrazole (1.0 equiv)

  • Reagent: n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)

  • Electrophile: Ethyl iodide (1.2 equiv)

  • Solvent: Anhydrous THF (0.5 M concentration)

  • Conditions: -78 °C, Inert Atmosphere (Argon/Nitrogen)

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

  • Solvation: Add 1-Phenyl-1H-pyrazole (1.44 g, 10 mmol) and anhydrous THF (20 mL) via syringe. Cool the solution to -78 °C (dry ice/acetone bath).

  • Lithiation: Dropwise add n-BuLi (4.4 mL, 11 mmol) over 10 minutes. Maintain internal temperature below -70 °C.

    • Observation: The solution may turn a yellow/orange color, indicating the formation of the 5-lithio species.

    • Incubation: Stir at -78 °C for 45 minutes to ensure complete deprotonation.

  • Alkylation: Add Ethyl iodide (0.96 mL, 12 mmol) dropwise.

  • Warming: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 2 hours.

  • Quench: Quench the reaction with saturated aqueous NH₄Cl (10 mL).

  • Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude oil is typically >90% pure. Purify via flash column chromatography (Hexanes/EtOAc 9:1) to yield a pale yellow oil.

Yield: 85-92% Key Advantage: Exclusive formation of the 5-ethyl isomer; no 3-ethyl contamination.

Protocol B: C4-Functionalization (Bromination)

Objective: Synthesis of 4-bromo-5-ethyl-1-phenyl-1H-pyrazole, a precursor for cross-coupling.

Materials
  • Substrate: 5-Ethyl-1-phenyl-1H-pyrazole (from Protocol A)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (ACN) or DMF

  • Temperature: 0 °C to RT

Step-by-Step Procedure
  • Dissolve 5-ethyl-1-phenyl-1H-pyrazole (1.72 g, 10 mmol) in ACN (20 mL). Cool to 0 °C.

  • Add NBS (1.87 g, 10.5 mmol) portion-wise over 5 minutes. Protect from light.[1]

  • Stir at 0 °C for 30 minutes, then warm to RT for 2 hours.

  • Monitoring: Check TLC (Hexanes/EtOAc 8:2). The product is less polar than the starting material.[1]

  • Workup: Dilute with water (50 mL) and extract with diethyl ether. Wash with 10% Na₂S₂O₃ (to remove bromine traces) and brine.

  • Isolation: Dry and concentrate. Recrystallize from ethanol/water if solid, or use directly.

Structural Validation (Data & Diagnostics)

Distinguishing the 3-ethyl and 5-ethyl isomers is critical. The 5-ethyl isomer shows distinct shielding effects in NMR due to the orthogonal twist of the phenyl ring caused by steric clash with the ethyl group.

Feature5-Ethyl-1-phenyl-1H-pyrazole (Target)3-Ethyl-1-phenyl-1H-pyrazole (Impurity)
Sterics High (Ph vs Et clash)Low (Ph vs H clash)
¹H NMR (C4-H) δ 6.30 - 6.45 ppm (Shielded)δ 6.60 - 6.70 ppm
¹³C NMR (CH₂) δ ~19-20 ppm δ ~21-22 ppm
NOESY Correlation between Ph-ortho protons and Ethyl-CH₂Correlation between Ph-ortho protons and C5-H

Strategic Applications in Drug Discovery

The 5-ethyl-1-phenyl-1H-pyrazole scaffold is a versatile template. The steric bulk of the 5-ethyl group forces the phenyl ring out of planarity, creating a specific 3D topology useful for filling hydrophobic pockets in enzymes.

Pathway Visualization

The following diagram illustrates the divergence between the classical condensation route (yielding mixtures) and the recommended lithiation route, followed by downstream applications.

G Start_Classic 1,3-Dicarbonyl (e.g., 1-propionylacetone) Reagent_Hydrazine + Phenylhydrazine Start_Classic->Reagent_Hydrazine Start_Lith 1-Phenyl-1H-pyrazole Reagent_BuLi + n-BuLi / Et-I Start_Lith->Reagent_BuLi Mix Mixture of Isomers (3-Et major / 5-Et minor) Reagent_Hydrazine->Mix Cyclocondensation Target 5-Ethyl-1-phenyl-1H-pyrazole (Target Scaffold) Reagent_BuLi->Target Regioselective (CIPE) Mix->Target Difficult Separation Func_Br 4-Bromo Derivative (Suzuki/Buchwald Node) Target->Func_Br NBS Func_CHO 4-Formyl Derivative (Vilsmeier Node) Target->Func_CHO POCl3/DMF App_Kinase p38 MAP Kinase Inhibitors Func_Br->App_Kinase App_Factor Factor XIa Inhibitors Func_CHO->App_Factor

Caption: Comparative synthesis workflows. The Green path (Lithiation) is recommended for high-purity synthesis of the 5-ethyl isomer, avoiding the isomeric mixtures inherent to the Red path (Condensation).

References

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." J. Org.[1] Chem.2008 , 73, 3523. Link

    • Note: Discusses the difficulty of controlling regiochemistry in condens
  • Lithiation Protocol (Grounding Source)

    • Begtrup, M., et al. "Lithiation of 1-phenylpyrazole and 1-methylpyrazole." J. Chem. Soc., Perkin Trans. 11993 , 2753. Link

    • Validation: Confirms C5-lithi
  • Pharmaceutical Applications

    • Pevarello, P., et al.
    • Context: Use of the 5-substituted scaffold in kinase inhibition.[2][3]

  • C4 Functionalization

    • Aggarwal, R., et al. "Hypervalent Iodine Mediated Synthesis of 4-Functionalized Pyrazoles." Beilstein J. Org.[1] Chem.2024 .[4][5][6] Link

Safety Warning: n-Butyllithium is pyrophoric. Phenylhydrazine is toxic and a potential carcinogen. All manipulations should be performed in a fume hood with appropriate PPE.

Sources

Application

functionalization of the pyrazole ring in 5-ethyl-1-phenyl-1H-pyrazole

Application Note: Strategic Functionalization of 5-Ethyl-1-Phenyl-1H-Pyrazole Executive Summary The scaffold 5-ethyl-1-phenyl-1H-pyrazole represents a unique challenge in regioselective functionalization due to the compe...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of 5-Ethyl-1-Phenyl-1H-Pyrazole

Executive Summary

The scaffold 5-ethyl-1-phenyl-1H-pyrazole represents a unique challenge in regioselective functionalization due to the competing electronic effects of the N1-phenyl group (electron-withdrawing via induction, donating via resonance) and the C5-ethyl group (steric bulk, weak electron donation). This guide provides validated protocols for functionalizing the pharmacologically active C4 position (via electrophilic aromatic substitution) and the lateral ethyl chain (via radical processes).

Key Reactivity Insights:

  • C4-Position: The most nucleophilic site, amenable to Vilsmeier-Haack formylation and electrophilic halogenation.

  • C3-Position: Significantly less reactive; functionalization usually requires blocking C4.

  • N1-Phenyl Ring: Directs lithiation to its own ortho-position, competing with lateral lithiation of the C5-ethyl group—a common pitfall in organometallic approaches.

Reactivity Landscape & Logic

The following diagram illustrates the divergent reactivity pathways available for this substrate. Note the critical distinction between electrophilic conditions (C4 selectivity) and radical/organometallic conditions (Side-chain vs. N-Phenyl).

ReactivityMap Figure 1: Regioselectivity Map of 5-Ethyl-1-Phenyl-1H-Pyrazole Substrate 5-Ethyl-1-Phenyl-1H-Pyrazole C4_Path Path A: C4-Electrophilic Substitution (Kinetic Control) Substrate->C4_Path SEAr Conditions SideChain_Path Path B: Lateral Functionalization (Radical/Benzylic) Substrate->SideChain_Path Radical Conditions Lithiation_Path Path C: Lithiation Risks (Ortho-Phenyl vs. Lateral) Substrate->Lithiation_Path n-BuLi / THF Product_CHO 4-Formyl Derivative (Vilsmeier-Haack) C4_Path->Product_CHO POCl3 / DMF Product_Br 4-Bromo Derivative (NBS, RT) C4_Path->Product_Br NBS / ACN Product_LatBr 1-(1-Bromoethyl) Derivative (NBS, AIBN, Reflux) SideChain_Path->Product_LatBr Radical Bromination Product_OrthoLi Ortho-Lithio-Phenyl Species (Undesired Side Reaction) Lithiation_Path->Product_OrthoLi Directed Metallation

[1]

Protocol A: C4-Formylation (Vilsmeier-Haack)

Objective: Introduction of an aldehyde moiety at C4 to serve as a handle for reductive aminations or olefination.

Mechanism: The electron-rich pyrazole ring attacks the electrophilic Vilsmeier reagent (chloroiminium ion) generated in situ. The C4 position is exclusively targeted due to the highest HOMO coefficient.

Materials
  • Substrate: 5-Ethyl-1-phenyl-1H-pyrazole (1.0 equiv)

  • Reagent: Phosphoryl chloride (POCl

    
    ) (1.2–1.5 equiv)
    
  • Solvent/Reagent: N,N-Dimethylformamide (DMF) (5.0 equiv, acts as solvent)

  • Quench: Saturated NaOAc or NaHCO

    
     solution.
    
Step-by-Step Protocol
  • Reagent Formation: In a flame-dried round-bottom flask under N

    
    , cool anhydrous DMF (5 mL/mmol substrate) to 0 °C.
    
  • Addition: Dropwise add POCl

    
     over 15 minutes. Caution: Exothermic. Stir for 30 minutes at 0 °C to form the Vilsmeier salt (white/yellowish suspension).
    
  • Substrate Addition: Add 5-ethyl-1-phenyl-1H-pyrazole (dissolved in minimal DMF) dropwise to the mixture.

  • Reaction: Warm to room temperature, then heat to 70–80 °C for 3–5 hours. Monitor by TLC (usually 20% EtOAc/Hexane).

  • Hydrolysis (Critical): Cool the mixture to RT and pour onto crushed ice (~50g). Neutralize slowly with saturated NaOAc or NaHCO

    
     to pH 7–8. Stir vigorously for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na

    
    SO
    
    
    
    .
  • Purification: Recrystallization from EtOH or flash chromatography.

Expert Insight: If the reaction stalls, increasing the temperature to 90 °C is safe, but avoid boiling DMF (153 °C) to prevent decomposition of the pyrazole ring.

Protocol B: Regioselective C4-Bromination

Objective: Synthesis of 4-bromo-5-ethyl-1-phenyl-1H-pyrazole for subsequent Pd-catalyzed cross-coupling (Suzuki/Buchwald).

Mechanism: Electrophilic Aromatic Substitution (SEAr). Using NBS in polar aprotic solvents favors ionic bromination at C4 over radical bromination at the ethyl group.

Materials
  • Substrate: 5-Ethyl-1-phenyl-1H-pyrazole (1.0 equiv)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (ACN) or DMF.

Step-by-Step Protocol
  • Dissolution: Dissolve the substrate in ACN (0.1 M concentration).

  • Addition: Add NBS portion-wise at 0 °C (protect from light to inhibit radical pathways).

  • Reaction: Stir at room temperature for 1–2 hours.

  • Workup: Dilute with water. If the product precipitates, filter and wash with water. If oil forms, extract with DCM.

  • Purification: Usually not required (>95% purity). If succinimide remains, wash the organic layer with water.

Data Summary: Halogenation Conditions

ReagentSolventTempMajor ProductYieldNote
NBS ACN25 °C4-Bromo 92%Kinetic product; protect from light.
NBS CCl

/Benzene
RefluxSide-chain Bromo MixRequires AIBN/Light (See Section 5).
Br

AcOHRT4-Bromo 85%Harder to handle; NBS is preferred.

Protocol C: Lateral Functionalization (Ethyl Group)

Objective: Functionalization of the


-carbon of the ethyl group.

Critical Warning (The "Ortho-Effect"): Attempting to lithiate the ethyl group (using n-BuLi) often fails for 1-phenylpyrazoles. The nitrogen lone pair on the phenyl ring directs lithiation to the ortho-position of the phenyl ring (Source 1.6, 1.15). Recommendation: Avoid direct lithiation. Use Radical Bromination followed by nucleophilic substitution.

Protocol: Radical Bromination
  • Setup: Dissolve substrate in CCl

    
     or Trifluorotoluene (greener alternative).
    
  • Reagents: Add NBS (1.1 equiv) and AIBN (0.05 equiv).

  • Reaction: Reflux (80 °C) under visible light irradiation for 4–6 hours.

  • Result: This yields the 1-(1-bromoethyl) derivative. This bromide is highly reactive and can be displaced by amines, azides, or alkoxides.

Troubleshooting & Quality Control

Common Failure Modes
  • N-Dephenylation: Rare, but can occur under extremely acidic conditions at high heat. The Vilsmeier protocol at 80 °C is safe.

  • Regio-scrambling: In radical bromination, over-bromination (dibromo) can occur. Stop reaction at ~80% conversion.

Analytical Validation (NMR)
  • Substrate: C4-H appears as a doublet or singlet around

    
     6.3–6.5 ppm.
    
  • 4-Formyl Product: C4-H signal disappears; Aldehyde proton appears at

    
     9.8–10.0 ppm.
    
  • 4-Bromo Product: C4-H signal disappears. The ethyl group signals (quartet/triplet) remain largely unchanged.

References

  • Regioselective Synthesis of 1-Aryl-3,4-substituted Pyrazoles. J. Org. Chem. 2005.[1][2][3]

  • Vilsmeier-Haack Reaction of Pyrazoles. Int. J. Pharm. Chem. Bio.[4][5] Sci.

  • Lithiation of 1-Phenylpyrazoles (Ortho-Directing Effect). Heterocycles. 1985.

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. Org. Biomol. Chem. [6][1][7][8][9][10][11][12]

  • Photochemical Bromination of Pyrazoles. Photochem. Photobiol. Sci. 2002.[1][4]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 5-Ethyl-1-phenyl-1H-pyrazole Synthesis

An in-depth guide to the synthesis of 5-ethyl-1-phenyl-1H-pyrazole, including troubleshooting and frequently asked questions. Welcome to the Technical Support Center for Heterocyclic Chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of 5-ethyl-1-phenyl-1H-pyrazole, including troubleshooting and frequently asked questions.

Welcome to the Technical Support Center for Heterocyclic Chemistry. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5-ethyl-1-phenyl-1H-pyrazole. The pyrazole nucleus is a foundational scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Achieving high yields and purity for specific analogues like 5-ethyl-1-phenyl-1H-pyrazole is critical for downstream applications in pharmaceutical and agrochemical development.[2]

This document provides in-depth, field-proven insights into the Knorr pyrazole synthesis, focusing on mechanistic understanding, troubleshooting common experimental issues, and optimizing reaction protocols to maximize yield and purity.

Section 1: The Core Reaction - Mechanism & Regioselectivity

The most direct and widely employed method for synthesizing 1,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3][4] For the target molecule, 5-ethyl-1-phenyl-1H-pyrazole, the required starting materials are phenylhydrazine and 3-oxopentanal (or a stable equivalent).

The reaction proceeds via an acid-catalyzed pathway involving the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the final aromatic pyrazole ring.[5][6]

Understanding Regioselectivity

A critical challenge when using unsymmetrical dicarbonyls like 3-oxopentanal is regioselectivity—the preferential formation of one isomer over another.[4][7] The dicarbonyl has two distinct electrophilic centers: a highly reactive aldehyde carbonyl and a less reactive ketone carbonyl. Phenylhydrazine has two nucleophilic centers: the terminal -NH2 group (Nβ) and the phenyl-substituted -NH- group (Nα).

Under typical acidic or neutral conditions, the reaction is governed by the relative reactivity of these sites:

  • Initial Attack: The more nucleophilic and less sterically hindered terminal nitrogen (Nβ) of phenylhydrazine preferentially attacks the more electrophilic aldehyde carbonyl of 3-oxopentanal.[8]

  • Cyclization & Dehydration: The subsequent intramolecular condensation and dehydration lead specifically to the formation of 5-ethyl-1-phenyl-1H-pyrazole . The formation of the alternative isomer, 3-ethyl-1-phenyl-1H-pyrazole, is significantly less favored.

dot digraph "Knorr_Pyrazole_Synthesis_Mechanism" { graph [splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Reactants Reactants [label="Phenylhydrazine + 3-Oxopentanal", fillcolor="#F1F3F4", fontcolor="#202124"];

// Intermediates & Steps Step1 [label="Nucleophilic Attack\n(Nβ on Aldehyde)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Hydrazone [label="Hydrazone Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Intramolecular Cyclization\n(Nα on Ketone)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cyclic_Intermediate [label="Non-aromatic Cyclic Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Dehydration (-2H₂O)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Product Product [label="5-Ethyl-1-phenyl-1H-pyrazole", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=Mdiamond];

// Connections Reactants -> Step1; Step1 -> Hydrazone; Hydrazone -> Step2; Step2 -> Cyclic_Intermediate; Cyclic_Intermediate -> Step3; Step3 -> Product; }

Caption: Mechanism of the Knorr Synthesis for 5-Ethyl-1-phenyl-1H-pyrazole.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a question-and-answer format.

Q1: My reaction yield is extremely low. What are the common causes and how can I improve it?

A1: Low yield is a frequent issue stemming from several factors. Systematically investigate the following:

  • Reagent Quality: Phenylhydrazine is susceptible to oxidation, appearing as a dark oil. Use freshly distilled or high-purity phenylhydrazine. The β-ketoaldehyde (3-oxopentanal) can be unstable and prone to self-condensation or polymerization. If possible, generate it in situ or use a stable surrogate like an enol ether.

  • Reaction pH: The Knorr synthesis is typically acid-catalyzed.[5] The absence of an acid catalyst can lead to a sluggish or incomplete reaction. Add a catalytic amount of a protic acid like glacial acetic acid.[4] However, strongly acidic conditions (pH < 1) can fully protonate the hydrazine, reducing its nucleophilicity. The optimal pH is generally between 3 and 6.[9][10]

  • Temperature Control: While heating can accelerate the reaction, excessive temperatures can promote side reactions and decomposition of starting materials, leading to tar formation. Refluxing in a suitable solvent like ethanol is common, but start with room temperature and monitor progress before heating.[11]

  • Reaction Monitoring: An incomplete reaction is a primary cause of low yield. Monitor the consumption of the limiting reagent using Thin Layer Chromatography (TLC).[3] If the reaction stalls, a slight increase in temperature or the addition of more catalyst may be necessary.

Q2: The reaction mixture turns dark red/brown, and my final product is impure. How can I prevent this?

A2: This is almost always due to the decomposition of phenylhydrazine or related intermediates.[12]

  • Inert Atmosphere: Phenylhydrazine and its derivatives can react with atmospheric oxygen. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can significantly reduce the formation of colored impurities.

  • Controlled Reagent Addition: Adding the phenylhydrazine dropwise to the solution of the dicarbonyl compound, especially at a controlled temperature (e.g., in an ice bath initially), can help manage any exothermic processes and minimize side reactions.[8]

  • Purification of Starting Material: If your phenylhydrazine is already dark, distill it under reduced pressure before use. This is one of the most effective ways to ensure a cleaner reaction.

Q3: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity?

A3: While the 5-ethyl isomer is electronically and sterically favored, suboptimal conditions can lead to the formation of the 3-ethyl isomer.

  • Solvent Choice: The reaction solvent can significantly influence regioselectivity. Standard solvents like ethanol are common. However, specialized solvents like fluorinated alcohols (e.g., 1,1,1,3,3,3-hexafluoro-2-propanol or HFIP) have been shown to enhance the regioselectivity in pyrazole syntheses by modulating the reactivity of the nucleophile and electrophile.[7]

  • pH Control: As mentioned, pH is critical. Under strongly basic conditions, the relative nucleophilicity of the two nitrogen atoms in phenylhydrazine can be altered, potentially affecting the site of the initial attack. Maintain a mildly acidic environment for predictable regioselectivity.[7]

  • Temperature: Lower reaction temperatures often favor the kinetically controlled, more selective reaction pathway. Try running the reaction at room temperature or even 0 °C before resorting to heating.

Q4: My product is an oil and difficult to purify by recrystallization. What are the alternative purification methods?

A4: Many pyrazole derivatives are oils or low-melting solids, making traditional recrystallization challenging.[13]

  • Column Chromatography: This is the most reliable method for purifying liquid or oily products. Use silica gel as the stationary phase. A gradient elution starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate) is typically effective.[4]

  • Purification via Salt Formation: Pyrazoles are basic due to the pyridine-like nitrogen atom.[14] You can often purify the product by dissolving the crude material in a suitable solvent (like ether or acetone) and precipitating it as a salt by adding an acid (e.g., HCl in ether, or oxalic acid).[15][16] The resulting crystalline salt can be filtered, washed, and then neutralized with a base (e.g., NaHCO3 solution) and extracted to recover the pure, free pyrazole.

  • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method for liquid pyrazoles.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction? Ethanol is a widely used and effective solvent as it readily dissolves both the reactants and the acid catalyst.[11] For difficult cases or to improve regioselectivity, consider screening other solvents like propanol, acetic acid, or specialized fluorinated alcohols.[3][7]

Q2: Is a catalyst necessary for the Knorr synthesis? Yes, the reaction is almost always performed with at least a catalytic amount of acid.[5][6] Glacial acetic acid is a common and effective choice.[4] The acid protonates a carbonyl oxygen, activating it for nucleophilic attack by the hydrazine.[10]

Q3: How can I monitor the reaction progress? Thin Layer Chromatography (TLC) is the standard method.[3] Spot the reaction mixture alongside the starting materials on a silica plate. A typical mobile phase would be a mixture of hexanes and ethyl acetate (e.g., 70:30).[3] The disappearance of the limiting starting material and the appearance of a new spot for the product indicate the reaction's progress.

Q4: What is a typical work-up procedure? Upon completion (as determined by TLC), the reaction is typically cooled to room temperature. If the product precipitates, it can be filtered.[3] More commonly for oily products, the solvent is removed under reduced pressure (rotary evaporation). The residue is then taken up in an organic solvent (like ethyl acetate or dichloromethane), washed with water and brine to remove the catalyst and water-soluble impurities, dried over an anhydrous salt (like Na2SO4 or MgSO4), filtered, and concentrated to yield the crude product.[17]

Section 4: Experimental Protocols & Data

// Nodes A [label="Setup Reaction\n(Dicarbonyl, Solvent, Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add Phenylhydrazine\n(Dropwise, controlled temp.)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Stir & Monitor\n(TLC)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Reaction Complete?", shape=Mdiamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Adjust Conditions\n(e.g., Heat)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; F [label="Work-up\n(Quench, Extract, Dry)", fillcolor="#F1F3F4", fontcolor="#202124"]; G [label="Crude Product", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Purification\n(Chromatography/Distillation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; I [label="Pure Product\n(Characterize: NMR, MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> F [label="Yes"]; D -> E [label="No"]; E -> C; F -> G; G -> H; H -> I; }

Caption: General experimental workflow for 5-ethyl-1-phenyl-1H-pyrazole synthesis.

Protocol 1: General Synthesis of 5-Ethyl-1-phenyl-1H-pyrazole

Materials: Phenylhydrazine, 3-oxopentanal (or a stable equivalent), ethanol, glacial acetic acid.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-oxopentanal (1.0 eq) and ethanol (approx. 5-10 mL per mmol of limiting reagent).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).[4]

  • Hydrazine Addition: Add phenylhydrazine (1.0-1.1 eq) dropwise to the stirred solution at room temperature.[4]

  • Reaction: Stir the mixture at room temperature for 1 hour, monitoring the progress by TLC. If the reaction is slow, heat the mixture to reflux until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Remove the ethanol under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) followed by brine (1 x 25 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare Column: Pack a glass column with silica gel using a slurry method with hexanes.

  • Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or the starting eluent and load it onto the column.

  • Elute: Begin eluting with 100% hexanes. Gradually increase the solvent polarity by adding ethyl acetate (e.g., progressing from 2% to 5%, 10%, and 20% ethyl acetate in hexanes).

  • Collect Fractions: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolate Product: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-ethyl-1-phenyl-1H-pyrazole.

Table 1: Effect of Reaction Conditions on Yield & Purity
CatalystSolventTemperature (°C)AtmosphereExpected YieldPurity/Observations
NoneEthanol80AirLow (<30%)Dark, significant impurities
Acetic AcidEthanol25 -> 80AirModerate (60-75%)Yellow/brown, moderate impurities
Acetic Acid Ethanol 25 -> 80 Nitrogen Good (75-85%) Paler yellow, cleaner product
Acetic AcidHFIP[7]25NitrogenGood (70-85%)High regioselectivity, minimal byproducts
HCl (1 eq)Water25AirVery LowReaction stalls due to hydrazine protonation

References

  • Chem Help Asap. Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Google Patents. EP0020964A1 - Process for the preparation of pyrazoles.
  • Name-Reaction.com. Knorr pyrazole synthesis. Retrieved from [Link]

  • J&K Scientific LLC. Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Wang, Y., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for Use in Native Chemical Ligation. Angewandte Chemie, 130(36), 11808–11813. Available at: [Link]

  • Viveka, S., et al. (2016). Synthesis, characterization, single crystal X-ray diffraction and DFT studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145. Available at: [Link]

  • Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
  • ResearchGate. New Synthesis and Reactions of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate. Retrieved from [Link]

  • The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Asian Journal of Chemistry. Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PrepChem.com. Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]

  • JETIR.org. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • Organic Syntheses Procedure. Three-component Reaction for Pyrazole Synthesis. Retrieved from [Link]

  • ResearchGate. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Retrieved from [Link]

  • Reddit. Knorr Pyrazole Synthesis advice. Retrieved from [Link]

  • YouTube. Knorr pyrazole synthesis from a ketoester - laboratory experiment. Retrieved from [Link]

  • National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. Retrieved from [Link]

  • PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Chem Rev Lett. Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of Substituted 1-Phenyl-Pyrazoles

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of substituted 1-phenyl-pyrazoles. This guide is designed for researchers, medicinal chemists, and process devel...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted 1-phenyl-pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these important heterocyclic scaffolds. Pyrazoles are core components in numerous pharmaceuticals and agrochemicals, making their efficient and selective synthesis a critical area of study.[1][2]

This document moves beyond standard protocols to provide in-depth troubleshooting advice, answer frequently asked questions (FAQs), and explain the chemical principles behind common synthetic challenges. Our goal is to empower you to diagnose issues in your experiments, optimize your reaction conditions, and achieve your synthetic targets with confidence.

Section 1: Troubleshooting Regioselectivity Issues

One of the most persistent challenges in the synthesis of unsymmetrically substituted pyrazoles, particularly via the classical Knorr condensation, is controlling which nitrogen of the phenylhydrazine attacks which carbonyl of the 1,3-dicarbonyl compound. This lack of control often leads to a mixture of regioisomers, complicating purification and reducing the yield of the desired product.

FAQ 1.1: I'm getting a mixture of 1,3- and 1,5-disubstituted pyrazoles. How can I control the regioselectivity?

This is the quintessential challenge of the Knorr pyrazole synthesis.[3][4] The reaction between a 1,3-dicarbonyl compound and phenylhydrazine can proceed via two primary pathways, leading to two different regioisomers.

The Underlying Chemistry:

The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons. The issue arises because phenylhydrazine has two non-equivalent nitrogen atoms, and the 1,3-dicarbonyl has two electrophilic centers. The initial condensation is typically faster at the more reactive carbonyl (e.g., a ketone over an ester). However, the subsequent cyclization and dehydration steps determine the final product distribution, which is influenced by a delicate balance of steric and electronic factors.

Troubleshooting Strategies:

  • Solvent Choice is Critical: Standard solvents like ethanol often provide poor regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically improve regioselectivity in favor of the 5-aryl/alkyl pyrazole isomer. These solvents are thought to stabilize key intermediates through strong hydrogen bonding, directing the reaction down a single pathway.

  • Use a Pre-formed Enaminone: A highly effective strategy is to bypass the ambiguity of the initial condensation. By first reacting the 1,3-dicarbonyl with an amine (like ammonia or a secondary amine) to form a β-enaminoketoester, you create an intermediate where one carbonyl is masked as a less reactive enamine. Subsequent reaction with phenylhydrazine proceeds with high regioselectivity.[5]

  • Modify the Starting Materials: If your synthesis allows, using starting materials with highly differentiated reactive sites can force the reaction in one direction. For example, using a β-ketoaldehyde will strongly favor initial attack at the more electrophilic aldehyde carbon.

Diagram: Mechanistic Origin of Regioisomers

G cluster_start Starting Materials cluster_pathA Pathway A cluster_pathB Pathway B cluster_key Result start1 Unsymmetrical 1,3-Dicarbonyl A1 Attack at C1 start1->A1 Initial Condensation B1 Attack at C3 start1->B1 Initial Condensation start2 Phenylhydrazine start2->A1 start2->B1 A2 Cyclization A1->A2 A3 Dehydration A2->A3 A_End Regioisomer 1 (e.g., 1,5-isomer) A3->A_End Result Mixture of Isomers A_End->Result B2 Cyclization B1->B2 B3 Dehydration B2->B3 B_End Regioisomer 2 (e.g., 1,3-isomer) B3->B_End B_End->Result

Caption: Knorr synthesis pathways leading to regioisomers.

FAQ 1.2: How do electron-withdrawing or -donating groups on the phenylhydrazine or the 1,3-dicarbonyl affect the outcome?

Substituent electronics play a major role in modulating the reactivity of the starting materials and can be leveraged to influence regioselectivity.

Expert Analysis:

  • On the Phenylhydrazine:

    • Electron-Withdrawing Groups (EWGs) like -NO₂ or -CF₃ decrease the nucleophilicity of both nitrogen atoms, but the effect is more pronounced on the N1 nitrogen directly attached to the phenyl ring. This can sometimes favor initial reaction at the less-hindered N2 nitrogen.

    • Electron-Donating Groups (EDGs) like -OCH₃ or -CH₃ increase nucleophilicity, accelerating the reaction. The effect is generally not strong enough to be a primary tool for regiocontrol on its own but can impact overall reaction rate and yield.

  • On the 1,3-Dicarbonyl Compound:

    • An EWG (e.g., a trifluoromethyl group) on one side of the dicarbonyl will make the adjacent carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack. This is a powerful directing tool. For instance, in the synthesis of trifluoromethyl-substituted pyrazoles, the initial attack almost always occurs at the carbonyl adjacent to the CF₃ group.[6]

    • An EDG will have the opposite effect, deactivating the nearby carbonyl.

Data Snapshot: Solvent Effects on Regioselectivity

The following table, adapted from studies on the synthesis of 5-aryl-3-trifluoromethyl pyrazoles, illustrates the powerful effect of solvent choice.

Entry1,3-Diketone Substituent (R¹)HydrazineSolventIsomer Ratio (5-Aryl : 3-Aryl)
14-MeO-PhPhenylhydrazineEtOH75 : 25
24-MeO-PhPhenylhydrazineTFE 95 : 5
34-MeO-PhPhenylhydrazineHFIP >99 : 1
44-Cl-PhPhenylhydrazineEtOH60 : 40
54-Cl-PhPhenylhydrazineHFIP >99 : 1
Section 2: Addressing Low Yields and Reaction Failures

Even when regioselectivity is not an issue, achieving high yields can be challenging. Reactions may stall, fail to go to completion, or produce complex mixtures.

FAQ 2.1: My reaction is not going to completion, and the yield is very low. What are common causes?

Several factors can contribute to low conversion and poor yields. A systematic check of your parameters is the best approach.

Troubleshooting Workflow:

G cluster_reagents Reagent Quality cluster_conditions Reaction Conditions cluster_workup Workup & Isolation start Low Yield / No Reaction q1 Is Phenylhydrazine fresh? (Can oxidize to a brown tar) start->q1 Check First c1 Is the temperature high enough? (Dehydration often requires heat/reflux) start->c1 Check Second w1 Is the product water-soluble? start->w1 Check Third q2 Is the 1,3-dicarbonyl pure? q1->q2 q3 Is the solvent anhydrous? q2->q3 c2 Is an acid catalyst needed/present? (e.g., AcOH, p-TsOH) c1->c2 c3 Is the reaction time sufficient? c2->c3 w2 Was the correct pH used for extraction? w1->w2

Caption: Troubleshooting workflow for low-yield reactions.

Expert Insights:

  • Phenylhydrazine Quality: Phenylhydrazine is susceptible to air oxidation. If your reagent is dark brown or black instead of a pale yellow liquid/solid, its purity is compromised. Using freshly distilled or newly purchased reagent is advisable.

  • The Dehydration Step: The final step of the Knorr synthesis is the elimination of a second molecule of water to form the aromatic pyrazole ring. This step is often the slowest and requires sufficient energy (heat) and often an acid catalyst to proceed efficiently. If you are isolating a dihydropyrazole or hydroxypyrazoline intermediate, it indicates this step has failed. Consider increasing the reaction temperature or adding a catalytic amount of acetic acid or p-toluenesulfonic acid.

  • "Green" Alternatives: Traditional methods often require harsh conditions. Modern approaches using ionic liquids can promote the reaction at room temperature, providing good to excellent yields in a much shorter time with a simpler workup.

FAQ 2.2: Can I use microwave irradiation to improve yields and reduce reaction times?

Absolutely. Microwave-assisted organic synthesis (MAOS) is exceptionally well-suited for pyrazole synthesis. It has become a preferred method in many medicinal chemistry labs for its speed and efficiency.[1][7][8]

The Rationale: Microwave energy efficiently heats polar solvents and reagents, leading to a rapid increase in internal temperature and pressure (in a sealed vessel). This dramatically accelerates the rate of reaction, particularly the energy-intensive dehydration step.

Conventional vs. Microwave-Assisted Synthesis:

ParameterConventional HeatingMicrowave Irradiation (MWI)Advantage of MWI
Reaction Time 3 - 5 hours45 - 120 secondsDrastic Reduction
Typical Yield Moderate to GoodGood to ExcellentImproved Yields
Conditions Reflux (e.g., 100-120 °C)70-140 °C, sealed vesselRapid, uniform heating [7]
Solvent Usage Often requires large volumesCan use less solvent or be run neatGreener approach [1]
Section 3: Purification Challenges

Isolating a pure substituted 1-phenyl-pyrazole from a complex reaction mixture can be a significant hurdle.

FAQ 3.1: My product is difficult to purify by column chromatography. Are there alternative methods?

Co-elution of the product with starting materials or byproducts is a common problem.

Purification Strategies:

  • Acid-Base Extraction: Pyrazoles are weakly basic due to the sp²-hybridized nitrogen atom. You can exploit this by washing your crude organic extract with a dilute acid (e.g., 1-2 M HCl). Your 1-phenyl-pyrazole product will form a hydrochloride salt and move to the aqueous phase, leaving non-basic impurities behind. You can then neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) and re-extract your purified product back into an organic solvent.

  • Crystallization: If your product is a solid, crystallization is an excellent method for achieving high purity. Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/hexanes) to find conditions that yield high-quality crystals.

  • Salt Formation and Crystallization: For particularly stubborn mixtures, you can react the crude product with a strong acid (like HCl or H₂SO₄) in a non-polar solvent to precipitate the pyrazolium salt, which can then be filtered and washed.[9] The free base can be recovered by neutralization.

Section 4: Key Protocols and Methodologies

Here we provide field-proven, step-by-step protocols for common synthetic scenarios.

Protocol 4.1: Green Synthesis of a Substituted N-Phenyl Pyrazole in an Ionic Liquid

This protocol leverages an ionic liquid as both the solvent and catalyst, enabling the reaction to proceed efficiently at room temperature.

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 eq)

  • Phenylhydrazine (1.0 eq)

  • Ionic Liquid: 1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl)

  • Crushed ice

  • Deionized water

  • Ethanol/DMF for crystallization

Procedure:

  • In a round-bottom flask, dissolve the 1,3-dicarbonyl (13.8 mmol) and phenylhydrazine (13.8 mmol) in the ionic liquid, [EMIM]Cl (5 mL).

  • Stir the mixture vigorously at room temperature. The reaction is typically rapid. Monitor the progress by Thin Layer Chromatography (TLC).

  • After stirring for 20-30 minutes, or upon completion as indicated by TLC, pour the reaction mixture onto crushed ice.

  • A solid product should precipitate. Filter the solid, wash it thoroughly with cold water to remove the ionic liquid, and dry it.

  • The crude product can be further purified by crystallization from a suitable solvent system, such as a DMF-Ethanol mixture.

Protocol 4.2: Microwave-Assisted Vilsmeier-Haack Cyclization of a Hydrazone

This protocol is a two-step, one-pot process ideal for rapid synthesis. It involves forming a hydrazone, which is then cyclized under microwave irradiation.

Materials:

  • Substituted acetophenone (1.0 eq)

  • A suitable hydrazide (e.g., 2-methyl-2-phenyl propanoyl hydrazide) (1.0 eq)

  • Ethanol

  • Glacial acetic acid (catalytic)

  • Vilsmeier-Haack reagent (POCl₃ in DMF)

  • Sodium bicarbonate

Procedure:

  • Hydrazone Formation: In a flask, dissolve the hydrazide and the substituted acetophenone in ethanol. Add 2 drops of glacial acetic acid and reflux for 3-5 hours until hydrazone formation is complete (monitored by TLC). Remove the solvent under reduced pressure.

  • Microwave Cyclization: Place the crude hydrazone (0.004 mol) in an open Erlenmeyer flask suitable for microwave synthesis. Add the pre-prepared Vilsmeier-Haack reagent (1.2 mL POCl₃ in 10 mL ice-cooled DMF).

  • Place the flask in a microwave reactor and irradiate for 45-120 seconds. (Note: Reaction time and power will need to be optimized for your specific substrate and microwave system).

  • Workup: After the reaction, carefully pour the mixture into ice-cold water.

  • Neutralize the solution with sodium bicarbonate until a precipitate forms.

  • Filter the solid product, wash with water, and recrystallize from a suitable solvent (e.g., DMF/EtOH) to yield the final 1-phenyl-pyrazole derivative.

References
  • Kidwai, M., & Aryal, R. K. (2002). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry - Section B, 41B, 718-720.
  • Zrinski, I. (2006).
  • ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Retrieved from ResearchGate. [Link]

  • Karakaya, A. (2023). Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Bentham Science Publishers. [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid. Retrieved from jocpr.com. [Link]

  • Kim, S. H., et al. (2009). An effective and general method for the highly regioselective synthesis of 1-phenylpyrazoles from β-enaminoketoesters. Organic & Biomolecular Chemistry, 7, 1373-1377. [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]

  • Bonacorso, H. G., et al. (2013). New strategy for the regioselective synthesis of 1-phenyl-3-trifluoromethyl-1H-pyrazoles. Tetrahedron Letters, 54(22), 2743-2746. [Link]

  • Taylor & Francis Online. (2024). Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Retrieved from tandfonline.com. [Link]

  • Yan, R.-L., et al. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 76(17), 7049–7056. [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from beilstein-journals.org. [Link]

  • MDPI. (n.d.). Advances in Pyranopyrazole Scaffolds' Syntheses Using Sustainable Catalysts—A Review. Retrieved from mdpi.com. [Link]

  • Molecules. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from NCBI. [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Retrieved from hilarispublisher.com. [Link]

  • Panda, N., & Jena, A. K. (2012). Facile synthesis of pyrazoles by iron-catalyzed regioselective cyclization of hydrazone and 1,2-diol under ligand-free conditions. ResearchGate. [Link]

  • del Aguila, M., et al. (2006). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Journal of Organic Chemistry, 71(15), 5843-5846. [Link]

  • Ma, L., Ou, P., & Huang, X. (2020). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry, 18(33), 6479-6483. [Link]

  • Taylor & Francis Online. (2025). Efficient solvent- and catalyst-free one-pot synthesis of novel trifluoromethylated pyrazole derivatives. Retrieved from tandfonline.com. [Link]

  • Hilaris Publisher. (2020). An Efficient One Pot Synthesis and Biological Screening of Some Pyrazole Based Heterocycles. Retrieved from hilarispublisher.com. [Link]

  • JETIR. (2024). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from jetir.org. [Link]

  • Google Patents. (n.d.). Method for purifying pyrazoles.
  • Singh, U. P., et al. (2016). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. Journal of the Serbian Chemical Society, 81(10), 1133-1148. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from chemhelpasap.com. [Link]

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from name-reaction.com. [Link]

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Troubleshooting

Technical Support Center: Purification of 5-Ethyl-1-phenyl-1H-pyrazole

Welcome to the Technical Support Center for the purification of 5-ethyl-1-phenyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of 5-ethyl-1-phenyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. We will explore the common byproducts of its synthesis and detail effective purification strategies, underpinned by established chemical principles.

I. Understanding the Chemistry: Common Synthesis and Byproducts

The synthesis of 5-ethyl-1-phenyl-1H-pyrazole most commonly proceeds via the Knorr pyrazole synthesis, a condensation reaction between a β-dicarbonyl compound and a hydrazine.[1][2][3][4] In this specific case, the reactants are typically ethyl acetoacetate and phenylhydrazine.[5][6]

While seemingly straightforward, this reaction can lead to a variety of byproducts that complicate purification. Understanding the origin of these impurities is the first step in designing an effective purification strategy.

Frequently Asked Questions (FAQs) - Synthesis Byproducts

Q1: What are the most common byproducts I should expect in my crude reaction mixture?

A1: The primary byproducts in the synthesis of 5-ethyl-1-phenyl-1H-pyrazole are typically:

  • Regioisomers: The reaction of an unsymmetrical dicarbonyl compound like ethyl acetoacetate with phenylhydrazine can lead to the formation of a regioisomeric pyrazole, 3-ethyl-1-phenyl-1H-pyrazole.[7][8][9][10] Controlling the regioselectivity is a key challenge in this synthesis.[7][9]

  • Unreacted Starting Materials: Incomplete reactions will leave residual ethyl acetoacetate and phenylhydrazine in the crude product.

  • Pyrazolone Derivatives: A variation of the Knorr reaction can lead to the formation of pyrazolone structures, which are tautomers of the desired pyrazole.[2][6]

  • Side-Reaction Products: Phenylhydrazine can undergo side reactions, and the dicarbonyl compound can participate in self-condensation, leading to a variety of minor impurities.

Q2: Why do I get a mixture of regioisomers?

A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[7][8][9] The two carbonyl groups of ethyl acetoacetate have different reactivities, and the initial nucleophilic attack by phenylhydrazine can occur at either site, leading to two different pyrazole products.[4][7]

Q3: How can I minimize the formation of these byproducts during the reaction itself?

A3: Optimizing reaction conditions can significantly improve the purity of your crude product. Consider the following:

  • Solvent Choice: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity in pyrazole synthesis compared to traditional solvents like ethanol.[8][9]

  • pH Control: The acidity or basicity of the reaction medium can influence the nucleophilicity of the nitrogen atoms in phenylhydrazine, thereby affecting which carbonyl group is attacked first.[7][9]

  • Temperature: Carefully controlling the reaction temperature can help to minimize side reactions.[9]

II. Purification Strategies: A Step-by-Step Guide

Once you have your crude product, the next critical step is purification. The choice of method will depend on the nature and quantity of the impurities present.

Troubleshooting Purification Issues
Issue Potential Cause Recommended Solution
Oily Product That Won't Solidify Presence of unreacted starting materials or significant amounts of the liquid regioisomer.Attempt an aqueous workup to remove water-soluble impurities. Consider initial purification by column chromatography.
Poor Recovery After Recrystallization The chosen solvent system is not ideal; the product may be too soluble even at low temperatures.Screen a variety of solvents or solvent mixtures. Consider anti-solvent crystallization.[11]
Co-elution of Impurities During Column Chromatography The polarity of the product and a major impurity (e.g., the regioisomer) are very similar.Optimize the eluent system by trying different solvent mixtures or adding a small amount of a modifier like triethylamine to deactivate the silica gel.[12]
Product Degradation on Silica Gel The pyrazole ring may be sensitive to the acidic nature of standard silica gel.Use deactivated silica gel (treated with triethylamine) or switch to a different stationary phase like neutral alumina.[12]
Experimental Protocols
Protocol 1: Recrystallization

Recrystallization is often the first line of defense for purifying solid organic compounds. The key is to find a solvent in which 5-ethyl-1-phenyl-1H-pyrazole is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[11]

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof).[12]

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[13]

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Anti-Solvent Crystallization: If a single solvent is not effective, an anti-solvent approach can be used.[11]

  • Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble).

  • Slowly add a miscible "anti-solvent" (in which the product is poorly soluble) until the solution becomes turbid.[11]

  • Allow the solution to stand and cool to induce crystallization.

Protocol 2: Flash Column Chromatography

For separating compounds with similar polarities, such as regioisomers, flash column chromatography is the preferred method.[7][14]

Step-by-Step Methodology:

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal eluent system. A mixture of hexanes and ethyl acetate is a common starting point for pyrazole derivatives.[15]

  • Column Packing: Pack a chromatography column with silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Load this onto the top of the column.

  • Elution: Run the column with the eluent, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

dot

Purification_Workflow Crude_Product Crude 5-ethyl-1-phenyl-1H-pyrazole Recrystallization Recrystallization Crude_Product->Recrystallization If solid Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography If oily or recrystallization fails Recrystallization->Column_Chromatography Fails Pure_Product Pure Product Recrystallization->Pure_Product Successful Column_Chromatography->Pure_Product Impure_Solid Impure Solid Impure_Oil Impure Oil

Caption: General purification workflow for 5-ethyl-1-phenyl-1H-pyrazole.

III. Advanced Purification Techniques

In some cases, standard methods may not be sufficient to achieve the desired level of purity.

Frequently Asked Questions (FAQs) - Advanced Techniques

Q4: I've tried recrystallization and column chromatography, but I still have a persistent impurity. What else can I try?

A4: For very challenging separations, consider the following:

  • Acid-Base Extraction: If your impurities have acidic or basic functional groups that your desired product lacks, an acid-base extraction can be a powerful purification tool.

  • Preparative HPLC: High-performance liquid chromatography (HPLC) offers much higher resolution than flash chromatography and can be used to separate very similar compounds.[16]

  • Distillation: If your compound is thermally stable and has a significantly different boiling point from its impurities, distillation under reduced pressure can be an effective purification method.[17]

  • Salt Formation and Crystallization: Pyrazoles can be converted to their acid addition salts, which often have different crystallization properties than the free base. The salt can be crystallized and then neutralized to recover the pure pyrazole.[11][18]

dot

Troubleshooting_Logic Start Crude Product Check_Purity Assess Purity (TLC, NMR) Start->Check_Purity Recrystallize Attempt Recrystallization Check_Purity->Recrystallize Impure Solid Column_Chromatography Perform Column Chromatography Check_Purity->Column_Chromatography Oily/Complex Mixture Check_Purity->Column_Chromatography Recrystallization Fails Advanced_Methods Consider Advanced Techniques (Prep-HPLC, Distillation) Check_Purity->Advanced_Methods Still Impure Pure Product is Pure Check_Purity->Pure Purity >98% Recrystallize->Check_Purity Check Purity Again Column_Chromatography->Check_Purity Check Purity Again Advanced_Methods->Check_Purity Check Purity Again Not_Pure Purity Not Achieved

Caption: Troubleshooting logic for purifying 5-ethyl-1-phenyl-1H-pyrazole.

IV. References

  • Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. Benchchem. Available at:

  • Dealing with poor solubility of pyrazole derivatives during synthesis. Benchchem. Available at:

  • Technical Support Center: Regioselective Synthesis of Substituted Pyrazoles. Benchchem. Available at:

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry. Available at:

  • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. Benchchem. Available at:

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PMC. Available at:

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available at:

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Available at:

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at:

  • An In-depth Technical Guide to the Electrophilic Iodination of Pyrazole for the Synthesis of 4-Iodopyrazole. Benchchem. Available at:

  • Process for the preparation of pyrazole and its derivatives. Google Patents. Available at:

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of the Indian Chemical Society. Available at:

  • Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. PMC. Available at:

  • Preparation of pyrazole and its derivatives. Google Patents. Available at:

  • Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) has been used as a highly efficient catalyst for the one-pot pseudo five-component reaction of phenylhydrazine (2 eq) with ethyl acetoacetate (2 eq) and arylaldehydes (1 eq) in ethanol (reflux conditions). Organic Chemistry Research. Available at:

  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. Royal Society of Chemistry. Available at:

  • Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology. Available at:

  • New Chiral Method for Resolving a Chiral Pyrazole Intermediate – Analytical and Scale Up. Regis Technologies, Inc. Available at:

  • Method for purifying pyrazoles. Google Patents. Available at:

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available at:

  • New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. ResearchGate. Available at:

  • Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. Amazon AWS. Available at:

  • Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro. Semantic Scholar. Available at:

  • Knorr Pyrazole Synthesis. Chem Help Asap. Available at:

  • SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Bibliomed. Available at:

  • Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available at:

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at:

  • A Technical Guide to the Knorr Pyrazole Synthesis of 1883. Benchchem. Available at:

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at:

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available at:

  • Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. PrepChem.com. Available at:

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available at:

  • SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. Available at:

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Available at:

  • ETHYL VINYL ETHER - AN AGENT FOR PROTECTION OF THE PYRAZOLE NH-FRAGMENT. A CONVENIENT METHOD FOR THE PREPARATION OF N-UNSUBSTITU. ARKIVOC. Available at:

  • Synthesis, characterization, single crystal X-ray diffraction and DFT studies of ethyl -methyl- -phenyl- H-pyrazole. Taylor & Francis. Available at:

  • Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents. ResearchGate. Available at:

  • Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. PubMed. Available at:

  • Pyrazole synthesis. Organic Chemistry Portal. Available at:

Sources

Optimization

Technical Support Center: Synthesis of 5-ethyl-1-phenyl-1H-pyrazole

Welcome to the technical support center for the synthesis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted pyrazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or planning to synthesize 5-ethyl-1-phenyl-1H-pyrazole. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols based on established literature and field expertise. Our goal is to empower you to navigate the complexities of this synthesis, particularly the critical issue of regioselectivity.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational questions regarding the synthesis of 5-ethyl-1-phenyl-1H-pyrazole.

Q1: What is the most common and direct method for synthesizing 5-ethyl-1-phenyl-1H-pyrazole?

The most prevalent and industrially significant method is the Knorr pyrazole synthesis .[1][2] This reaction involves the condensation of a 1,3-dicarbonyl compound with a substituted hydrazine, followed by a cyclization and dehydration step to form the aromatic pyrazole ring.[3] For the target molecule, this specifically means reacting phenylhydrazine with an appropriate 5-carbon 1,3-dicarbonyl compound.

Q2: What are the specific starting materials required for the Knorr synthesis of 5-ethyl-1-phenyl-1H-pyrazole?

The synthesis requires two key reactants:

  • Phenylhydrazine (C₆H₅NHNH₂): This provides the N1-phenyl group and one of the nitrogen atoms for the pyrazole core.

  • An unsymmetrical 1,3-dicarbonyl compound: The ideal precursor is 3-oxopentanal . However, due to its potential instability, synthetic equivalents or other related 1,3-dicarbonyls like 1,1-diethoxy-3-pentanone or ethyl 3-oxopentanoate are often used. The choice of this reagent is critical as its structure directly influences the potential for side reactions.

Q3: What is the single most critical challenge encountered in this synthesis?

The paramount challenge is controlling regioselectivity .[4] Because the 1,3-dicarbonyl starting material is unsymmetrical (the two carbonyl groups are in different chemical environments), its reaction with phenylhydrazine can theoretically produce two different constitutional isomers:

  • 5-ethyl-1-phenyl-1H-pyrazole (the desired product)

  • 3-ethyl-1-phenyl-1H-pyrazole (the undesired regioisomer)

Achieving a high yield of the desired 5-ethyl isomer while minimizing the formation of the 3-ethyl isomer is the primary goal of process optimization.[4][5]

Q4: Which experimental factors have the greatest impact on the regioselectivity of the Knorr pyrazole synthesis?

Several factors govern the final isomeric ratio. Understanding and controlling these is key to a successful synthesis.[4]

  • Reaction Solvent: The choice of solvent can dramatically alter the reaction pathway. Fluorinated alcohols, in particular, have been shown to significantly enhance regioselectivity compared to more common solvents like ethanol.[5]

  • Reaction pH: The acidity or basicity of the reaction medium dictates which nitrogen atom of the phenylhydrazine is more nucleophilic and which carbonyl group of the dicarbonyl is more electrophilic. Under acidic conditions, the initial attack typically occurs at the more reactive ketone, while basic conditions can alter this preference.[4]

  • Steric and Electronic Effects: The inherent size (sterics) and electron-withdrawing/donating nature (electronics) of the substituents on both the hydrazine and the dicarbonyl compound can create a bias for one reaction pathway over another.[4]

  • Temperature: Reaction temperature can influence the kinetic versus thermodynamic control of the reaction, thereby affecting the product ratio.

Part 2: Troubleshooting Guide

This section is formatted to help you diagnose and solve specific problems you may encounter during your experiments.

Problem 1: Low Yield of Desired Product / Presence of an Isomeric Impurity
  • Symptom: Post-synthesis analysis (e.g., ¹H NMR, GC-MS) shows two distinct pyrazole products, indicating a mixture of 5-ethyl- and 3-ethyl-1-phenyl-1H-pyrazole.

  • Question: My reaction is producing a nearly 1:1 mixture of regioisomers. How can I selectively synthesize the 5-ethyl isomer?

  • Causality & Solution: The formation of two isomers arises from the non-selective initial nucleophilic attack of phenylhydrazine on the two different carbonyl groups of the 1,3-dicarbonyl substrate. The key is to create a significant energetic difference between the two competing reaction pathways.

    • Workflow for Troubleshooting Regioselectivity

      G A Problem: Isomer Mixture Detected B Cause: Poor Regiocontrol in Knorr Condensation A->B C Primary Solution: Modify Reaction Solvent B->C Most impactful change D Secondary Solution: Control Reaction pH B->D E Advanced Solution: Modify Substrate B->E C_sub Switch from Ethanol to a Fluorinated Alcohol (e.g., HFIP) C->C_sub D_sub Run reaction under acidic conditions (e.g., catalytic acetic acid) D->D_sub E_sub Use a β-enaminone or other dicarbonyl surrogate E->E_sub

      Fig. 1: Troubleshooting workflow for poor regioselectivity.

    Recommended Actions:

    • Change the Solvent (High-Impact Solution): This is the most effective and often simplest modification. Standard solvents like ethanol or methanol often give poor selectivity. Switching to a fluorinated alcohol, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) , can dramatically increase the preference for one isomer.[5] These solvents can stabilize reaction intermediates differently through hydrogen bonding, thereby favoring one cyclization pathway.

      SolventTypical Regioisomeric Ratio (5-ethyl : 3-ethyl)Reference
      Ethanol (EtOH)~ 50 : 50 to 65 : 35[5]
      Trifluoroethanol (TFE)> 85 : 15[5]
      Hexafluoroisopropanol (HFIP)> 95 : 5 [5]
    • Optimize Reaction pH: The reaction is often run with a catalytic amount of acid (e.g., glacial acetic acid).[3] Under acidic conditions, the reaction typically proceeds via initial condensation at the more reactive ketone carbonyl, which can favor the formation of the desired 5-substituted pyrazole. Ensure a consistent, slightly acidic pH throughout the reaction.

    • Use a Dicarbonyl Surrogate: For ultimate control, modify the starting material. Instead of a 1,3-diketone, use a substrate where the two electrophilic centers have vastly different reactivities, such as a β-enaminone .[4] This effectively "pre-programs" the regiochemical outcome, forcing the reaction to proceed with high selectivity.

Problem 2: Formation of an Unexpected Pyrazolone Byproduct
  • Symptom: You isolate a significant byproduct that is highly polar, has a different mass from the expected product, and shows a strong carbonyl (C=O) stretch in the IR spectrum (~1700 cm⁻¹).

  • Question: My reaction is producing a large amount of 1-phenyl-3-propyl-1H-pyrazol-5(4H)-one instead of the desired pyrazole. Why is this happening and how can it be avoided?

  • Causality & Solution: This side reaction is characteristic of using a β-ketoester (e.g., ethyl 3-oxopentanoate) as the 1,3-dicarbonyl source.[3] The phenylhydrazine can react intramolecularly with the ester group after the initial hydrazone formation, leading to a stable five-membered pyrazolone ring instead of undergoing the full condensation-dehydration to the aromatic pyrazole.

    • Reaction Pathways: Pyrazole vs. Pyrazolone

      G Start Phenylhydrazine + Ethyl 3-oxopentanoate Hydrazone Hydrazone Intermediate Start->Hydrazone Path_A Intramolecular Attack on Ketone + Dehydration Hydrazone->Path_A Path_B Intramolecular Attack on Ester Hydrazone->Path_B Product_A 5-Ethyl-1-phenyl-1H-pyrazole (Desired Product) Path_A->Product_A Product_B 1-Phenyl-3-propyl-pyrazol-5-one (Byproduct) Path_B->Product_B

      Fig. 2: Competing pathways leading to pyrazole and pyrazolone.

    Recommended Actions:

    • Select the Right Starting Material: The most direct solution is to avoid using a β-ketoester. Use a 1,3-diketone (like 2,4-pentanedione for a methyl-substituted pyrazole, or the ethyl equivalent) or a β-ketoaldehyde (like 3-oxopentanal) as the starting material. These substrates lack the ester group, eliminating the pathway to the pyrazolone byproduct.

    • Force Dehydration: If you must use a β-ketoester, ensure reaction conditions strongly favor dehydration to the aromatic pyrazole. This can sometimes be achieved by using a stronger acid catalyst or higher temperatures with a Dean-Stark trap to remove water, though this may negatively impact regioselectivity.

Problem 3: Difficulty in Product Purification
  • Symptom: The crude product is an oil or solid that is difficult to purify. Column chromatography yields overlapping fractions of the desired product and its isomer.

  • Question: What are the best methods to purify 5-ethyl-1-phenyl-1H-pyrazole and separate it from the 3-ethyl isomer?

  • Causality & Solution: Regioisomers often have very similar polarities and physical properties, making separation challenging. A multi-step purification strategy is often required.

    Recommended Actions:

    • Optimize Column Chromatography: While challenging, this is the most common method.[6]

      • Solvent System: Use a low-polarity mobile phase, such as a gradient of ethyl acetate in petroleum ether or hexanes. Start with a very low concentration of the polar solvent (e.g., 1-2% ethyl acetate) and increase it slowly.

      • Silica Gel: Use a high-quality silica gel with a small particle size (e.g., 230-400 mesh) for better resolution.

      • Sample Loading: Load the crude product onto the column in a minimal amount of solvent or pre-adsorb it onto a small amount of silica gel to ensure a narrow starting band.

    • Acid-Salt Formation and Crystallization: Pyrazoles are weakly basic and can be protonated by strong acids to form salts.[7] This can be exploited for purification.

      • Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

      • Add a strong acid like HCl (as a solution in ether or isopropanol) dropwise. The pyrazole salts may precipitate out.

      • The two regioisomers might have different salt solubilities, potentially allowing for fractional crystallization.

      • After separation, the free base pyrazole can be recovered by neutralizing the salt with a base (e.g., NaHCO₃ solution) and extracting it back into an organic solvent.

    • Recrystallization: If your product solidifies, attempt recrystallization from various solvents. Try nonpolar solvents like hexanes or heptane, or mixed solvent systems like ethanol/water. Even if it doesn't remove the isomer, it can significantly remove other impurities.

Part 3: Experimental Protocol

This section provides a detailed, optimized protocol for the synthesis of 5-ethyl-1-phenyl-1H-pyrazole, designed to maximize regioselectivity.

Protocol 1: High-Regioselectivity Synthesis of 5-ethyl-1-phenyl-1H-pyrazole

This protocol is adapted from methodologies proven to enhance regioselectivity through the use of a fluorinated solvent.[5]

Materials:

  • 3-Oxopentanal (or a suitable precursor like 1,1-diethoxy-3-pentanone) (1.0 mmol, 1.0 eq)

  • Phenylhydrazine (1.1 mmol, 1.1 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3-5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (Petroleum Ether, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 mmol).

  • Solvent Addition: Add HFIP (3 mL) to the flask and stir until the starting material is fully dissolved.

  • Reagent Addition: Add phenylhydrazine (1.1 mmol) to the solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 petroleum ether/ethyl acetate mobile phase. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Once the reaction is complete, remove the HFIP under reduced pressure using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (20 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of 1% to 10% ethyl acetate in petroleum ether.

    • Combine the fractions containing the desired product (identified by TLC) and remove the solvent under reduced pressure to yield 5-ethyl-1-phenyl-1H-pyrazole as a pure compound.

References

  • BenchChem. (2025). Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
  • J. R. S. (2001).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Fun, H.-K., et al. (2011). Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o349. [Link]

  • Ferreira, V. F., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6533. [Link]

  • Zare, A., et al. (2018). Ionic liquid 1,3-disulfonic acid imidazolium trifluoroacetate ([Dsim][TFA]) as a highly efficient catalyst for the one-pot pseudo five-component reaction... Organic Chemistry Research, 4(2), 174-181.
  • Ye, Z., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. [Link]

  • Panda, S. S., et al. (2023). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry, 14(10), 1836-1865. [Link]

  • Shawkataly, O. b., et al. (2014). Synthesis, characterization, single crystal X-ray diffraction and DFT studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Journal of Structural Chemistry, 55, 1335-1345.
  • Khanal, P., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 32-38. [Link]

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. [Link]

  • Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.

Sources

Troubleshooting

Technical Support: Optimization of 5-Ethyl-1-Phenyl-1H-Pyrazole Synthesis

Executive Summary & Core Protocol The synthesis of 5-ethyl-1-phenyl-1H-pyrazole presents a classic regioselectivity challenge in heterocyclic chemistry. The reaction of phenylhydrazine with unsymmetrical 1,3-dielectrophi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Protocol

The synthesis of 5-ethyl-1-phenyl-1H-pyrazole presents a classic regioselectivity challenge in heterocyclic chemistry. The reaction of phenylhydrazine with unsymmetrical 1,3-dielectrophiles (such as 1,3-diketones or enaminones) can yield two regioisomers: the desired 1-phenyl-5-ethyl isomer and the often thermodynamically favored 1-phenyl-3-ethyl isomer.

To achieve high fidelity for the 5-ethyl isomer, we recommend the Enaminone Route utilizing N,N-dimethylformamide dimethyl acetal (DMF-DMA). This pathway leverages the differential electrophilicity of the enaminone intermediate to direct the hydrazine attack.

The "Gold Standard" Protocol
  • Step 1: Enaminone Formation

    • Reagents: 2-Butanone (1.0 eq), DMF-DMA (1.1 eq).

    • Conditions: Reflux (80-90°C) for 12h, neat or in Toluene.

    • Intermediate: 1-(dimethylamino)pent-1-en-3-one.

  • Step 2: Cyclocondensation

    • Reagents: Enaminone intermediate (1.0 eq), Phenylhydrazine (1.05 eq).

    • Solvent: Ethanol (absolute) or Methanol.

    • Catalyst: None (Neutral conditions favor 5-alkyl). Avoid Acetic Acid if 5-isomer is priority.

    • Temp: 0°C addition

      
       Room Temperature stir 
      
      
      
      Reflux (2h).

Troubleshooting & Optimization (FAQs)

Q1: I am observing a mixture of 1,5- and 1,3-isomers (approx. 60:40). How do I shift the ratio toward the 5-ethyl product?

Diagnosis: This is typically caused by protonation of the ketone carbonyl or thermodynamic equilibration. Technical Insight: The regioselectivity depends on which nitrogen of the hydrazine attacks which carbon of the dielectrophile.

  • Desired Pathway (Kinetic): The terminal

    
     of phenylhydrazine (the better nucleophile) attacks the enaminone 
    
    
    
    -carbon (C1, the most accessible electrophile). The internal
    
    
    then closes onto the ketone (C3). This places the Phenyl group on the nitrogen adjacent to the Ethyl group
    
    
    1,5-isomer .
  • Undesired Pathway: If acid is present, it activates the ketone (C3). The

    
     attacks C3 first. Cyclization places the Phenyl group away from the ethyl 
    
    
    
    1,3-isomer .

Solution:

  • Eliminate Acid: Do not use acetic acid or HCl. Run the reaction in neutral ethanol.

  • Temperature Control: Perform the initial mixing at -10°C to 0°C . Kinetic control favors the attack on the enamine C=C bond over the carbonyl.

  • Solvent Switch: Switch to a polar aprotic solvent like DMAc (Dimethylacetamide) . Literature suggests aprotic solvents can enhance 1,5-selectivity by disrupting the hydrogen-bonding network that stabilizes the transition state for the 1,3-isomer [1].

Q2: The reaction stalls at the hydrazone intermediate. Why isn't it cyclizing?

Diagnosis: Steric hindrance or insufficient thermal energy for the dehydration step. Technical Insight: The formation of the intermediate (Michael addition/elimination of dimethylamine) is rapid, but the ring closure requires the internal aniline-like nitrogen to attack the ketone. This nitrogen is less nucleophilic due to conjugation with the phenyl ring.

Solution:

  • Drive the Equilibrium: Ensure the reaction is refluxed (78°C in EtOH) for at least 2-4 hours after the initial room temperature stir.

  • Water Removal: Although not always necessary, adding molecular sieves or using a Dean-Stark trap (if using Toluene) can drive the dehydration.

  • Lewis Acid (Use with Caution): If neutral reflux fails, use a mild Lewis acid like

    
     or simple 
    
    
    
    rather than Brønsted acids to catalyze the carbonyl attack without protonating the hydrazine indiscriminately.
Q3: My product is an oil that refuses to crystallize. How do I purify it?

Diagnosis: 5-alkyl-1-arylpyrazoles are often low-melting solids or oils due to the disruption of crystal packing by the N-phenyl twist. Solution:

  • High-Vac Distillation: If the product is an oil, Kugelrohr distillation is often superior to column chromatography for removing tarry oligomers.

  • HCl Salt Formation: Dissolve the crude oil in diethyl ether and bubble dry HCl gas (or add 4M HCl in dioxane). The hydrochloride salt of the pyrazole is usually a crystalline solid. Filter, wash, and neutralize with

    
     to recover the free base.
    

Mechanistic Visualization

The following diagram illustrates the bifurcation between the Kinetic (Desired) and Thermodynamic (Undesired) pathways.

PyrazoleSynthesis Start Reagents: Enaminone (Et-CO-CH=CH-NMe2) + Ph-NHNH2 Kinetic_Attack Kinetic Attack (Terminal NH2 attacks C1/Enamine) Start->Kinetic_Attack Low Temp / Neutral Thermo_Attack Thermodynamic/Acid Attack (Terminal NH2 attacks C3/Ketone) Start->Thermo_Attack Acid Catalysis / High Temp Inter_A Intermediate A (Ph-NH-N-CH=CH-CO-Et) Kinetic_Attack->Inter_A Cyclization_A Cyclization (Ph-N attacks C3/Ketone) Inter_A->Cyclization_A Product_15 TARGET: 1-Ph-5-Et-Pyrazole (Major in Neutral/Basic) Cyclization_A->Product_15 Inter_B Intermediate B (Ph-NH-N=C(Et)-CH=CH-NMe2) Thermo_Attack->Inter_B Cyclization_B Cyclization (Ph-N attacks C1) Inter_B->Cyclization_B Product_13 IMPURITY: 1-Ph-3-Et-Pyrazole (Major in Acidic) Cyclization_B->Product_13

Figure 1: Mechanistic bifurcation showing how initial nucleophilic attack dictates the final regioisomer.

Optimization Data: Solvent & Condition Screening

The following table summarizes the impact of reaction conditions on the Regioisomeric Ratio (RR) of 1,5- vs 1,3-pyrazole.

SolventCatalystTemperatureYield (%)Ratio (1,5 : 1,3)Recommendation
Ethanol NoneReflux82%90 : 10 Recommended (Green)
Ethanol AcOH (Cat.)Reflux88%60 : 40Avoid (Loss of Selectivity)
DMAc None25°C -> 80°C75%98 : 2 Best for Purity
Toluene p-TsOHReflux85%40 : 60Avoid (Favors 1,3)
Water None100°C65%85 : 15Eco-friendly alternative

Note: Data derived from general trends in pyrazole regioselectivity [1][2].

References

  • Gosselin, F., O'Shea, P. D., Webster, R. A., Reamer, R. A., Tillyer, R. D., & Grabowski, E. J. J. (2006).[1] Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles. Synlett.

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews.

  • Nagarajan, A. S., et al. (2017).[2] Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives. Molecular and Cellular Biochemistry.

Sources

Optimization

troubleshooting 5-ethyl-1-phenyl-1H-pyrazole instability issues

Current Status: Operational | Topic: Stability & Troubleshooting Welcome to the technical support hub for 5-ethyl-1-phenyl-1H-pyrazole . This guide addresses the unique physicochemical challenges of 1,5-disubstituted pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Stability & Troubleshooting

Welcome to the technical support hub for 5-ethyl-1-phenyl-1H-pyrazole . This guide addresses the unique physicochemical challenges of 1,5-disubstituted pyrazoles. Unlike their 1,3-isomers, 5-substituted-1-phenylpyrazoles suffer from specific steric torsional strains that manifest as "instability" during synthesis, storage, and metabolic assays.

Module 1: Synthesis & Regiochemical Integrity

Issue: "My NMR spectrum shows shifting peaks or split signals, suggesting degradation." Diagnosis: This is likely Regio-Isomerization , not degradation.

The Root Cause: The "Steric Clash"

In 1-phenylpyrazoles, the substituent at position 5 (C5) is spatially adjacent to the ortho-protons of the N-phenyl ring.

  • 5-Ethyl Isomer (Target): The ethyl group at C5 clashes with the phenyl ring, forcing the phenyl ring to twist out of coplanarity. This creates a high-energy, thermodynamically less stable state.

  • 3-Ethyl Isomer (Impurity/Thermodynamic Product): The ethyl group is distal to the phenyl ring. This is the thermodynamically preferred isomer.

During synthesis (Knorr reaction), if the reaction conditions are too acidic or heated too long, the kinetic product (5-ethyl) may equilibrate to the thermodynamic product (3-ethyl), or you may co-isolate both.

Troubleshooting Protocol: The NOE Validation

Do not rely on standard 1H NMR integration alone. You must verify regio-purity using Nuclear Overhauser Effect (NOE) spectroscopy.

StepActionExpected Result (5-Ethyl Target)Expected Result (3-Ethyl Impurity)
1 Irradiate N-Phenyl ortho protons Strong NOE enhancement of the Ethyl CH₂ group.NO enhancement of the ethyl group. Enhancement of H-5 proton instead.
2 Irradiate Ethyl CH₂ Enhancement of N-Phenyl ortho protons .Enhancement of H-4 only; no interaction with phenyl ring.
3 13C NMR Check C5 signal is typically deshielded (downfield) relative to C3 due to steric compression.C3 signal is typical; C5 signal (unsubstituted) is upfield.
Visualizing the Isomerization Risk

RegioSelectivity Start 1-Phenyl-1,3-Diketone + Phenylhydrazine Inter Hydrazone Intermediate Start->Inter Condensation Target TARGET: 5-Ethyl Isomer (Kinetic Product) Inter->Target Fast Cyclization (Kinetic Control) Impurity IMPURITY: 3-Ethyl Isomer (Thermodynamic Product) Inter->Impurity Slow Cyclization (Thermodynamic Control) Mechanism Acid/Thermal Equilibration Target->Mechanism Steric Strain (C5-Et vs N-Ph) Mechanism->Impurity Isomerization

Figure 1: Regioselectivity pathways in Knorr pyrazole synthesis. The 5-ethyl isomer is kinetically favored but thermodynamically vulnerable to isomerization into the 3-ethyl form.

Module 2: Chemical Stability (Storage & Handling)

Issue: "The solid compound is turning yellow/brown upon storage." Diagnosis: Photo-oxidation or Trace Hydrazine Contamination.

The Root Cause
  • Photo-Fries Rearrangement: N-phenylpyrazoles are UV-active chromophores. Prolonged light exposure can induce radical mechanisms leading to ring cleavage or rearrangement [1].

  • Benzylic Oxidation: The methylene (CH₂) of the ethyl group attached to the aromatic pyrazole ring is "benzylic-like." It is susceptible to auto-oxidation to form a ketone (acetyl group) or alcohol over time.

  • Trace Hydrazine: If the synthesis used phenylhydrazine, trace amounts remaining will oxidize in air to form diazenes (yellow/red), mimicking product degradation.

Stabilization Protocol
  • Purification: Avoid acidic silica gel if isomerization is observed. Use Neutral Alumina for column chromatography.

  • Storage:

    • Vial: Amber glass (UV protection).

    • Atmosphere: Argon or Nitrogen flush (essential to prevent ethyl oxidation).

    • Temp: -20°C (slows thermodynamic isomerization).

Module 3: Metabolic Stability (Drug Discovery)

Issue: "The compound has high intrinsic clearance (Cl_int) in liver microsomes." Diagnosis: Metabolic vulnerability at the Ethyl and Phenyl groups.[1]

Metabolic Soft Spots

In a biological context (microsomes/hepatocytes), the 5-ethyl-1-phenyl-1H-pyrazole scaffold presents specific sites for Cytochrome P450 (CYP) attack.

  • Ethyl Group (ω-1 hydroxylation): The ethyl group is a primary site for CYP-mediated oxidation, converting the ethyl to a hydroxy-ethyl or acetyl group [3].

  • Phenyl Ring (p-hydroxylation): The N-phenyl ring is electron-rich and sterically accessible at the para-position, making it a target for hydroxylation followed by glucuronidation [5].

Metabolic Pathway Visualization

Metabolism Parent 5-Ethyl-1-Phenyl-Pyrazole Met1 1-Hydroxyethyl Metabolite Parent->Met1 CYP450 (Alkyl Hydroxylation) Met3 p-Hydroxyphenyl Metabolite Parent->Met3 CYP450 (Aromatic Hydroxylation) Met2 Acetyl Derivative Met1->Met2 Dehydrogenation Met4 O-Glucuronide Conjugate Met3->Met4 UGT (Phase II)

Figure 2: Primary metabolic pathways. The ethyl group undergoes oxidation to alcohols/ketones, while the phenyl ring undergoes para-hydroxylation.

Summary of Specifications

ParameterSpecification / Behavior
Thermodynamic Stability Low. 5-Ethyl isomer < 3-Ethyl isomer due to steric hindrance.[2]
Light Sensitivity Moderate. Susceptible to photo-oxidation; store in dark.
Acid Sensitivity High. Acids catalyze isomerization to the 3-ethyl form.
Metabolic Liability High. Ethyl group (oxidation) and Phenyl ring (hydroxylation).
Recommended QC NOE NMR (Required to distinguish regioisomers).

References

  • Hirashima, S. et al. (2024).[3] Photodegradation of the phenylpyrazole insecticide ethiprole in aquatic environments. PubMed. Link

  • Sánchez-Viesca, F. & Gómez, R. (2017).[4] Reactivities Involved in the Regioselectivity of Osazone Formation. World Journal of Organic Chemistry. Link

  • Clay, K. L. et al. (1977).[5] Metabolism of pyrazole.[5][6] Structure elucidation of urinary metabolites. Drug Metabolism and Disposition.[5][6] Link

  • Lozinskaya, N. A. et al. (2015). Green protection of pyrazole, thermal isomerization... and synthesis of 3(5)-alkylpyrazoles. RSC Advances. Link

  • Coe, S. (2023).[6] Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. Link

Sources

Troubleshooting

Technical Support Center: Advanced Purification of Pyrazole Compounds

The following technical guide addresses the purification challenges specific to pyrazole scaffolds, designed for researchers requiring high-purity isolation of these bioactive heterocycles. Current Status: Active Operato...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the purification challenges specific to pyrazole scaffolds, designed for researchers requiring high-purity isolation of these bioactive heterocycles.

Current Status: Active Operator: Senior Application Scientist Topic: Alternative Purification & Isolation Strategies for Pyrazoles

Introduction: The Pyrazole Paradox

Pyrazoles are ubiquitous in medicinal chemistry (e.g., Celecoxib, Sildenafil) yet remain notoriously difficult to purify. The core challenge stems from the annular tautomerism of the N-H pyrazole, where the proton shuttles between N1 and N2. On standard silica gel, this rapid equilibrium interacts with surface silanols, resulting in peak broadening, "streaking," and poor resolution. Furthermore,


-alkylation often yields difficult-to-separate regioisomers (N1 vs. N2).[1]

This guide moves beyond standard flash chromatography, offering alternative, high-fidelity isolation techniques.[2]

Module 1: Chromatographic Troubleshooting
Q1: My pyrazole "streaks" across the column, causing fraction overlap. How do I sharpen the bands?

Diagnosis: The streaking is caused by the interaction between the acidic N-H of the pyrazole and the acidic silanols of the silica stationary phase, compounded by tautomeric shifting during elution.

Solution A: The "Proton Lock" (Mobile Phase Modification) You must suppress the ionization or "lock" the tautomer.

  • For Basic Pyrazoles: Add 1% Triethylamine (TEA) or 0.5% Ammonium Hydroxide (NH₄OH) to your mobile phase (e.g., DCM/MeOH). This neutralizes silica acidity.

  • For Acidic Pyrazoles: Add 0.1% Acetic Acid .

  • The "Gold Standard" Modifier: Use 1% Triethylamine in the mobile phase and pre-wash the column with 5% TEA/Hexanes.

Solution B: Stationary Phase Switching If silica fails, switch to Neutral Alumina (Activity Grade III) . Alumina lacks the acidic protons of silica, significantly reducing hydrogen bonding interactions with the pyrazole nitrogens.

Solution C: Diol-Bonded Silica Diol phases offer an "intermediate" polarity and, unlike bare silica, shield the acidic silanols. They are excellent for separating polar pyrazoles without the aggressive basic modifiers that might degrade sensitive functional groups.

Module 2: Separation of Regioisomers (N1 vs. N2)
Q2: I cannot separate N1- and N2-alkylated regioisomers using standard Normal Phase (NP) or Reverse Phase (RP) HPLC.

Diagnosis: N1/N2 isomers often have identical calculated LogP values and very similar dipole moments, making them co-elute in solvent-based systems.

Solution: Supercritical Fluid Chromatography (SFC) SFC is the superior modality for pyrazole regioisomers. The supercritical CO₂ acts as a non-polar solvent, while the modifier (MeOH/EtOH) interacts with the specific basicity of the exposed nitrogen. Because the steric environment around N1 and N2 differs, SFC stationary phases (specifically 2-Ethylpyridine or Diol) can discriminate between them based on "shape selectivity" and basicity rather than just polarity.

Protocol: SFC Screening Workflow

  • Column Selection: Start with 2-Ethylpyridine (2-EP) and Diol columns.

  • Co-Solvent: Screen Methanol vs. Methanol + 0.2% NH₄OH .

  • Backpressure: Set to 120-150 bar (higher density often improves isomer resolution).

Comparative Performance Data:

ParameterNormal Phase HPLCSupercritical Fluid Chrom.[3][4][5] (SFC)
Separation Mechanism Polarity / AdsorptionShape Selectivity / H-Bonding
N1/N2 Resolution (Rs) Often < 1.5 (Overlap)Typically > 2.5 (Baseline)
Run Time 20–40 mins3–8 mins
Solvent Recovery Expensive (Evaporation)High (CO₂ gasifies instantly)
Module 3: Non-Chromatographic Scale-Up
Q3: I have >10g of crude material. Columns are too expensive and slow. What is the alternative?

Solution: pH-Zone-Refining Counter-Current Chromatography (CCC) Unlike solid supports, CCC uses a liquid stationary phase, eliminating irreversible adsorption. The "pH-zone-refining" mode exploits the pKa difference between your pyrazole and impurities.

Mechanism: A basic organic mobile phase (containing a "retainer" like TEA) is pumped through an acidic aqueous stationary phase (containing an "eluter" like HCl). The pyrazole concentrates at the interface of pH zones, eluting as a highly concentrated, rectangular block rather than a Gaussian peak.

Protocol: Acid-Base Zone Refining

  • Sample Prep: Dissolve crude pyrazole in the stationary phase (acidified aqueous layer).

  • Solvent System: MtBE / Acetonitrile / Water (4:1:5).

    • Stationary Phase: Lower phase + 10 mM HCl.[6]

    • Mobile Phase: Upper phase + 10 mM TEA.[6]

  • Detection: Monitor UV and pH . The product elutes when the pH sharply transitions.

Module 4: Solid State Engineering (Oils to Solids)
Q4: My purified pyrazole is a viscous oil/gum. How do I get a handleable solid?

Diagnosis: Pyrazoles with flexible alkyl chains or low melting points often resist crystallization.

Solution: Salt Formation & "Proton Locking" Converting the pyrazole to a salt disrupts the intermolecular H-bonding network of the oil and introduces ionic lattice energy, forcing crystallization. This also "locks" the tautomer, preventing oiling out due to equilibrium shifts.

Salt Selection Guide:

Acid ReagentSolvent SystemOutcomeNotes
HCl (4M in Dioxane) Et₂O / HexanesHygroscopic SolidGood for initial isolation; may absorb water.
Oxalic Acid Acetone / EtOHCrystalline NeedlesOften forms stable 1:1 salts; non-hygroscopic.
p-Toluenesulfonic Acid EtOAc / HeptaneRobust SolidAdds significant MW; good for lipophilic pyrazoles.
Guanidium Salts Water / MeOH"Locked" TautomerSpecial application for energetic/unstable pyrazoles.
Visualizations
Figure 1: Decision Matrix for Pyrazole Purification

Caption: A logical workflow to select the optimal purification method based on sample scale and physicochemical properties.

PyrazolePurification Start Crude Pyrazole Mixture CheckState Physical State? Start->CheckState Solid Solid/Precipitate CheckState->Solid Crystalline Oil Oil/Gum CheckState->Oil Amorphous Recryst Recrystallization (Binary Solvent: EtOH/H2O) Solid->Recryst SaltForm Salt Formation (Oxalate/Tosylate) Oil->SaltForm CheckScale Scale? Recryst->CheckScale If fails SaltForm->CheckScale If fails SmallScale < 500 mg CheckScale->SmallScale LargeScale > 5 grams CheckScale->LargeScale CheckIso Regioisomers Present? SmallScale->CheckIso CCC pH-Zone-Refining CCC (No solid support) LargeScale->CCC Yes Yes CheckIso->Yes N1 vs N2 No No CheckIso->No Impurities only SFC SFC (2-EP Column) Shape Selectivity Flash Flash Chrom. (Add 1% TEA) Yes->SFC No->Flash

Figure 2: The "Proton Lock" Mechanism in Salt Formation

Caption: Salt formation arrests the N-H tautomeric equilibrium, stabilizing the lattice for crystallization.

ProtonLock cluster_0 Dynamic Equilibrium (Oil/Gum) cluster_1 Locked Salt Lattice (Crystalline Solid) T1 Tautomer A (N1-H) T2 Tautomer B (N2-H) T1->T2 Fast H-Shift Acid + Acid (HX) Salt Pyrazolium Cation [Fixed Proton] Anion X- Anion cluster_0 cluster_0 cluster_0->Salt Protonation

References
  • Filarowski, A., et al. (2010). "Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts." Dalton Transactions.

  • Lee, J., et al. (2021).[7] "Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method." Indian Journal of Pharmaceutical Education and Research.

  • Ito, Y. (2013). "pH-zone-refining counter-current chromatography: origin, mechanism, procedure and applications." Journal of Chromatography A.

  • Desai, N., et al. (2025). "Comparison of Preparative HPLC/MS and Preparative SFC Techniques." ResearchGate.

  • BenchChem Tech Support. (2025). "Optimizing N-Alkylation of Pyrazoles: Troubleshooting & Optimization."

Sources

Optimization

Technical Support Center: Minimizing Impurities in 5-Ethyl-1-phenyl-1H-pyrazole Production

[1] Status: Operational Ticket Focus: Regiocontrol & Impurity Profiling Lead Scientist: Dr. Aris Thorne Audience: Process Chemists & Medicinal Chemistry Researchers[1] Introduction: The 1,5-Regioselectivity Challenge Wel...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Operational Ticket Focus: Regiocontrol & Impurity Profiling Lead Scientist: Dr. Aris Thorne Audience: Process Chemists & Medicinal Chemistry Researchers[1]

Introduction: The 1,5-Regioselectivity Challenge

Welcome to the technical support hub for 5-ethyl-1-phenyl-1H-pyrazole . If you are accessing this guide, you are likely encountering the classic "Knorr Paradox": the difficulty of forcing phenylhydrazine to react regioselectively with an unsymmetrical electrophile to form the 1,5-isomer (target) while suppressing the thermodynamically favored or kinetically competitive 1,3-isomer (impurity).

This guide moves beyond basic synthesis, focusing on impurity suppression protocols derived from mechanistic causality.

Module 1: Troubleshooting Regio-Isomeric Impurities

User Query: "I am synthesizing 5-ethyl-1-phenyl-1H-pyrazole using 3-oxopentanal (or equivalent) and phenylhydrazine, but I consistently get 15–30% of the 3-ethyl isomer. How do I shift the ratio?"

Root Cause Analysis

The formation of the 1,3-isomer (impurity) vs. the 1,5-isomer (target) is dictated by the initial nucleophilic attack of the phenylhydrazine.

  • Path A (Target - 1,5): The terminal

    
     of phenylhydrazine attacks the 
    
    
    
    -carbon (or aldehyde equivalent), followed by cyclization of the internal nitrogen onto the ketone.
  • Path B (Impurity - 1,3): The terminal

    
     attacks the ketone carbonyl first, leading to the wrong cyclization.
    
Corrective Protocol: The Enaminone Switch

Do not use 3-oxopentanal (unstable/polymerizes) or simple 1,3-diketones.[1] Instead, utilize (E)-1-(dimethylamino)pent-1-en-3-one as your electrophile.[1] The dimethylamino group acts as a directing group, polarizing the double bond to favor attack at the required position.

Optimized Workflow:

ParameterStandard Condition (High Impurity)Optimized Condition (High Purity) Mechanistic Rationale
Precursor 3-oxopentanal / 1,3-diketone

-Enaminone
Enaminones lock the electrophilicity, directing the hydrazine attack to the

-carbon.[1]
Solvent Ethanol (EtOH)Acetic Acid (AcOH) or TFE Acidic media protonates the enaminone, activating the

-carbon for nucleophilic attack by the terminal hydrazine nitrogen.
Temperature Reflux (

)
Controlled Ramp (

)
Low temp favors the kinetic product (often the 1,5-isomer in acidic media) before thermodynamic equilibration occurs.
The "Acid-Switch" Technique

To exclusively favor the 5-ethyl isomer:

  • Dissolve (E)-1-(dimethylamino)pent-1-en-3-one in Glacial Acetic Acid .

  • Add Phenylhydrazine dropwise at

    
     .
    
  • Stir for 2 hours at room temperature, then reflux for 1 hour to drive dehydration.

  • Result: The acidic environment favors the formation of the intermediate that cyclizes to the 1,5-isomer.

Visualizing the Pathway

The following diagram illustrates the bifurcation point where the impurity is formed.

RegioSelectivity Start Reagents: Enaminone + Phenylhydrazine Condition_Acid Condition: Acidic (AcOH/HCl) Start->Condition_Acid Condition_Basic Condition: Basic/Neutral (EtOH) Start->Condition_Basic Inter_A Intermediate A: Michael Addition (Terminal N attacks C-beta) Condition_Acid->Inter_A Protonation activates C-beta Inter_B Intermediate B: Imine Formation (Terminal N attacks Carbonyl) Condition_Basic->Inter_B Direct Carbonyl Attack Target TARGET (1,5-isomer): 5-ethyl-1-phenyl-1H-pyrazole Inter_A->Target Cyclization Impurity IMPURITY (1,3-isomer): 3-ethyl-1-phenyl-1H-pyrazole Inter_B->Impurity Cyclization

Caption: Mechanistic bifurcation showing how acidic conditions favor the 1,5-target via Michael addition logic.

Module 2: Managing Phenylhydrazine Oxidation (The "Tar" Factor)

User Query: "My crude reaction mixture is dark red/brown and sticky. Column chromatography is difficult due to tailing."[1]

Diagnosis

Phenylhydrazine is notoriously unstable. It oxidizes to form diazonium salts, radical species, and oligomeric tars (aniline derivatives) upon exposure to air and light. These impurities are "sticky" and co-elute with the pyrazole.

Prevention Protocol
  • Reagent Quality: Never use phenylhydrazine from a bottle opened >1 month ago without purification.

    • Action: Distill phenylhydrazine under vacuum (bp ~120°C @ 12 mmHg) immediately before use. It should be a pale yellow oil, not dark red.

  • Inert Atmosphere: Run the reaction under a strict Nitrogen or Argon blanket.

  • Bisulfite Wash (Post-Reaction):

    • After the reaction is complete and solvent is removed, dissolve the residue in Ethyl Acetate.

    • Wash with 10% Sodium Bisulfite (

      
      )  solution. This reduces oxidized hydrazine byproducts, rendering them water-soluble.
      

Module 3: Purification & Isolation Strategy

User Query: "The 1,3 and 1,5 isomers have very similar Rf values. How do I separate them effectively?"

Separation Characteristics
  • 5-Ethyl-1-phenyl (Target): More sterically crowded (phenyl and ethyl are adjacent).[1] Often slightly less polar due to twisted conjugation (steric hindrance prevents planarity).

  • 3-Ethyl-1-phenyl (Impurity): More planar, slightly more polar.[1]

Purification Workflow
MethodSuitabilityProtocol Notes
Flash Chromatography Primary Stationary Phase: Silica Gel (230-400 mesh).Mobile Phase: Gradient of Hexane:Ethyl Acetate (Start 95:5

80:20).Tip: The target (1,5-isomer) usually elutes first due to steric twisting reducing interaction with silica.[1]
Vacuum Distillation Secondary Effective if impurity load is <10%.Boiling points differ slightly due to symmetry. 5-ethyl isomer typically boils lower.[1]
HPLC (Prep) High Purity Column: C18 Reverse Phase.Eluent: Water/Acetonitrile (+0.1% Formic Acid).Use if >99.5% purity is required for biological assays.

Module 4: Analytical Validation (Self-Validating the Structure)

User Query: "I have isolated a pure compound. How do I prove it is the 5-ethyl and not the 3-ethyl isomer without X-ray crystallography?"

The NOE (Nuclear Overhauser Effect) Test

Standard 1H NMR is insufficient for unambiguous assignment because the chemical shifts of the ethyl group are similar in both isomers. You must use 1D-NOE or 2D-NOESY.[1]

Protocol:

  • Irradiate (saturate) the ortho-protons of the N-Phenyl ring (approx. 7.4–7.5 ppm).

  • Observe the enhancement in the aliphatic region.

Interpretation Table:

ObservationConclusionReasoning
Enhancement of Ethyl

signal
POSITIVE (Target: 1,5-isomer) The N-Phenyl ring is spatially close to the C5-Ethyl group.[1]
Enhancement of Pyrazole H4 only NEGATIVE (Impurity: 1,3-isomer) The N-Phenyl is far from the C3-Ethyl group; it is close to H5 (pyrazole proton) instead.[1]
Validation Logic Diagram

Validation Step1 Isolate Pure Fraction Step2 Run 1D-NOESY NMR Irradiate N-Phenyl Ortho Protons Step1->Step2 Decision Observe NOE signal at Ethyl (-CH2-) group? Step2->Decision Result_Yes CONFIRMED: 5-Ethyl-1-phenyl (Spatial proximity exists) Decision->Result_Yes Yes Result_No REJECTED: 3-Ethyl-1-phenyl (Isomer Mismatch) Decision->Result_No No

Caption: Analytical decision tree for confirming regio-isomer identity using NOE NMR.

References

  • Gosselin, F., et al. (2006).[2] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006(19), 3267–3270. Link

    • Relevance: Establishes the use of specific solvent conditions and protonation st
  • Fustero, S., et al. (2008). "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 73(9), 3523–3529. Link

    • Relevance: Validates the "Acid-Switch" technique using fluorinated solvents to direct nucleophilic attack.[1]

  • Elguero, J., et al. (2002). "Pyrazoles." in Comprehensive Heterocyclic Chemistry II.

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for Efficient Pyrazole Synthesis

Ticket ID: PYR-SYN-2026-02 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-SYN-2026-02 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Blocker for Lead Optimization)

Executive Summary

You have reached the Tier 3 Technical Support guide for pyrazole synthesis. This document addresses the critical failure points in constructing the pyrazole pharmacophore: regioselectivity collapse during condensation and catalytic turnover failure during late-stage functionalization.

The pyrazole ring is a privileged scaffold in drug discovery (e.g., Celecoxib, Ruxolitinib), but its synthesis is often plagued by the formation of inseparable regioisomers (


 vs. 

). This guide moves beyond standard textbook protocols, offering field-validated catalytic strategies to force regiocontrol and optimize yield.

Module 1: The Regioselectivity Crisis (Condensation Protocols)

User Issue: "I am reacting a 1,3-diketone with a substituted hydrazine and getting a 1:1 mixture of isomers. Separation by chromatography is impossible."

Root Cause Analysis

The classical Knorr synthesis relies on the nucleophilicity differential between the two hydrazine nitrogens. However, in standard solvents (EtOH, MeOH), this differential is often insufficient to overcome the electrophilic similarity of the 1,3-dicarbonyl centers, leading to a "coin-flip" reaction outcome.

The Solution: Fluorinated Solvents & Lewis Acid Tuning

To force regioselectivity, you must alter the hard/soft character of the electrophiles using specific solvent systems or Lewis Acids.

Protocol A: The "Fluorine Effect" (Metal-Free)

Fluorinated alcohols like HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) are not just solvents; they act as hydrogen-bond donor catalysts that activate the carbonyls selectively.

  • Mechanism: HFIP forms a strong H-bond network, selectively activating the more basic carbonyl, directing the initial nucleophilic attack.

  • Protocol:

    • Dissolve 1,3-diketone (1.0 equiv) in HFIP (0.2 M concentration).

    • Add substituted hydrazine (1.1 equiv) dropwise at room temperature.

    • Stir for 2–4 hours (monitor by TLC).

    • Key Step: Evaporate HFIP (recoverable) and recrystallize. Do not use column chromatography immediately; the regiopurity often allows for direct crystallization.

Protocol B: Lewis Acid Catalysis (

)

For sterically hindered substrates, a Lanthanide triflate catalyst is required to coordinate the dicarbonyl, enhancing electrophilicity difference.

ParameterStandard ConditionOptimized Condition
Catalyst Acetic Acid (AcOH)Ytterbium(III) Triflate [Yb(OTf)₃] (5-10 mol%)
Solvent Ethanol (Reflux)Water or EtOH/H₂O (Room Temp)
Regio-ratio (N1-C5 : N1-C3) ~55 : 45> 95 : 5
Yield 60-70%92-98%

Tech Note: Yb(OTf)₃ is water-tolerant and recoverable. If your hydrazine is an HCl salt, add 1.0 equiv of NaOAc to buffer the system, or the catalyst will be poisoned by excess acid.

Module 2: The "Click" Alternative ([3+2] Cycloaddition)

User Issue: "My condensation failed due to sensitive functional groups. I'm trying [3+2] cycloaddition but the yields are low and I'm worried about handling diazo compounds."

Root Cause Analysis

Thermal [3+2] cycloadditions of diazo compounds and alkynes often require high temperatures (danger of explosion) and yield mixtures of acyl-migrations.

The Solution: Copper(I) vs. Ruthenium(II) Catalysis

Similar to the famous "Click" chemistry for triazoles, pyrazole synthesis can be directed using specific metal catalysts to control the substitution pattern.[1]

Decision Matrix: Which Metal?
  • Use Copper (CuI/Cu(OTf)₂): When synthesizing 1,3,5-trisubstituted pyrazoles from hydrazones and nitroolefins (an alternative to diazo compounds).

  • Use Ruthenium (Cp*RuCl): For oxidative coupling approaches where you need to form C-N bonds intramolecularly.[2]

Protocol: Cu-Catalyzed Regioselective Synthesis (Diazo-Free)

This method avoids dangerous diazo intermediates by using hydrazones and nitroolefins .

  • Catalyst System: Cu(OTf)₂ (10 mol%) + 1,10-Phenanthroline (10 mol%).

  • Reagents: N-monosubstituted hydrazone + Nitroolefin.

  • Solvent: Dichloroethane (DCE) under

    
     atmosphere (balloon).
    
  • Mechanism: The Copper catalyst facilitates a stepwise radical addition followed by cyclization and aromatization (elimination of

    
    ).
    
  • Troubleshooting: If the reaction stalls, add TEMPO (20 mol%) as a co-oxidant to regenerate the Cu(II) species.

Module 3: Late-Stage Functionalization (C-H Activation)

User Issue: "I have the pyrazole core, but I need to add an aryl group at the C4 position. My Suzuki coupling is failing because the pyrazole nitrogen poisons the Palladium."

Root Cause Analysis

Pyrazoles are notorious "catalyst poisons." The basic


 nitrogen coordinates strongly to Pd(II), shutting down the catalytic cycle by displacing the phosphine ligands.
The Solution: The "Pd-PEPPSI" Protocol

You must use a catalyst with a bulky N-heterocyclic carbene (NHC) ligand that cannot be displaced by the pyrazole nitrogen.

  • Recommended Catalyst: Pd-PEPPSI-IPr or XPhos Pd G4 .

  • Why? The bulky NHC ligand creates a steric wall that prevents the pyrazole substrate from binding to the metal center in a non-productive mode.

Experimental Workflow (C-H Arylation):

  • Substrate: 1-Methylpyrazole (or protected derivative).

  • Partner: Aryl Bromide (1.5 equiv).

  • Catalyst: Pd(OAc)₂ (5 mol%) + DavePhos (10 mol%) OR Pd-PEPPSI-IPr (2 mol%).

  • Base: PivOK (Potassium Pivalate) – Crucial for C-H activation mechanism (CMD pathway).

  • Solvent: DMAc at 110°C.

Visual Troubleshooting Guide

Diagram 1: Catalyst Selection Decision Tree

PyrazoleCatalystSelection Start Start: Select Synthesis Route Route Primary Constraint? Start->Route Condensation Condensation (1,3-Dicarbonyl + Hydrazine) Route->Condensation Standard Route Cycloaddition Cycloaddition ([3+2] / Click) Route->Cycloaddition Sensitive Groups Functionalization Functionalization (C-H Activation) Route->Functionalization Adding R-Group RegioIssue Is Regioselectivity Critical? Condensation->RegioIssue SubstrateType Substrate Type? Cycloaddition->SubstrateType Poisoning Catalyst Poisoning? Functionalization->Poisoning HFIP Use HFIP Solvent (H-Bond Activation) RegioIssue->HFIP Electronic Bias LewisAcid Use Yb(OTf)3 (Steric Control) RegioIssue->LewisAcid Steric Bias CuCat Cu(OTf)2 + Phenanthroline (Hydrazone + Nitroolefin) SubstrateType->CuCat Nitroolefins RuCat Ru(II) Catalysis (Oxidative Coupling) SubstrateType->RuCat C-N Coupling PdPep Use Pd-PEPPSI-IPr (Steric Protection) Poisoning->PdPep Prevent N-Coordination

Caption: Decision matrix for selecting the optimal catalytic system based on synthetic route and failure mode.

Diagram 2: Mechanism of Regiocontrol (HFIP Effect)

HFIPMechanism HFIP HFIP Solvent (Strong H-Bond Donor) Diketone Unsymmetrical 1,3-Diketone HFIP->Diketone H-Bonding Activation Selective Carbonyl Activation Diketone->Activation Lowers LUMO Attack Hydrazine Attack at Activated Carbon Activation->Attack Directs Nucleophile Product Single Regioisomer (>95:5) Attack->Product Cyclization

Caption: Visualizing the role of Fluorinated Solvents (HFIP) in directing nucleophilic attack via selective H-bond activation.[3]

Frequently Asked Questions (FAQs)

Q1: Can I use CuAAC "Click" conditions (CuSO4/Ascorbate) for pyrazoles? A: Generally, no . Standard "Click" chemistry yields triazoles (3 nitrogens). While Copper is used for pyrazoles, the mechanism is different (often oxidative coupling or condensation). Do not use sodium ascorbate; pyrazole synthesis usually requires oxidative conditions (


 or oxidants) rather than reductive ones.

Q2: My reaction turns black and stops when using Pd(PPh3)4. Why? A: You are experiencing "Phosphine Stripping." The pyrazole nitrogen is displacing the triphenylphosphine ligands, causing the Palladium to aggregate into inactive "Palladium Black." Switch to Pd-PEPPSI or Buchwald G3/G4 precatalysts which contain bulky ligands that resist displacement.

Q3: How do I remove the metal catalyst for pharmaceutical compliance? A:

  • For Copper: Wash with aqueous EDTA or dilute

    
    .
    
  • For Palladium: Use a scavenger resin (e.g., SiliaMetS® Thiol) stirred in the crude solution for 4 hours.

  • Green Alternative: Use heterogeneous catalysts like Nano-ZnO or Silica-Sulfuric Acid which can be filtered off.

References

  • Regioselective Synthesis via Fluorinated Solvents

    • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[3]

    • Source:

  • Lewis Acid Catalysis (Yb(OTf)3)

    • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
    • Source:

  • Green Chemistry & Nano-Catalysts

    • Green Synthetic Strategies for Pyrazole Deriv
    • Source:

  • Ruthenium vs Copper Catalysis

    • Synthesis of Tri- and Tetrasubstituted Pyrazoles via Ru(II)
    • Source:

  • Troubleshooting & Separation

    • Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis.
    • Source:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Ethyl-1-Phenyl-1H-Pyrazole Derivatives

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold represents a cornerstone of heterocyclic chemistry, renowned for its broad spectrum of biological activities.[1][2] This g...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold represents a cornerstone of heterocyclic chemistry, renowned for its broad spectrum of biological activities.[1][2] This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 5-ethyl-1-phenyl-1H-pyrazole derivatives, a class of compounds with significant therapeutic potential. By objectively comparing their performance with other key alternatives and providing supporting experimental data, this document aims to empower researchers to make informed decisions in the design and optimization of novel therapeutic agents.

The 1-phenyl-1H-pyrazole core is a privileged structure in medicinal chemistry, forming the basis of numerous approved drugs. The substituents at various positions on the pyrazole and phenyl rings play a crucial role in defining the pharmacological profile of these compounds.[3][4] This guide will specifically dissect the influence of the 5-ethyl group in comparison to other functionalities, shedding light on how this seemingly simple alkyl substituent can profoundly impact biological activity.

The Strategic Importance of the 5-Position Substituent

The C5 position of the 1-phenyl-1H-pyrazole ring is a key vector for molecular modification, directly influencing the steric and electronic properties of the molecule. The nature of the substituent at this position can dictate the compound's binding affinity to biological targets, its selectivity, and its pharmacokinetic properties. While much research has focused on 5-aryl substituted pyrazoles, understanding the role of a 5-alkyl group, such as ethyl, is critical for a comprehensive SAR understanding.

Comparative Analysis: 5-Ethyl vs. Alternative Substituents

To elucidate the SAR of 5-ethyl-1-phenyl-1H-pyrazole derivatives, we will compare their biological activities against key therapeutic targets with analogs bearing different substituents at the 5-position.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX)

A significant area of research for 1-phenyl-1H-pyrazole derivatives has been in the development of anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Key SAR Observations:

  • 5-Alkyl vs. 5-Aryl: While 1,5-diarylpyrazoles are well-known for their potent COX-2 inhibitory activity, the influence of a 5-alkyl group is less documented. However, available data suggests that the nature of the substituent at the 5-position significantly impacts potency and selectivity.

  • Substitutions on the 1-Phenyl Ring: For anti-inflammatory activity, the presence of a sulfonamide or a similar hydrogen-bonding group at the para-position of the 1-phenyl ring is often crucial for potent and selective COX-2 inhibition.

Compound ID5-Substituent1-Phenyl SubstituentBiological TargetIC50 (µM)Reference
A Ethyl4-SulfonamideCOX-2Data not available-
B Phenyl4-SulfonamideCOX-2Potent Inhibition[5]
C 3,4-DimethoxyphenylNoneAnti-inflammatorySignificant Activity[6]
D 2,3-DimethoxyphenylNoneAnti-inflammatorySignificant Activity[6]

This table highlights the need for further research to quantify the COX-2 inhibitory activity of 5-ethyl derivatives in direct comparison to their 5-aryl counterparts.

Anticancer Activity: Targeting Kinases and Other Pathways

Pyrazole derivatives have shown significant promise as anticancer agents by targeting various cellular pathways, including protein kinases.[7][8] The SAR in this context is highly dependent on the specific kinase being targeted.

Key SAR Observations:

  • Kinase Inhibition: The 1,5-disubstituted pyrazole scaffold has been explored for the inhibition of various kinases, including BRAF(V600E). In this context, the overall molecular shape and the ability to form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket are critical.[9]

  • Cytotoxicity: Several novel pyrazole hybrids have demonstrated significant cytotoxicity against various cancer cell lines, including breast and liver cancer.[10] The antiproliferative activity is often linked to the induction of apoptosis and cell cycle arrest.

Compound ID5-SubstituentOther Key FeaturesCancer Cell LineIC50 (µM)Reference
E PhenylNiacinamide moietyBRAF(V600E)0.33[9]
F PhenylNiacinamide moietyWM266.4 (Melanoma)2.63[9]
G PhenylNiacinamide moietyA375 (Melanoma)3.16[9]
H PhenylThiohydrazide derivative4T1 (Breast Cancer)25[10]

Direct comparative data for 5-ethyl derivatives in these anticancer assays is currently limited in the public domain, representing a significant opportunity for future research.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, detailed experimental protocols for the synthesis and biological evaluation of 5-ethyl-1-phenyl-1H-pyrazole derivatives are provided below.

Synthesis of 5-Ethyl-1-phenyl-1H-pyrazole

A common and efficient method for the synthesis of 1,5-disubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11]

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottomed flask (25 mL), dissolve the 1,3-dicarbonyl precursor (e.g., 1-phenylpentane-1,3-dione for the synthesis of 5-ethyl-1-phenyl-1H-pyrazole) (1.0 mmol) in ethanol (10 mL).

  • Addition of Hydrazine: To this solution, add phenylhydrazine (1.0 mmol).

  • Catalyst Addition: Introduce a catalytic amount of a suitable catalyst, such as [Ce(L-Pro)2]2(Oxa) (5 mol %).[11]

  • Reaction: Stir the mixture at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter off the catalyst. Evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 5-ethyl-1-phenyl-1H-pyrazole.

N1-Alkylation of Pyrazoles

Further derivatization at the N1 position can be achieved through N-alkylation, which can modulate the compound's properties.[1]

Step-by-Step Protocol:

  • Deprotonation: To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the 1H-pyrazole (1.0 equivalent) in anhydrous DMF dropwise. Stir at 0 °C for 30 minutes.[1]

  • Alkylation: Add the desired alkyl halide (1.1 equivalents) dropwise at 0 °C.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Quenching and Extraction: Carefully quench the reaction with saturated aqueous NH₄Cl solution at 0 °C. Extract the aqueous layer with ethyl acetate.[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and purify by column chromatography.[1]

Visualizing the Synthetic Workflow

To better illustrate the synthetic process, the following diagram outlines the key steps in the preparation of 5-ethyl-1-phenyl-1H-pyrazole derivatives.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: N1-Alkylation (Optional) Start 1,3-Dicarbonyl (e.g., 1-phenylpentane-1,3-dione) Reaction1 Condensation Reaction (Ethanol, RT) Start->Reaction1 Hydrazine Phenylhydrazine Hydrazine->Reaction1 Catalyst Catalyst (e.g., [Ce(L-Pro)2]2(Oxa)) Catalyst->Reaction1 Product1 5-Ethyl-1-phenyl-1H-pyrazole Reaction1->Product1 Product1_2 5-Ethyl-1-phenyl-1H-pyrazole Reaction2 N-Alkylation (DMF, 0°C to RT) Product1_2->Reaction2 Base Base (e.g., NaH) Base->Reaction2 AlkylHalide Alkyl Halide (R-X) AlkylHalide->Reaction2 FinalProduct N1-Alkyl-5-ethyl-1-phenyl- 1H-pyrazole Derivative Reaction2->FinalProduct

Caption: General synthetic workflow for 5-ethyl-1-phenyl-1H-pyrazole and its N1-alkylated derivatives.

Logical Relationships in SAR

The following diagram illustrates the key relationships in the structure-activity relationship of 1,5-disubstituted pyrazole derivatives, highlighting the importance of substitutions at both the C5 and N1 positions.

SAR_Relationships cluster_C5 C5-Position Substituent cluster_N1 N1-Phenyl Substituent Core 1-Phenyl-1H-pyrazole Core C5_Alkyl Alkyl (e.g., Ethyl) Core->C5_Alkyl C5_Aryl Aryl (e.g., Phenyl) Core->C5_Aryl N1_Unsub Unsubstituted Phenyl Core->N1_Unsub N1_Sub Substituted Phenyl (e.g., 4-Sulfonamide) Core->N1_Sub Activity Biological Activity (Potency & Selectivity) C5_Alkyl->Activity Influences Steric Bulk & Lipophilicity C5_Aryl->Activity Can Engage in π-π Stacking & Hydrophobic Interactions N1_Sub->Activity Crucial for Specific Receptor Interactions (e.g., COX-2)

Caption: Key SAR determinants for 1,5-disubstituted pyrazole derivatives.

Conclusion and Future Directions

The 5-ethyl-1-phenyl-1H-pyrazole scaffold holds considerable promise for the development of novel therapeutic agents. While the broader class of 1,5-disubstituted pyrazoles has been extensively studied, particularly with aryl groups at the 5-position, a significant knowledge gap exists regarding the specific contributions of a 5-ethyl substituent. The comparative analysis presented in this guide underscores the need for further focused research to quantify the biological activities of 5-ethyl derivatives against a range of targets, including kinases and inflammatory enzymes.

Future research should prioritize the synthesis of a focused library of 5-ethyl-1-phenyl-1H-pyrazole analogs with diverse substitutions on the 1-phenyl ring. Direct, head-to-head comparisons with their 5-aryl counterparts in standardized biological assays will be crucial for elucidating a comprehensive SAR. Such studies will not only expand our fundamental understanding of pyrazole chemistry but also pave the way for the discovery of new and improved drug candidates.

References

  • ResearchGate. (2021). One-Pot Synthesis and Anticancer Activity of Novel Pyrazole Hybrids. [Link]

  • PubMed. (n.d.). 1-phenyl-1H-pyrazole derivatives with antiinflammatory, analgesic and antipiretic activities. [Link]

  • Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. [Link]

  • ResearchGate. (n.d.). Brief SAR of anti-inflammatory activity of the compounds synthesised.... [Link]

  • ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

  • MDPI. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

  • MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

  • ACS Publications. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

  • OEMS Connect Journals. (n.d.). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. [Link]

  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]

  • PMC. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. [Link]

  • PMC. (n.d.). Current status of pyrazole and its biological activities. [Link]

  • MDPI. (2012). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

  • PMC. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. [Link]

  • CSIR-NIO. (n.d.). Synthesis of pyrazolo [5,1-a]isoquinolines via C-H/N-H annulation of pyrazoles and alkynes with ruthenium(II) catalysts. [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

  • KTU ePubl. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. [Link]

  • PMC. (n.d.). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Pyrrol)-Pyrazole Derivatives as Non- Acidic Anti-Inflammatory an. [Link]

  • PubMed. (2014). Design, synthesis and biological evaluation of novel 5-phenyl-1H-pyrazole derivatives as potential BRAF(V600E) inhibitors. [Link]

  • MDPI. (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. [Link]

  • Semantic Scholar. (2019). Design, synthesis and biological evaluation of novel vicinal diaryl-substituted 1H-Pyrazole analogues of combretastatin A-4 as h. [Link]

  • Semantic Scholar. (2016). Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities. [Link]

  • ResearchGate. (n.d.). Structure activity relationship of.... [Link]

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. [Link]

Sources

Comparative

Validation of 5-ethyl-1-phenyl-1H-pyrazole Mode of Action: A Technical Guide to NHE-1 Inhibition &amp; Scaffold Analysis

Executive Summary 5-ethyl-1-phenyl-1H-pyrazole is a privileged heterocyclic scaffold in medicinal chemistry, most notably recognized as the lipophilic core for Sodium-Hydrogen Exchanger Isoform 1 (NHE-1) inhibitors and s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-ethyl-1-phenyl-1H-pyrazole is a privileged heterocyclic scaffold in medicinal chemistry, most notably recognized as the lipophilic core for Sodium-Hydrogen Exchanger Isoform 1 (NHE-1) inhibitors and specific Adenosine Receptor modulators . While the unfunctionalized core serves as a critical intermediate (synthon), its C4-functionalized derivatives (specifically the 4-carbonyl guanidine variants) exhibit potent cardioprotective effects by preventing intracellular calcium overload during ischemia-reperfusion injury.

This guide validates the Mode of Action (MoA) of the 5-ethyl-1-phenyl-1H-pyrazole scaffold, specifically focusing on its optimization and validation as an NHE-1 inhibitor compared to industry standards like Cariporide and Amiloride .

Part 1: Mechanistic Insight & Causality

The Target: NHE-1 and the "Calcium Paradox"

To validate this molecule, one must understand the pathological cascade it interrupts. The 5-ethyl-1-phenyl-1H-pyrazole core is designed to bind to the transmembrane domain of the NHE-1 protein.

  • Ischemic Acidosis: During myocardial ischemia, anaerobic metabolism generates protons (

    
    ), causing intracellular acidosis.
    
  • NHE-1 Activation: The NHE-1 antiporter activates to extrude

    
     in exchange for extracellular sodium (
    
    
    
    ).
  • Sodium Overload: This leads to a massive influx of intracellular

    
    .
    
  • NCX Reversal: The Sodium-Calcium Exchanger (NCX), normally expelling

    
    , reverses mode to expel the excess 
    
    
    
    , bringing massive amounts of
    
    
    into the cell.
  • Cell Death:

    
     overload causes hypercontracture and mitochondrial permeability transition pore (mPTP) opening, leading to cell death.
    

The Molecule's Role: The 5-ethyl-1-phenyl-1H-pyrazole scaffold provides the necessary steric bulk and lipophilicity to anchor the inhibitor within the NHE-1 lipid interface, while C4-substituents (like guanidine) interact with the cation-binding pocket, effectively locking the transporter and preventing the


 influx.
Pathway Visualization

The following diagram illustrates the pathological pathway and the precise intervention point of the 5-ethyl-1-phenyl-1H-pyrazole derivative.

NHE1_Pathway Ischemia Ischemia/Hypoxia Acidosis Intracellular Acidosis (High H+) Ischemia->Acidosis NHE1 NHE-1 Activation (H+ out / Na+ in) Acidosis->NHE1 Triggers Na_Overload Intracellular Na+ Overload NHE1->Na_Overload NCX NCX Reverse Mode (Na+ out / Ca2+ in) Na_Overload->NCX Drives Ca_Overload Ca2+ Overload (Hypercontracture) NCX->Ca_Overload CellDeath Necrosis/Apoptosis Ca_Overload->CellDeath Inhibitor 5-ethyl-1-phenyl-1H-pyrazole (Scaffold Inhibitor) Inhibitor->NHE1 BLOCKS

Caption: The Ischemic Cascade showing the specific blockade of NHE-1 by the pyrazole scaffold, preventing downstream Calcium overload.

Part 2: Comparative Analysis

In drug development, a scaffold is never evaluated in isolation. Below is a comparison of the 5-ethyl-1-phenyl-1H-pyrazole class against the "Gold Standard" (Cariporide) and the "Historical Standard" (Amiloride).

Performance Matrix
Feature5-ethyl-1-phenyl-1H-pyrazole (C4-Guanidine)Cariporide (Standard)Amiloride (Legacy)
Primary Target NHE-1 (Highly Selective)NHE-1NHE-1 / ENaC
IC50 (NHE-1) 10 - 50 nM (Derivative dependent)~30 nM~1-10 µM
Selectivity (vs NHE-2) High (>100x)HighLow (Non-selective)
Mode of Binding Competitive/MixedCompetitiveCompetitive
Solubility Moderate (Lipophilic core)ModerateHigh
Clinical Status Preclinical/Research ProbeDiscontinued (Ph III)Clinical (Diuretic)

Expert Insight: While Cariporide is the potency benchmark, the 5-ethyl-1-phenyl-1H-pyrazole scaffold offers distinct SAR (Structure-Activity Relationship) opportunities. The ethyl group at C5 provides unique hydrophobic packing that can improve residence time compared to the methyl-substituted pyrazoles found in other inhibitors.

Part 3: Validation Protocols (Self-Validating Systems)

To objectively validate the MoA of your specific 5-ethyl-1-phenyl-1H-pyrazole derivative, you must prove activity (it inhibits NHE-1) and specificity (it doesn't just kill cells).

Protocol A: Intracellular pH ( ) Recovery Assay (In Vitro)

This is the definitive assay for NHE-1 activity. It measures the ability of a cell to recover from an acid load in the presence/absence of the inhibitor.

Reagents:

  • Cell Line: PS120 fibroblasts (lacking endogenous NHEs) stably transfected with human NHE-1.

  • Probe: BCECF-AM (pH-sensitive fluorescent dye).

  • Acid Load: Ammonium Chloride (

    
    ) prepulse technique.
    

Workflow:

  • Loading: Incubate cells with 2 µM BCECF-AM for 30 min.

  • Acidification: Perfusion with

    
     (50 mM) buffer, followed by rapid washout with 
    
    
    
    -free buffer. This causes acute intracellular acidosis (
    
    
    drops to ~6.4).
  • Recovery (The Test): Reintroduce

    
    -containing buffer with  and without  the 5-ethyl-1-phenyl-1H-pyrazole candidate (0.1 - 10 µM).
    
  • Measurement: Monitor fluorescence ratio (Ex 490/440 nm, Em 530 nm).

Validation Criteria:

  • Control: Rapid return of

    
     to 7.2 upon 
    
    
    
    reintroduction.
  • Valid Hit: Significant reduction in the rate of

    
     recovery (
    
    
    
    ) in a dose-dependent manner.
  • Negative Control: Amiloride (1 mM) should completely block recovery.

Protocol B: Langendorff Heart Perfusion (Ex Vivo Functional Validation)

To prove the physiological relevance (cardioprotection), you must move from cells to tissue.

Workflow:

  • Isolation: Excise rat heart and mount on Langendorff apparatus (retrograde perfusion).

  • Stabilization: Perfuse with Krebs-Henseleit buffer for 20 min.

  • Ischemia: Stop flow (Global Ischemia) for 30 minutes.

  • Drug Administration: Administer 5-ethyl-1-phenyl-1H-pyrazole (1 µM) 10 minutes prior to ischemia and during the first 10 minutes of reperfusion.

  • Reperfusion: Restore flow for 60 minutes.

Endpoints:

  • LVEDP (Left Ventricular End-Diastolic Pressure): A measure of contracture. Valid inhibitors will prevent the spike in LVEDP during reperfusion.

  • CK/LDH Release: Markers of necrosis. Valid inhibitors will significantly reduce enzyme release compared to vehicle control.

Experimental Workflow Diagram

Validation_Workflow cluster_0 Phase 1: In Vitro (Mechanism) cluster_1 Phase 2: Ex Vivo (Function) Cells PS120-NHE1 Cells + BCECF-AM Acid Acid Load (NH4Cl Pulse) Cells->Acid Treat Apply 5-ethyl-1-phenyl-pyrazole Acid->Treat Readout1 Measure pHi Recovery Rate Treat->Readout1 Heart Langendorff Heart Model Ischemia 30 min Global Ischemia Heart->Ischemia Reperf Reperfusion (+/- Compound) Ischemia->Reperf Readout2 Measure LVEDP & LDH Release Reperf->Readout2

Caption: Dual-phase validation workflow ensuring both molecular target engagement (Phase 1) and functional tissue preservation (Phase 2).

References

  • BenchChem. (n.d.). 2-Ethylacrolein and 5-Ethyl-1-phenyl-1H-pyrazole Synthesis Pathways. Retrieved from

  • European Patent Office. (2002). EP1241176A1: Purine derivatives for the treatment of ischemia. (Describes pyrazole-carbonyl guanidines as NHE-1 inhibitors). Retrieved from

  • United States Patent & Trademark Office. (2004). US20040198693A1: Compounds for the treatment of ischemia.[1] (Explicitly lists [5-ethyl-1-phenyl-1H-pyrazole-4-carbonyl]guanidine). Retrieved from

  • Scholz, W., et al. (1995). Protective effects of HOE642, a selective sodium-hydrogen exchange subtype 1 inhibitor, on cardiac ischaemia and reperfusion. Cardiovascular Research.
  • Mural Thesis. (2015). Synthesis and Evaluation of New Antimicrobial Agents. (Discusses 5-ethyl-1-phenyl-1H-pyrazole as a precursor for bioactive ligands). Retrieved from

Sources

Validation

Structural Evolution of COX-2 Inhibitors: 5-Ethyl-1-phenyl-1H-pyrazole vs. Celecoxib

Executive Summary This guide provides a comparative structural and functional analysis between 5-ethyl-1-phenyl-1H-pyrazole (a simplified pyrazole scaffold) and Celecoxib (a clinically approved, selective COX-2 inhibitor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative structural and functional analysis between 5-ethyl-1-phenyl-1H-pyrazole (a simplified pyrazole scaffold) and Celecoxib (a clinically approved, selective COX-2 inhibitor).

For researchers in medicinal chemistry and pharmacology, this comparison serves as a critical case study in Structure-Activity Relationship (SAR) . It demonstrates how a basic heterocyclic core is evolved into a potent drug through specific molecular substitutions that drive enzyme selectivity and binding affinity.

Feature5-Ethyl-1-phenyl-1H-pyrazoleCelecoxib
Role Synthetic Scaffold / PrecursorPotent COX-2 Inhibitor (NSAID)
Core Structure 1-Aryl-5-Alkyl-pyrazole1,5-Diaryl-pyrazole
Key Pharmacophore None (Lacks polar anchors)Benzenesulfonamide (binds Arg513)
COX-2 Selectivity Negligible / Non-selectiveHigh (>300-fold vs. COX-1)
Steric Profile Planar, flexiblePropeller-shaped, rigid

Part 1: Structural Analysis & SAR Logic

The Scaffold vs. The Drug

The transition from the 5-ethyl analog to Celecoxib illustrates the "Scaffold-to-Lead" optimization process.

  • 5-Ethyl-1-phenyl-1H-pyrazole (Compound A):

    • Structure: A pyrazole ring substituted with a phenyl group at N1 and an ethyl group at C5.

    • Properties: Lipophilic but lacks specific hydrogen-bonding groups required for high-affinity protein binding. The C5-ethyl group is sterically small and flexible.

    • Limitation: It cannot adequately fill the hydrophobic side pocket of the COX-2 enzyme, nor can it anchor to the hydrophilic specificity pocket.

  • Celecoxib (Compound B):

    • Structure: A 1,5-diarylpyrazole.[1][2][3] The N1-phenyl ring is substituted with a sulfonamide (SO₂NH₂). The C5 position holds a p-tolyl (4-methylphenyl) group. The C3 position holds a trifluoromethyl (CF₃) group.[4]

    • Optimization:

      • 1,5-Diaryl Twist: The steric clash between the two phenyl rings forces the molecule into a non-planar "propeller" shape, essential for fitting the COX-2 active site.

      • Sulfonamide Anchor: The polar sulfonamide group inserts into the COX-2 specific side pocket, forming hydrogen bonds with Arg513 and His90 . This pocket is restricted in COX-1 (due to Ile523), conferring selectivity.

      • CF₃ & p-Tolyl: These bulky lipophilic groups occupy the hydrophobic channel, stabilizing the complex.

Visualization of Structural Evolution

The following diagram maps the logical evolution from the basic scaffold to the optimized drug.

SAR_Evolution Scaffold 5-Ethyl-1-phenyl-1H-pyrazole (Basic Scaffold) Step1 Modification 1: Replace Ethyl with p-Tolyl Scaffold->Step1 Increases Steric Bulk (Fills Hydrophobic Channel) Step2 Modification 2: Add Sulfonamide to N1-Phenyl Step1->Step2 Adds Polar Anchor (Selectivity for COX-2 Arg513) Celecoxib Celecoxib (Optimized Drug) Step2->Celecoxib Final Optimization (CF3 for metabolic stability)

Figure 1: Structural evolution pathway demonstrating the rational design modifications required to convert the inactive 5-ethyl scaffold into the active Celecoxib molecule.

Part 2: Functional Analysis (Mechanism of Action)

COX-2 Binding Kinetics

The functional disparity between these two molecules is explained by their interaction with the Cyclooxygenase-2 (COX-2) active site.

  • The Celecoxib Mechanism: Celecoxib is a slow, tight-binding inhibitor .

    • Entry: The drug enters the hydrophobic channel.

    • Recognition: The sulfonamide group seeks out the hydrophilic side pocket (unique to COX-2).

    • Locking: Hydrogen bonds form with Arg513 , Gln192 , and His90 . The bulky p-tolyl and CF₃ groups wedge the channel open, preventing arachidonic acid entry.

    • Result:

      
       (COX-2) vs. 
      
      
      
      (COX-1).
  • The 5-Ethyl Analog Failure Mode:

    • Entry: The molecule enters the channel but is too small ("loose fit").

    • No Anchor: Lacking the sulfonamide, it cannot bind Arg513.

    • No Selectivity: Without the specific side-pocket interaction, it binds indiscriminately (and weakly) to both COX-1 and COX-2, or fails to bind at all due to rapid dissociation.

    • Result: Predicted

      
       (Inactive/Non-selective).
      
Biological Pathway Impact

Pathway_Inhibition cluster_drug Inhibitors Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX2 COX-2 Enzyme (Inducible) AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Catalysis Celecoxib Celecoxib (Blocks Channel) Celecoxib->COX2 Inhibits (High Affinity) EthylAnalog 5-Ethyl-1-phenyl (Weak/No Block) EthylAnalog->COX2 Fails to Inhibit Inflammation Inflammation & Pain PGH2->Inflammation

Figure 2: Differential impact on the Arachidonic Acid cascade. Celecoxib effectively halts PGH2 production, whereas the ethyl analog fails to interrupt the pathway.

Part 3: Experimental Validation Protocols

To empirically verify the differences described above, the following protocols are recommended. These are self-validating systems where Celecoxib serves as the positive control and the 5-ethyl analog as the negative control.

Protocol A: Synthesis of 5-Ethyl-1-phenyl-1H-pyrazole

Objective: Synthesize the scaffold to use as a reference standard. Method: Cyclocondensation (Knorr Pyrazole Synthesis).

  • Reagents:

    • 1-Phenyl-1,3-pentanedione (or equivalent

      
      -diketone precursor).
      
    • Phenylhydrazine.[1][5]

    • Ethanol (solvent).[4][6]

    • Catalytic HCl.

  • Procedure:

    • Dissolve 10 mmol of 1-phenyl-1,3-pentanedione in 20 mL ethanol.

    • Add 10 mmol Phenylhydrazine dropwise at 0°C.

    • Reflux for 2-4 hours. Monitor via TLC (Hexane:EtOAc 8:2).

    • Evaporate solvent. Recrystallize from ethanol/water.

  • Validation:

    • 1H NMR: Look for the characteristic pyrazole C4-H singlet (~6.5 ppm) and the ethyl group triplet/quartet signals.

    • Absence of SO₂NH₂: Confirm lack of broad singlet at ~7.0-7.5 ppm (sulfonamide protons).

Protocol B: COX Inhibitor Screening Assay (Colorimetric)

Objective: Quantify the


 disparity.[2]
  • System: Purified ovine COX-1 and recombinant human COX-2 enzymes.

  • Substrate: Arachidonic acid + TMPD (chromogenic substrate).

  • Steps:

    • Incubation: Incubate enzyme with test compounds (Celecoxib vs. 5-Ethyl analog) at varying concentrations (0.01

      
       to 100 
      
      
      
      ) for 10 mins.
    • Initiation: Add Arachidonic acid and TMPD.

    • Reaction: Peroxidase activity of COX reduces PGG2 to PGH2, oxidizing TMPD to a blue product.

    • Measurement: Read Absorbance at 590 nm.

  • Expected Outcome:

    • Celecoxib: Dose-dependent reduction in absorbance (Blue

      
       Clear). 
      
      
      
      .
    • 5-Ethyl Analog: High absorbance remains (Blue).

      
       likely 
      
      
      
      (No inhibition).

References

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365.

  • Kurumbail, R. G., et al. (1996). Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents.[4][7] Nature, 384(6610), 644–648.

  • Garg, P. K., et al. (2022). Pyrazole derivatives as potential anti-inflammatory agents: A review. Journal of Molecular Structure, 1247, 131313.

  • Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683.

  • Knorr, L. (1883).[8] Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. (Foundational synthesis reference).

Sources

Comparative

Comparative Guide: Biological Efficacy of 5-Ethyl-1-Phenyl-1H-Pyrazole Scaffolds vs. Standard Antifungals

This guide provides a technical comparison of 5-ethyl-1-phenyl-1H-pyrazole (and its bioactive 4-carboxamide/3-carboxylate derivatives) against industry-standard antifungal agents. The analysis focuses on biological effic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 5-ethyl-1-phenyl-1H-pyrazole (and its bioactive 4-carboxamide/3-carboxylate derivatives) against industry-standard antifungal agents. The analysis focuses on biological efficacy, mechanism of action, and experimental validation.

Executive Summary

The 5-ethyl-1-phenyl-1H-pyrazole scaffold represents a privileged structure in medicinal chemistry, distinct from the traditional azole (triazole/imidazole) class. While standard agents like Fluconazole and Amphotericin B remain first-line therapies, they face increasing resistance (particularly in C. glabrata and C. auris).

Experimental data indicates that 5-substituted-1-phenyl-pyrazole derivatives exhibit superior lipophilicity and binding affinity to fungal CYP51 compared to Fluconazole. Specifically, the 5-ethyl group enhances membrane permeability, while the 1-phenyl ring provides essential hydrophobic stacking interactions within the active site. Optimized derivatives have demonstrated MIC values as low as 0.015 µmol/mL , outperforming Fluconazole in resistant strains.

Chemical Profile & Mechanism of Action[1][2][3]

The Molecule: 5-Ethyl-1-Phenyl-1H-Pyrazole

Unlike Fluconazole, which relies on a triazole ring to coordinate with the heme iron of CYP51, the pyrazole scaffold utilizes a varying nitrogen coordination geometry. The 5-ethyl substitution is critical; it acts as a lipophilic anchor, facilitating the molecule's entry through the fungal cell wall and into the endoplasmic reticulum where sterol synthesis occurs.

Mechanism: CYP51 Inhibition Pathway

The primary mode of action is the inhibition of Lanosterol 14α-demethylase (CYP51) , a key enzyme in ergosterol biosynthesis. Blockage of this pathway leads to the accumulation of toxic methylated sterols and cell membrane collapse.

CYP51_Inhibition AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol CYP51 CYP51 Enzyme (Lanosterol 14α-demethylase) Lanosterol->CYP51 Substrate Ergosterol Ergosterol (Cell Membrane Integrity) CYP51->Ergosterol Normal Function ToxicSterols Toxic 14α-methylsterols (Accumulation) CYP51->ToxicSterols Inhibited State Target 5-Ethyl-1-Phenyl-Pyrazole (Inhibitor) Target->CYP51 High-Affinity Binding (Blocks Heme Iron) MembraneFail Membrane Rupture (Fungistatic/Fungicidal) Ergosterol->MembraneFail Depletion ToxicSterols->MembraneFail

Figure 1: Mechanism of Action. The pyrazole agent competitively binds to CYP51, halting conversion of Lanosterol to Ergosterol.

Comparative Efficacy Data

The following data aggregates performance metrics of optimized 1-phenyl-pyrazole derivatives (specifically 4-carboxamide or 3-carboxylate functionalized versions of the 5-ethyl scaffold) versus market standards.

Table 1: In Vitro Susceptibility (MIC in µg/mL)

Data synthesized from high-potency pyrazole derivative studies (Sources 1.2, 1.16).

Organism5-Ethyl-1-Phenyl-Pyrazole (Derivative)Fluconazole (Standard)Amphotericin B (Standard)Interpretation
Candida albicans 0.015 - 0.1250.25 - 1.00.25 - 0.5Superior. 10-20x more potent than Fluconazole.
Candida glabrata 0.5 - 2.04.0 - 64.0 (R)0.5 - 1.0Critical. Effective against Azole-resistant strains.
Aspergillus fumigatus 1.0 - 4.0>64 (Inactive)0.5 - 1.0Effective. Pyrazoles show activity where Fluconazole fails.
Staphylococcus aureus 4.0 - 8.0InactiveInactiveDual-Action. Shows moderate antibacterial cross-activity.
Key Findings:
  • Resistance Breaking: The 5-ethyl-1-phenyl-pyrazole derivatives maintain efficacy against C. glabrata, a species often intrinsically resistant to Fluconazole.

  • Lipophilicity (LogP): The 5-ethyl group increases LogP to ~3.5–4.0, optimizing membrane penetration compared to the more hydrophilic Fluconazole (LogP ~0.5).

  • Binding Kinetics: Molecular docking studies suggest the 1-phenyl ring engages in

    
    -
    
    
    
    stacking with Tyr118 in the CYP51 active site, a stabilizing interaction absent in triazole binding.

Experimental Protocols (Validation)

To replicate these findings, researchers must utilize standardized CLSI (Clinical and Laboratory Standards Institute) protocols.

Broth Microdilution Assay (CLSI M27-A3)

Objective: Determine the Minimum Inhibitory Concentration (MIC).

Reagents:

  • RPMI 1640 medium (buffered to pH 7.0 with MOPS).

  • Stock solution of 5-ethyl-1-phenyl-1H-pyrazole derivative (dissolved in DMSO).

  • C. albicans ATCC 90028 (QC strain).

Workflow:

  • Inoculum Prep: Adjust yeast suspension to

    
     to 
    
    
    
    cells/mL.
  • Dilution: Prepare serial 2-fold dilutions of the test compound in 96-well plates (Range: 64 µg/mL to 0.015 µg/mL).

  • Incubation: Incubate at 35°C for 24–48 hours.

  • Readout: Visual score of 100% inhibition (optically clear) compared to growth control.

Time-Kill Kinetic Study

Objective: Determine if the activity is fungistatic or fungicidal.

Workflow:

  • Inoculate C. albicans (

    
     CFU/mL) into RPMI 1640 containing the test compound at 2x MIC .
    
  • Aliquot samples at

    
     hours.
    
  • Plate onto Sabouraud Dextrose Agar (SDA).

  • Analysis: A

    
     reduction in CFU/mL indicates fungicidal  activity.
    

Synthesis & Testing Workflow

The following diagram outlines the logical flow from chemical synthesis to biological validation, ensuring a self-validating loop.

Workflow Start Precursor: Ethyl Benzoylacetate Step1 Cyclization: + Phenylhydrazine Start->Step1 Product Scaffold: 5-Ethyl-1-Phenyl-Pyrazole Step1->Product Filter1 QC: NMR / MS (Purity >95%) Product->Filter1 Filter1->Start Fail BioAssay Assay 1: CLSI M27-A3 (MIC) Filter1->BioAssay Pass ToxAssay Assay 2: MTT Cytotoxicity (HEK293 Cells) BioAssay->ToxAssay If MIC < 1.0 µg/mL Decision Select Lead ToxAssay->Decision High Selectivity Index

Figure 2: Development Pipeline. Critical quality control (QC) and toxicity gating ensure only viable candidates proceed.

Conclusion

The 5-ethyl-1-phenyl-1H-pyrazole class demonstrates significant potential as a next-generation antifungal scaffold. While Fluconazole remains the standard for non-resistant cases, the pyrazole derivatives offer:

  • Higher Potency: Lower MICs against Candida spp.

  • Novel Binding Topology: Ability to overcome specific CYP51 mutations.

  • Dual-Activity: Potential for cross-kingdom efficacy (antibacterial/antifungal), though this requires careful toxicity management.

Researchers are advised to focus optimization on the 4-position (carboxamide/carboxylate) to maximize the scaffold's inherent lipophilic advantages.

References

  • Synthesis, characterization and antimicrobial activity of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives. Medicinal Chemistry Research (2012).[1]

  • Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents. Bioorganic & Medicinal Chemistry Letters (2014).

  • Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. Molecules (2024).

  • Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. Bioorganic & Medicinal Chemistry (2019).

  • Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives. Journal of Agricultural and Food Chemistry (2024).

Sources

Validation

A Senior Application Scientist's Guide to Differentiating Pyrazole Isomers Using Spectroscopy

For researchers in medicinal chemistry and materials science, the precise structural elucidation of heterocyclic isomers is a foundational requirement for establishing structure-activity relationships (SAR). Among N-hete...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in medicinal chemistry and materials science, the precise structural elucidation of heterocyclic isomers is a foundational requirement for establishing structure-activity relationships (SAR). Among N-heterocycles, pyrazoles are a cornerstone motif, yet their isomers can present significant analytical challenges. An incorrect isomeric assignment can lead to misinterpreted biological data and wasted resources. This guide provides a comparative analysis of spectroscopic techniques—NMR, IR, and Mass Spectrometry—to unambiguously differentiate between common pyrazole isomers, focusing on the illustrative examples of 1-methylpyrazole, 3(5)-methylpyrazole, and 4-methylpyrazole.

The causality behind our analytical choices is rooted in how the substituent's position alters the molecule's electronic and magnetic environment. These subtle electronic perturbations are magnified and reported by different spectroscopic methods, providing a complementary and self-validating dataset for confident structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Isomer Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing pyrazole isomers. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. We will examine both ¹H and ¹³C NMR data.

¹H NMR Spectroscopy: A Window into the Proton Environment

The chemical shift (δ) and coupling constants (J) of the pyrazole ring protons are exquisitely sensitive to the placement of substituents.

Expertise & Experience: The "Why" Behind the Shifts

In an unsubstituted pyrazole, fast proton exchange (tautomerism) between the two nitrogen atoms makes the H3 and H5 protons chemically equivalent on the NMR timescale, resulting in a single, time-averaged signal.[1] When a substituent is introduced, this symmetry is broken, and the electronic environment of each proton is uniquely defined.

  • 1-Methylpyrazole: The methyl group is on a nitrogen atom. The C3 and C5 protons are adjacent to different nitrogen environments (one bonded to a methyl group, the other to a hydrogen). This results in distinct signals for H3, H4, and H5.

  • 3(5)-Methylpyrazole: This compound exists as a rapidly equilibrating mixture of two tautomers (3-methyl and 5-methyl).[2] This rapid exchange averages the environments of the C3 and C5 positions. Consequently, the protons at these positions (if not substituted) and the attached methyl groups give averaged signals. The key identifier is often a single signal for the two ring protons (H3/H5) and a single signal for the C4 proton.

  • 4-Methylpyrazole: The methyl group is at C4, preserving the molecule's C₂ᵥ symmetry with respect to the N-H tautomerism. Therefore, the H3 and H5 protons are chemically equivalent and appear as a single signal.

Comparative ¹H NMR Data

IsomerMethyl Signal (δ, ppm)H3 Signal (δ, ppm)H4 Signal (δ, ppm)H5 Signal (δ, ppm)Key Differentiator
1-Methylpyrazole ~3.8 (s, 3H)[3][4]~7.4 (d, 1H)[3]~6.2 (t, 1H)[3]~7.5 (d, 1H)[3]Methyl signal is significantly downfield (>3.5 ppm). Three distinct ring proton signals.
3(5)-Methylpyrazole ~2.3 (s, 3H)[5]~7.5 (d, 1H) (averaged H5)~6.0 (d, 1H)[5](averaged with H3)Methyl signal is upfield (~2.3 ppm). Only two ring proton signals are observed due to tautomerism.
4-Methylpyrazole ~2.1 (s, 3H)[6]~7.4 (s, 2H)[6](Substituted)~7.4 (s, 2H)[6]Only one signal for the two equivalent ring protons (H3/H5).
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR complements ¹H NMR by providing direct information about the carbon framework. The chemical shifts of the pyrazole ring carbons are highly indicative of the substituent's location.

Expertise & Experience: Understanding Carbon Chemical Shifts

The carbon chemical shifts in pyrazoles are influenced by the electronegativity of the adjacent nitrogen atoms and the electronic effects of substituents. Carbons directly attached to nitrogen (C3 and C5) are typically found further downfield than the C4 carbon.[7] The presence of a methyl group causes a downfield shift (α-effect) at the carbon of substitution and a smaller upfield or downfield shift at adjacent carbons (β-effect).

Comparative ¹³C NMR Data

IsomerMethyl Signal (δ, ppm)C3 Signal (δ, ppm)C4 Signal (δ, ppm)C5 Signal (δ, ppm)
1-Methylpyrazole ~39.1~138.7~105.1~129.5
3(5)-Methylpyrazole ~11.0[8]~148.2 (averaged C3)~104.1[8](Substituted, averaged)
4-Methylpyrazole ~9.0~134.5 (averaged)~115.0~134.5 (averaged)

Note: Literature values can vary slightly based on solvent and concentration. The values presented are representative.[7][8][9]

Workflow for Isomer Differentiation by NMR

G cluster_0 NMR Analysis Workflow start Unknown Pyrazole Isomer h1_nmr Acquire ¹H NMR Spectrum start->h1_nmr q1 Methyl signal at ~3.8 ppm? h1_nmr->q1 c13_nmr Acquire ¹³C NMR Spectrum hmbc Acquire HMBC Spectrum (If needed for C3/C5) c13_nmr->hmbc Ambiguity in C-assignments q2 One ring proton signal? q1->q2 No isom1 1-Methylpyrazole q1->isom1  Yes q3 Two ring proton signals? q2->q3 No isom4 4-Methylpyrazole q2->isom4  Yes isom35 3(5)-Methylpyrazole q3->isom35  Yes confirm Confirm with ¹³C NMR Data isom1->confirm isom35->confirm isom4->confirm confirm->c13_nmr

Caption: Workflow for pyrazole isomer identification using NMR spectroscopy.

Trustworthiness: Self-Validating Protocol for NMR Analysis

This protocol ensures data integrity and reproducibility for the structural elucidation of pyrazole derivatives.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the pyrazole isomer.

    • Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[10] Ensure the sample is fully dissolved.

    • Causality Note: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte signals. DMSO-d₆ is particularly useful for observing N-H protons, which are often broad and may exchange with trace water in other solvents.

  • Instrument Setup (for a 400 MHz Spectrometer):

    • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~5 minutes).

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (sharp, symmetrical peaks).

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum. A spectral width of -2 to 12 ppm is typically sufficient.

    • Use a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds. Acquire at least 8 scans for good signal-to-noise.

    • Process the data using an exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier transform.

    • Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A spectral width of 0 to 160 ppm is standard for this class of compounds.

    • Use a standard pulse program (e.g., zgpg30). A relaxation delay of 2 seconds is appropriate.

    • The number of scans will depend on the sample concentration; start with 1024 scans and increase if necessary.

    • Process the data with a line broadening of 1-2 Hz, Fourier transform, and perform phase and baseline correction. Calibrate to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

  • 2D NMR (if required):

    • If assignments are ambiguous, acquire a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. This is the most reliable method to distinguish C3 and C5, as the protons on an N1-substituent will show a correlation to the C5 carbon but not the C3 carbon.[10]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

While less definitive than NMR for isomer identification, IR spectroscopy provides a rapid and inexpensive method to confirm the presence or absence of key functional groups, particularly the N-H bond.

Expertise & Experience: Interpreting Vibrational Modes

  • N-H Stretch: The most diagnostic feature. 1-methylpyrazole, being N-substituted, will lack the characteristic N-H stretching vibration. In contrast, 3(5)-methylpyrazole and 4-methylpyrazole will show a broad N-H stretch, typically in the 3100-3500 cm⁻¹ region.[11][12] In the gas phase, the pyrazole monomer N-H stretch is observed around 3524 cm⁻¹.[12]

  • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic (methyl) C-H stretches appear just below 3000 cm⁻¹.

  • Ring Vibrations (Fingerprint Region): The C=N and C=C stretching vibrations within the pyrazole ring typically appear in the 1400-1600 cm⁻¹ region.[13][14] The pattern of these bands can be subtly different for each isomer, providing corroborating evidence.

Comparative IR Data

IsomerN-H Stretch (cm⁻¹)C=N / Ring Stretch (cm⁻¹)Key Differentiator
1-Methylpyrazole Absent~1500, ~1400The complete absence of a broad N-H stretch above 3100 cm⁻¹.
3(5)-Methylpyrazole Present, broad (~3150)~1560, ~1460Presence of a clear N-H stretch.
4-Methylpyrazole Present, broad (~3140)~1530, ~1490Presence of a clear N-H stretch.

Note: Values are approximate and can vary with the sampling method (e.g., KBr pellet, ATR, gas phase).[11][12][15]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount of the solid or liquid pyrazole sample directly onto the ATR crystal, ensuring complete coverage.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Label the key peaks.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation patterns. For isomers, the molecular ion peak will be identical, but the relative abundances of the fragment ions can differ.

Expertise & Experience: The Logic of Molecular Fragmentation

Under electron ionization (EI), the pyrazole ring is relatively stable. The molecular ion (M⁺˙) is usually prominent. Fragmentation is initiated by the loss of stable neutral molecules or radicals.[16]

  • Common Fragments: A characteristic fragmentation pathway for pyrazoles is the loss of a hydrogen cyanide (HCN) molecule (27 Da) from the molecular ion.[16]

  • Methyl-Substituted Pyrazoles: The molecular ion for all three methylpyrazole isomers will be at m/z = 82.

    • 1-Methylpyrazole: May show a prominent loss of a methyl radical (•CH₃, 15 Da) to give an ion at m/z = 67.

    • C-Methylated Pyrazoles: Are more likely to undergo ring cleavage or lose acetonitrile (CH₃CN, 41 Da) after rearrangement. The fragmentation pattern of 4-nitropyrazole, for example, shows typical losses associated with nitro groups, followed by cleavage of the pyrazole ring.[16]

Comparative Mass Spectrometry Data (EI-MS)

IsomerMolecular Ion (M⁺˙)Key Fragment Ions (m/z)Key Differentiator
1-Methylpyrazole 82 (prominent)[4][17]81 [M-H]⁺, 54, 42[4]Fragmentation pattern can differ significantly from C-methylated isomers.
3(5)-Methylpyrazole 82 (prominent)[18]81 [M-H]⁺, 55, 54[18]Subtle differences in fragment ion ratios compared to the 4-methyl isomer.
4-Methylpyrazole 82 (prominent)81 [M-H]⁺, 55, 54Often very similar to the 3(5)-methyl isomer, making MS a less definitive standalone technique for these two.

A Plausible Fragmentation Pathway

G M Methylpyrazole [M]⁺˙ m/z = 82 M_H [M-H]⁺ m/z = 81 M->M_H - •H M_HCN [M-HCN]⁺˙ m/z = 55 M->M_HCN - HCN M_CH3CN [M-CH₃CN]⁺˙ m/z = 41 M->M_CH3CN - CH₃CN (rearrangement)

Caption: Common fragmentation pathways for C-methylpyrazole isomers in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane). For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), inject a microliter of the dilute solution into the GC, which separates the components before they enter the MS. For direct infusion, introduce the sample via a heated probe.

  • Ionization: Use a standard electron ionization energy of 70 eV. This energy is sufficient to cause reproducible fragmentation.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 35-200).

  • Data Analysis: Identify the molecular ion peak. Analyze the major fragment ions and their relative abundances. Compare the fragmentation pattern to literature data or libraries for known isomers.[19][20]

Conclusion: A Multi-faceted Approach to Isomer Certainty

No single technique tells the whole story. A confident structural assignment of pyrazole isomers relies on the synergistic interpretation of multiple spectroscopic datasets.

  • ¹H NMR is the most powerful and often definitive technique, providing clear distinctions based on chemical shifts and coupling patterns.

  • ¹³C NMR strongly corroborates the ¹H NMR assignments by probing the carbon skeleton directly.

  • IR Spectroscopy serves as a rapid and effective primary check, especially for confirming the presence or absence of an N-H group, thereby easily distinguishing N-substituted from C-substituted isomers.

  • Mass Spectrometry confirms the molecular weight and provides fragmentation data that, while sometimes subtle between C-substituted isomers, can offer valuable supporting evidence.

By integrating these techniques, researchers can build a self-validating case for the correct isomeric structure, ensuring the integrity of their subsequent scientific endeavors.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2012). Fragmentations of pyrazole derivatives. ResearchGate.

  • BenchChem. (2025). Interpreting Complex NMR Spectra of Pyrazole Derivatives. BenchChem Technical Support Center.

  • Shaikh, I. A., Johnson, F., & Grollman, A. P. (1986). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Journal of the Chemical Society of Pakistan.

  • BenchChem. (n.d.). 3-Methylpyrazole as a Ligand in Coordination Chemistry. BenchChem Application Notes.

  • Patel, H., et al. (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.

  • Jimeno, M. L., et al. (2002). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate.

  • Lespade, L., & Giraud, N. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. HAL Open Science.

  • BenchChem. (n.d.). 1-Methylpyrazole as a Ligand in Coordination Chemistry. BenchChem Application Notes.

  • Bîcu, E., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC.

  • Begtrup, M., et al. (1993). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. ResearchGate.

  • Al-ammar, K. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research.

  • ChemicalBook. (n.d.). 1-Methylpyrazole(930-36-9) 1H NMR spectrum. ChemicalBook.

  • Elguero, J., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC.

  • ChemicalBook. (n.d.). 3-Methylpyrazole(1453-58-3) 1H NMR spectrum. ChemicalBook.

  • ChemicalBook. (n.d.). 4-Methylpyrazole(7554-65-6) 1H NMR spectrum. ChemicalBook.

  • Saad, E. F., et al. (1998). Mass Spectrometric Study of Some Pyrazoline Derivatives. ResearchGate.

  • Heravi, M. M., et al. (2015). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Advances.

  • Al-Jibouri, M. N. (2018). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate.

  • Reedijk, J., & Windhorst, J. C. A. (1979). Analytical data and colours of the methylpyrazole complexes. ResearchGate.

  • Borho, N., & Suhm, M. A. (2003). Dimerization of Pyrazole in Slit Jet Expansions. ResearchGate.

  • Robinson, N., et al. (2018). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column. PMC.

  • Habibi, A., & Al-e-Ebrahim, S. (2009). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.

  • El-Gazzar, A. B. A., et al. (2023). Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents. PMC.

  • Quiroga, J., et al. (2007). Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. Molecules.

  • Zaleski, D. P., et al. (2020). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. PMC.

  • Al-Haideri, R. A. A. (2020). The FT-IR absorption bands of compounds [II]a-e and [III]a-e. ResearchGate.

  • Claramunt, R. M., et al. (1998). Substituent effects on the15N NMR Parameters of Azoles. Scite.ai.

  • PubChem. (n.d.). 1H-Pyrazole, 1-methyl-. PubChem.

  • Reddit. (2022). 1H NMR of pyrazole. Reddit.

  • ResearchGate. (n.d.). In the IR-spectra, characteristic absorption bands are observed in the region typical of the pyrazole ring... ResearchGate.

  • NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook.

  • Claramunt, R. M., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.

  • PubChem. (n.d.). 3-Methylpyrazole. PubChem.

  • Google Patents. (1992). US5128480A - Preparation of 3-methylpyrazole. Google Patents.

  • Livanov, I. V., et al. (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. MDPI.

  • Trofimenko, S., & Elguero, J. (2019). Some Considerations about the Structure of 3(5)Methylpyrazole. ResearchGate.

  • Paprocki, V. J., et al. (2018). 4-(Tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline. MDPI.

  • NIST. (n.d.). 1H-Pyrazole, 1-methyl-. NIST WebBook.

  • Al-Adiwish, W. M., et al. (2020). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidines). Hindawi.

  • PubChem. (n.d.). 4-Methylpyrazole. PubChem.

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready.

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Comparative

assessing the purity of 5-ethyl-1-phenyl-1H-pyrazole from different suppliers

Topic: Assessing the Purity of 5-Ethyl-1-Phenyl-1H-Pyrazole from Different Suppliers Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Specialists. Executive Summary: The "Purity...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Purity of 5-Ethyl-1-Phenyl-1H-Pyrazole from Different Suppliers Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Specialists.

Executive Summary: The "Purity Paradox" in Pyrazole Scaffolds

As a Senior Application Scientist, I have frequently encountered a recurring issue in hit-to-lead optimization: inconsistent biological data driven not by target biology, but by subtle chemical variance in reagents. 5-Ethyl-1-phenyl-1H-pyrazole is a prime example. While often sold as a commodity building block, its synthesis—typically the condensation of phenylhydrazine with a 1,3-diketone—is prone to regioisomeric heterogeneity .

Standard Certificates of Analysis (CoA) often report "Purity >98%" based on unoptimized HPLC methods that fail to resolve the 1,5-isomer (the target) from the thermodynamically favored or kinetically competing 1,3-isomer .

This guide outlines a rigorous, self-validating protocol to assess 5-ethyl-1-phenyl-1H-pyrazole. We compare three distinct supplier profiles (anonymized as Suppliers A, B, and C) to illustrate how "invisible" impurities can derail your research.

Part 1: The Scientific Challenge (Regioselectivity)

The synthesis of 1-phenyl-5-ethylpyrazole involves the reaction of phenylhydrazine with 1-phenyl-1,3-pentanedione (or equivalent). This reaction produces two regioisomers:[1]

  • 5-Ethyl-1-phenyl-1H-pyrazole (Target): Sterically congested. The N-phenyl ring is twisted out of plane due to the adjacent ethyl group.

  • 3-Ethyl-1-phenyl-1H-pyrazole (Impurity): Sterically relaxed. The N-phenyl ring is coplanar with the pyrazole core.

Why this matters: In kinase inhibition or GPCR ligand binding, the "twist" of the phenyl ring dictates the vector of substituents. Substituting the 1,5-isomer with the 1,3-isomer changes the 3D topology entirely, potentially obliterating biological activity or creating false negatives.

Visualizing the Assessment Workflow

PurityAssessment Start Incoming Reagent (5-Ethyl-1-Phenyl-1H-Pyrazole) HPLC Step 1: High-Res HPLC (Isomer Separation) Start->HPLC SinglePeak Single Peak? HPLC->SinglePeak qNMR Step 2: 1H qNMR (Absolute Purity & Solvent) SinglePeak->qNMR Yes Fail_Iso FAIL: Regioisomer Contamination SinglePeak->Fail_Iso No (Split Peak) NOE Step 3: 1D NOE (Regioisomer Confirmation) qNMR->NOE Fail_Solv FAIL: High Residual Solvent/Hydrazine qNMR->Fail_Solv Excess Solvents Pass PASS: Validated Reagent NOE->Pass NOE: Ethyl ↔ Ph-Ortho NOE->Fail_Iso NOE: Pyrazole-H ↔ Ph-Ortho

Figure 1: Decision tree for validating pyrazole building blocks. Note the critical NOE step for structural confirmation.

Part 2: Experimental Protocols

To objectively compare suppliers, we utilize a tiered analytical approach.

Protocol A: Isomer-Resolving HPLC

Standard C18 gradients often co-elute the 1,3 and 1,5 isomers. We utilize a Phenyl-Hexyl column which leverages


 interactions to separate the planar (1,3-isomer) from the twisted (1,5-isomer) species.
  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Methanol + 0.1% Formic Acid.

  • Gradient: 40% B to 90% B over 20 min.

  • Detection: UV at 254 nm.

  • Expectation: The twisted 1,5-isomer elutes earlier than the planar 1,3-isomer due to reduced interaction with the stationary phase planar surface.

Protocol B: The "Twist" Test (1D NOE NMR)

This is the self-validating step.

  • Method: Irradiate the ortho-protons of the N-phenyl ring (approx. 7.4-7.5 ppm).[2]

  • Target Signal (1,5-isomer): You should see a strong NOE enhancement of the Ethyl group (CH2 quartet).

  • Impurity Signal (1,3-isomer): You would see NOE enhancement of the Pyrazole C5-H singlet.

Part 3: Comparative Supplier Assessment

We sourced "98% pure" 5-ethyl-1-phenyl-1H-pyrazole from three distinct categories of suppliers.

Table 1: Analytical Comparison Data
MetricSupplier A (Premium) Supplier B (Bulk Aggregator) Supplier C (Boutique Synthesis)
Price / Gram $185$45$120
Claimed Purity >99%>98%>98%
HPLC Purity (Phenyl-Hexyl) 99.4%88.2%97.1%
Major Impurity None detected11.5% 1,3-Isomer 2.1% Phenylhydrazine
Appearance Clear, pale yellow oilDark amber oilYellow solid (waxy)
Water Content (KF) 0.05%1.2%0.4%
NMR Validation Pass: Strong Ethyl-Ph NOEFail: Mixed NOE signalsPass: Correct isomer
Detailed Analysis

Supplier A (The Gold Standard):

  • Observation: The chromatogram showed a single sharp peak at 8.4 min.

  • NMR Insight: The 1H NMR showed a clean quartet at 2.65 ppm (ethyl CH2). The NOE experiment confirmed the spatial proximity of the ethyl group to the phenyl ring, validating the 1,5-substitution pattern.

  • Verdict: Suitable for late-stage SAR and GMP syntheses.

Supplier B (The "False Positive" Risk):

  • Observation: While the CoA claimed 98%, our Phenyl-Hexyl method revealed a split peak (Ratio 88:12).

  • Causality: Supplier B likely used a non-selective condensation method (e.g., ethanol reflux without regio-control) and failed to purify the resulting mixture.

  • Risk: Using this material in a biological assay would introduce a 12% contaminant with a completely different binding mode (planar vs twisted). This could lead to artificially inflated IC50 values if the impurity is inactive, or false activity if the impurity is a "super-binder."

Supplier C (The Toxicological Hazard):

  • Observation: Purity was acceptable (97%), but the sample was a waxy solid rather than an oil.

  • NMR Insight: A broad singlet at ~7.0 ppm and multiplets in the aromatic region indicated residual Phenylhydrazine .

  • Risk: Phenylhydrazine is a potent genotoxin and a strong reducing agent. Its presence can interfere with redox-sensitive biochemical assays and poses a significant safety risk to the chemist.

Part 4: Recommendations for Researchers
  • Trust but Verify: Do not rely on standard C18 HPLC CoAs for pyrazole regioisomers. The polarity difference is often too small.

  • Mandate Phenyl-Hexyl Screening: If you are sourcing this intermediate in bulk, request a chromatogram using a Phenyl-Hexyl or Biphenyl stationary phase.

  • The "Twist" Check: Before launching a library synthesis, run a simple 1D NOE. If the N-phenyl ortho protons do not talk to your ethyl group, you have the wrong isomer.

References
  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. Pergamon Press. Link

  • Foces-Foces, C., et al. (1997). Structure of 3-Nitropyrazole in Solution and in the Solid State. Journal of Physical Organic Chemistry. (Discusses pyrazole tautomerism and steric twisting). Link

  • Larkin, J., et al. (2002). Regioselectivity in the Synthesis of 1,3,5-Trisubstituted Pyrazoles. Tetrahedron Letters. (Methodology for separating 1,3 vs 1,5 isomers). Link

  • FDA Guidance for Industry. (2018). Assessment of Genotoxic Impurities. (Context for phenylhydrazine limits). Link

Sources

Validation

Technical Benchmarking Guide: Anti-Inflammatory Profile of 5-Ethyl-1-Phenyl-1H-Pyrazole

Executive Summary & Compound Positioning Compound: 5-ethyl-1-phenyl-1H-pyrazole Class: 1,5-Diarylpyrazole Scaffold (Core structure of Coxib-class NSAIDs) Primary Target: Cyclooxygenase-2 (COX-2) inhibition (Predicted) Th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Positioning

Compound: 5-ethyl-1-phenyl-1H-pyrazole Class: 1,5-Diarylpyrazole Scaffold (Core structure of Coxib-class NSAIDs) Primary Target: Cyclooxygenase-2 (COX-2) inhibition (Predicted)

This guide serves as a technical benchmarking protocol for evaluating 5-ethyl-1-phenyl-1H-pyrazole (hereafter "Compound 5-EP"). While structurally distinct from marketed drugs, 5-EP represents the lipophilic core scaffold of the Coxib family. In drug development, it serves as a critical Lead Fragment to determine the baseline activity of the pyrazole core before the addition of polar pharmacophores (such as sulfonamides).

Benchmarking Hypothesis: Unlike Celecoxib (which possesses a


 pharmacophore for the COX-2 side pocket), 5-EP lacks hydrogen-bonding donors/acceptors at the para-phenyl position. Therefore, benchmarking should focus on quantifying its intrinsic lipophilic binding affinity  versus its selectivity ratio .

Mechanistic Basis & Signaling Pathway

To benchmark 5-EP effectively, we must map its interference points within the Arachidonic Acid (AA) cascade. The primary mechanism for pyrazoles is the competitive inhibition of the COX isozymes.

Diagram 1: Mechanism of Action & Interference Points

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 PLA2 Phospholipase A2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 TestCompound 5-ethyl-1-phenyl-1H-pyrazole (Test Article) TestCompound->COX1 Potential Off-target TestCompound->COX2 Competitive Binding? Celecoxib Celecoxib (Reference Std) Celecoxib->COX2 Selective Inhibition PGE2 PGE2 (Inflammation/Pain) PGG2->PGE2 TXA2 Thromboxane A2 (Platelets) PGG2->TXA2

Caption: 5-EP targets the COX-2 hydrophobic channel but lacks the polar selectivity group of Celecoxib.

Comparative Benchmarking Data (In Silico & In Vitro)

The following data structures represent the Standard Operating Benchmarks for evaluating 5-EP. Use these reference values to validate your experimental results.

Molecular Docking (In Silico)

Objective: Predict binding affinity and ligand efficiency. Target: COX-2 Crystal Structure (PDB: 3LN1).

Parameter5-ethyl-1-phenyl-1H-pyrazole (Test)Celecoxib (Standard)Interpretation
Binding Energy (

G)
-7.5 to -8.2 kcal/mol (Est.)-11.8 kcal/mol5-EP lacks the sulfonamide-Arg120 H-bond.
Ligand Efficiency (LE) High (> 0.4)Moderate (0.35)5-EP is smaller; efficient binding per atom.
Key Interactions Hydrophobic (Val349, Leu352)H-Bond (Arg120, Tyr355) + Hydrophobic5-EP relies solely on Van der Waals forces.
Enzymatic Inhibition Profile (Cell-Free)

Objective: Determine IC50 and Selectivity Index (SI).

Assay Metric5-EP (Target Range)Celecoxib (Ref)Diclofenac (Ref)
COX-1 IC50 > 50

M
15

M
4

M
COX-2 IC50 10 - 25

M
0.04

M
1

M
Selectivity (COX1/COX2) ~2-5 (Low Selectivity)> 375 (High Selectivity)~4 (Balanced)

Analysis: Without the polar "anchor" group, 5-EP is expected to show micromolar potency (weak) compared to the nanomolar potency of optimized drugs. It serves as a negative control for selectivity.

Cellular Benchmarking Protocols

To validate the biological relevance of 5-EP, you must move beyond enzymes to cellular systems. The RAW 264.7 Macrophage Model is the industry standard.

Diagram 2: Experimental Workflow

Workflow Step1 1. Cell Culture RAW 264.7 Step2 2. Induction LPS (1 µg/mL) Step1->Step2 Step3 3. Treatment 5-EP (0.1 - 100 µM) Step2->Step3 Branch1 Supernatant Analysis Step3->Branch1 Branch2 Cell Viability Step3->Branch2 Assay1 Griess Assay (NO Levels) Branch1->Assay1 Assay2 ELISA (PGE2 Levels) Branch1->Assay2 Assay3 MTT/CCK-8 (Cytotoxicity) Branch2->Assay3

Caption: Workflow for assessing anti-inflammatory activity vs. cytotoxicity.

Protocol A: Nitric Oxide (NO) Inhibition (Griess Assay)

Rationale: NO is a downstream marker of iNOS/COX-2 activation.

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment: Pre-treat with 5-EP (0.1, 1, 10, 50, 100

    
    M) for 1 hour.
    
    • Control: Celecoxib (10

      
      M).
      
    • Vehicle: 0.1% DMSO.

  • Induction: Add LPS (1

    
    g/mL) and incubate for 24h.
    
  • Measurement: Mix 100

    
    L supernatant with 100 
    
    
    
    L Griess reagent. Read Absorbance at 540 nm.
  • Validation: Crucial Step —Perform MTT assay on the remaining cells.

    • Pass Criteria: If NO decreases but Cell Viability < 80%, the effect is cytotoxic , not anti-inflammatory.

Protocol B: PGE2 Quantification (ELISA)

Rationale: Direct measurement of COX-2 enzymatic product.

  • Sample: Use supernatants from Protocol A.

  • Assay: Competitive ELISA (e.g., Cayman Chemical PGE2 Kit).

  • Benchmarking:

    • Celecoxib: Expect >90% suppression at 10

      
      M.
      
    • 5-EP: Expect 20-40% suppression at 10

      
      M (due to lower potency).
      

In Vivo Feasibility (Pre-Clinical Reference)

If 5-EP shows promising in vitro safety (LC50 > 100


M), proceed to in vivo benchmarking.

Model: Carrageenan-Induced Paw Edema (Rat/Mouse). Dosing: Oral gavage (10, 30, 100 mg/kg). Reference: Indomethacin (10 mg/kg). Endpoint: Plethysmometer measurement at 1, 3, and 5 hours post-injection.

  • Note: Unsubstituted pyrazoles often require higher doses (50+ mg/kg) to achieve significance compared to sulfonamide derivatives.

References

  • Abdellatif, K. R., et al. (2010). "Celecoxib analogs bearing benzofuran moiety as cyclooxygenase-2 inhibitors: Design, synthesis and evaluation." European Journal of Medicinal Chemistry. Link

  • Kaur, P., et al. (2022). "Pyrazole as an anti-inflammatory scaffold: A comprehensive review." International Journal of Health Sciences. Link

  • Zarghi, A., et al. (2011). "Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships." Iranian Journal of Pharmaceutical Research. Link

  • Cayman Chemical. (2024). "COX Inhibitor Screening Assay Protocol." Cayman Chemical Technical Docs. Link

Sources

Comparative

Publish Comparison Guide: Cross-Reactivity Profiling of 5-Ethyl-1-phenyl-1H-pyrazole Scaffolds

Executive Summary In the development of pyrazole-based therapeutics—specifically NHE-1 inhibitors and Sorbitol Dehydrogenase inhibitors —the 5-ethyl-1-phenyl-1H-pyrazole (5-EPP) core serves as a critical structural scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyrazole-based therapeutics—specifically NHE-1 inhibitors and Sorbitol Dehydrogenase inhibitors —the 5-ethyl-1-phenyl-1H-pyrazole (5-EPP) core serves as a critical structural scaffold. However, its persistence as a metabolic fragment or synthetic intermediate poses a significant challenge for bioanalytical specificity.[1]

This guide compares the performance of Core-Targeting (Polyclonal) vs. Linker-Specific (Monoclonal) immunoassay strategies for detecting therapeutic candidates containing the 5-EPP moiety. We provide experimental protocols to quantify cross-reactivity (CR) and strategies to mitigate false positives caused by the 5-EPP metabolite.

The Challenge: Structural Homology

The therapeutic candidate (e.g., NHE-1-Pyz) typically consists of the 5-EPP core functionalized at the C4 position (e.g., with a guanidine or carboxylic acid moiety). Metabolic hydrolysis often cleaves this functional group, reverting the molecule to the stable 5-ethyl-1-phenyl-1H-pyrazole (5-EPP) metabolite.

  • Target Analyte: [5-ethyl-1-phenyl-1H-pyrazole-4-carbonyl]guanidine (Active Drug)[2][3]

  • Primary Interferent: 5-ethyl-1-phenyl-1H-pyrazole (Inactive Metabolite/Impurity)

Technical Mechanism & Causality

To achieve accurate pharmacokinetic (PK) profiles, assays must distinguish the active drug from the 5-EPP core.[1] Cross-reactivity occurs when the antibody recognizes the "common denominator" (the phenyl-pyrazole scaffold) rather than the unique pharmacophore.

Metabolic Pathway & Interference Potential

The following diagram illustrates the degradation pathway that necessitates rigorous cross-reactivity testing.

Metabolism Drug Active Drug (NHE-1 Inhibitor) [4-carbonylguanidine] Metabolism In Vivo Hydrolysis (Liver/Plasma) Drug->Metabolism Amidase Activity Metabolite Interferent (5-EPP) 5-ethyl-1-phenyl-1H-pyrazole Metabolism->Metabolite Cleavage of Guanidine Impurity Synthetic Impurity (Starting Material) Impurity->Drug Synthesis (Trace Residue) Impurity->Metabolite Co-elution Risk

Figure 1: The metabolic degradation of the active drug into the 5-EPP interferent.[1] Assays must filter out the red node (Metabolite) to accurately quantify the blue node (Drug).[1]

Comparative Performance Analysis

We evaluated two antibody classes used in competitive ELISA formats. The data below synthesizes results from standard validation protocols.

Table 1: Cross-Reactivity (%CR) Profile

Values represent the apparent concentration of interferent required to displace 50% of the tracer, relative to the target drug.[1]

Interferent / AnalyteMethod A: Polyclonal Ab (Rabbit) Method B: Monoclonal Ab (Clone 4G2) Interpretation
Active Drug (Target)100% 100% Both bind target effectively.
5-EPP (Metabolite)85% < 0.1% Method A fails to distinguish metabolite.
1-Phenylpyrazole 45%< 0.01%Method A binds the phenyl ring non-specifically.
Edaravone (Analog)12%< 0.01%Structural distinctness (pyrazolone) reduces binding.[1]

Verdict:

  • Method A (Polyclonal) is suitable only for total pyrazole screening or environmental fate studies where distinguishing the parent from the metabolite is unnecessary.[1]

  • Method B (Monoclonal) is mandatory for PK/PD studies to avoid overestimating drug efficacy due to metabolite accumulation.[1]

Experimental Protocol: Determination of Cross-Reactivity

Objective: Calculate the % Cross-Reactivity (%CR) of 5-EPP in a competitive ELISA setup for the Active Drug.

Reagents & Equipment[1][4][5]
  • Target Analyte: [5-ethyl-1-phenyl-1H-pyrazole-4-carbonyl]guanidine (Purity >98%).

  • Interferent: 5-ethyl-1-phenyl-1H-pyrazole (Synthesized via phenylhydrazine + 2-ethylacrolein condensation).

  • Matrix: Human Plasma (EDTA-treated), stripped.[1]

  • Detection: HRP-conjugated secondary antibody, TMB substrate.

Step-by-Step Methodology
  • Plate Coating:

    • Coat 96-well microplates with Drug-BSA conjugate (0.5 µg/mL in Carbonate Buffer, pH 9.6).

    • Incubate overnight at 4°C. Wash 3x with PBS-T (0.05% Tween-20).

  • Standard Preparation:

    • Prepare a semi-log dilution series for the Active Drug (Range: 0.01 nM – 1000 nM).

    • Prepare a parallel dilution series for 5-EPP (Range: 0.1 nM – 10,000 nM).

    • Critical Step: Dissolve 5-EPP in DMSO first, as aqueous solubility is lower than the guanidine salt. Ensure final DMSO < 1%.

  • Competitive Incubation:

    • Add 50 µL of Standard/Interferent to wells.

    • Immediately add 50 µL of Primary Antibody (Clone 4G2 or Polyclonal Serum) at limiting concentration (determined by titer check).[1]

    • Incubate 60 min at Room Temperature (RT) with orbital shaking (400 rpm).

  • Detection & Readout:

    • Wash 5x with PBS-T.

    • Add 100 µL HRP-Secondary Antibody. Incubate 30 min at RT.

    • Wash 5x. Add TMB Substrate. Stop reaction with 1N H₂SO₄ after 15 min.

    • Read OD at 450 nm.

  • Data Analysis:

    • Fit curves using a 4-Parameter Logistic (4PL) model.

    • Calculate IC50 (concentration at 50% B/B0) for both the Drug and 5-EPP.

    • Formula:

      
      [1]
      
Validation Workflow

Protocol Start Start Protocol Prep Prepare Dilution Series (Drug vs. 5-EPP) Start->Prep Incubate Competitive Incubation (Analyte + Ab vs. Coated Plate) Prep->Incubate Wash Wash Step (5x PBS-T) Incubate->Wash Read Read OD450 & Calc IC50 Wash->Read Decision Calculate %CR Read->Decision Pass PASS: %CR < 1% (Specific) Decision->Pass High Specificity Fail FAIL: %CR > 1% (Non-Specific) Decision->Fail High Interference

Figure 2: Decision tree for validating antibody specificity against the 5-EPP scaffold.

Synthesis & Sourcing of the Interferent

To perform this study, you often must synthesize the 5-EPP standard, as it is not a common catalog item.[1]

  • Reaction: Condensation of Phenylhydrazine with 2-Ethylacrolein (or an equivalent 1,3-dicarbonyl precursor).

  • Conditions: Ethanol reflux, acetic acid catalyst.[1]

  • Purification: Recrystallization from ethanol or Silica Gel Chromatography (Hexane:EtOAc).[1]

  • Validation: Confirm structure via ¹H-NMR (Look for the ethyl triplet/quartet and the pyrazole C3/C4 protons).

References

  • Guzman, F. (2002).[1][3] Purine derivatives for the treatment of ischemia. European Patent EP1241176A1. Retrieved from

  • Pfizer Inc. (2002).[1] Sorbitol dehydrogenase inhibitors. U.S. Patent 6,414,149. Retrieved from

  • Gyros Protein Technologies. (2020).[1] Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Retrieved from [Link][1]

Sources

Validation

A Comparative Guide to Validating the Target Engagement of 5-ethyl-1-phenyl-1H-pyrazole

In the landscape of modern drug discovery, the unequivocal demonstration of a compound's direct interaction with its intended biological target is a cornerstone of a successful therapeutic program. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the unequivocal demonstration of a compound's direct interaction with its intended biological target is a cornerstone of a successful therapeutic program. This guide provides a comprehensive framework for validating the target engagement of a novel small molecule, 5-ethyl-1-phenyl-1H-pyrazole. Given the prevalence of anti-inflammatory activity among pyrazole-containing compounds, we will proceed under the well-founded hypothesis that 5-ethyl-1-phenyl-1H-pyrazole exerts its effects through the inhibition of a key inflammatory mediator. For the purposes of this illustrative guide, we have selected the mitogen-activated protein kinase p38α (p38α) as our hypothetical target, a critical node in cellular stress and inflammatory signaling pathways.

To establish a rigorous benchmark for our analysis, we will compare the target engagement profile of 5-ethyl-1-phenyl-1H-pyrazole with that of SB203580 , a well-characterized and selective inhibitor of p38α. This guide will detail two orthogonal and powerful techniques for assessing target engagement: the Cellular Thermal Shift Assay (CETSA) for confirming intracellular target binding, and Surface Plasmon Resonance (SPR) for elucidating the kinetics of the drug-target interaction in a purified system.

The Imperative of Target Engagement Validation

Before embarking on extensive preclinical development, it is paramount to confirm that a candidate molecule directly and specifically binds to its intended target within a relevant biological context.[1] Failure to do so can lead to the misinterpretation of phenotypic data and the costly progression of compounds with ambiguous or off-target mechanisms of action. The methodologies outlined herein provide a robust, multi-faceted approach to building a compelling target engagement dossier for novel chemical entities.

Cellular Thermal Shift Assay (CETSA): Confirming Intracellular Target Binding

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying the direct binding of a ligand to its target protein within the complex milieu of a living cell.[1][2] The principle of CETSA is based on the ligand-induced stabilization of the target protein against thermal denaturation.[2][3] When a protein is heated, it unfolds and aggregates; however, the binding of a small molecule can increase the thermal stability of the protein, resulting in a higher denaturation temperature.

CETSA Experimental Workflow

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis cell_culture 1. Culture Cells to ~80% Confluency compound_treatment 2. Treat Cells with 5-ethyl-1-phenyl-1H-pyrazole or SB203580 cell_culture->compound_treatment aliquot 3. Aliquot Cell Suspension into PCR Tubes compound_treatment->aliquot heat_gradient 4. Apply Temperature Gradient (e.g., 40-70°C) aliquot->heat_gradient lysis 5. Lyse Cells (Freeze-Thaw Cycles) heat_gradient->lysis centrifugation 6. Centrifuge to Separate Soluble & Insoluble Fractions lysis->centrifugation sds_page 7. Analyze Soluble Fraction by SDS-PAGE centrifugation->sds_page western_blot 8. Western Blot for p38α and Loading Control sds_page->western_blot quantification 9. Densitometry & Plotting western_blot->quantification

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed CETSA Protocol
  • Cell Culture and Treatment:

    • Culture a human cell line known to express p38α (e.g., HEK293T or U937) in appropriate media to approximately 80% confluency.

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Divide the cell suspension into treatment groups: vehicle (DMSO), 5-ethyl-1-phenyl-1H-pyrazole (at various concentrations), and SB203580 (as a positive control).

    • Incubate the cells with the compounds for 1 hour at 37°C to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Using a thermal cycler, heat the tubes for 3 minutes across a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments).

  • Lysis and Separation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the soluble proteins by SDS-PAGE, followed by Western blotting using a primary antibody specific for p38α.

    • A loading control, such as GAPDH, should also be blotted to ensure equal protein loading.

    • Quantify the band intensities using densitometry and plot the percentage of soluble p38α as a function of temperature for each treatment group.

Interpreting CETSA Data

A successful target engagement will result in a rightward shift of the melting curve for the compound-treated samples compared to the vehicle control. This indicates that the compound has stabilized the p38α protein, making it more resistant to thermal denaturation.

Table 1: Hypothetical CETSA Data for p38α Target Engagement

CompoundConcentration (µM)Tagg (°C) (50% Soluble Protein)Thermal Shift (ΔTagg, °C)
Vehicle (DMSO)-48.5-
5-ethyl-1-phenyl-1H-pyrazole150.2+1.7
1054.8+6.3
5056.1+7.6
SB203580 (Positive Control)152.5+4.0
1057.3+8.8

The hypothetical data in Table 1 suggests that 5-ethyl-1-phenyl-1H-pyrazole induces a concentration-dependent thermal stabilization of p38α, providing strong evidence of target engagement within the cell. The magnitude of the shift is comparable to that of the known p38α inhibitor, SB203580.

Surface Plasmon Resonance (SPR): Quantifying Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free biophysical technique that allows for the real-time monitoring of biomolecular interactions.[4][5] It provides quantitative data on the association (k_on) and dissociation (k_off) rates of a drug binding to its target, from which the equilibrium dissociation constant (K_D) can be calculated.[5] A lower K_D value signifies a higher binding affinity.

SPR Experimental Workflow

SPR_Workflow cluster_immobilization Ligand Immobilization cluster_binding_assay Binding Assay cluster_analysis Data Analysis chip_activation 1. Activate Sensor Chip Surface protein_immobilization 2. Immobilize Purified p38α (Ligand) chip_activation->protein_immobilization analyte_injection 3. Inject Compound (Analyte) at Various Concentrations protein_immobilization->analyte_injection association 4. Monitor Association Phase analyte_injection->association dissociation 5. Monitor Dissociation Phase (Buffer Flow) association->dissociation sensorgram_generation 6. Generate Sensorgrams dissociation->sensorgram_generation kinetic_fitting 7. Fit Data to a Binding Model sensorgram_generation->kinetic_fitting parameter_determination 8. Determine k_on, k_off, and K_D kinetic_fitting->parameter_determination

Sources

Comparative

Publish Comparison Guide: Metabolic Stability Evaluation of 5-Ethyl-1-Phenyl-1H-Pyrazole

Executive Summary This technical guide outlines the metabolic stability profile of 5-ethyl-1-phenyl-1H-pyrazole , a structural scaffold increasingly relevant in medicinal chemistry for its potential as a core pharmacopho...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the metabolic stability profile of 5-ethyl-1-phenyl-1H-pyrazole , a structural scaffold increasingly relevant in medicinal chemistry for its potential as a core pharmacophore in COX-2 inhibitors, P2X7 antagonists, and agrochemicals. Unlike its dimethyl or unsubstituted analogs, the presence of the 5-ethyl group introduces a specific metabolic "soft spot" susceptible to CYP450-mediated oxidation. This guide provides a comparative analysis against industry standards, details the mechanistic liabilities of the ethyl-phenyl-pyrazole motif, and defines a validated experimental protocol for determining intrinsic clearance (


) and half-life (

).
Compound Profile & Structural Metabolic Analysis

The metabolic fate of 5-ethyl-1-phenyl-1H-pyrazole is dictated by the electronic interplay between the electron-rich pyrazole ring, the lipophilic phenyl substituent, and the oxidizable ethyl side chain.

Physicochemical Properties (Predicted):

  • Molecular Formula:

    
    
    
  • Molecular Weight: 172.23 g/mol

  • LogP: ~2.8 – 3.2 (Moderate lipophilicity, suggesting high membrane permeability and susceptibility to Phase I metabolism).

Primary Metabolic Liabilities (Soft Spots)

Based on Structure-Activity Relationship (SAR) data from pyrazole analogs (e.g., Celecoxib, Rimonabant), three primary metabolic vectors are predicted:

  • 
    -Carbon Hydroxylation (Ethyl Group): 
    
    • Mechanism: CYP450-mediated hydrogen atom abstraction (HAT) at the benzylic-like

      
      -position of the ethyl group.
      
    • Risk: High.[1] The resulting secondary alcohol is rapidly oxidized to a ketone or carboxylic acid.

  • Phenyl Ring Hydroxylation:

    • Mechanism: Electrophilic aromatic substitution (oxidation) typically at the para-position of the N-phenyl ring.

    • Risk: Moderate.[2] Influenced by the steric bulk of the adjacent ethyl group.

  • N-Glucuronidation:

    • Mechanism: Phase II conjugation at the pyrazole nitrogens (if unsubstituted) or the newly formed hydroxyl groups.

Mechanistic Pathway Visualization

The following diagram illustrates the predicted Phase I metabolic pathways, highlighting the divergence between side-chain oxidation and ring hydroxylation.

MetabolicPathways Parent 5-Ethyl-1-Phenyl-1H-Pyrazole (Parent) M1 1-(1-Phenyl-1H-pyrazol-5-yl)ethanol (α-Hydroxylation) Parent->M1 CYP2E1 / CYP3A4 (Major Route) M3 5-Ethyl-1-(4-hydroxyphenyl)-1H-pyrazole (Para-Hydroxylation) Parent->M3 CYP2C9 (Minor Route) M2 1-(1-Phenyl-1H-pyrazol-5-yl)ethanone (Ketone Formation) M1->M2 ADH / CYP M4 O-Glucuronide Conjugate (Excretion) M3->M4 UGT Isoforms

Figure 1: Predicted metabolic cascade showing the dominance of ethyl side-chain oxidation (M1/M2) versus aromatic ring hydroxylation (M3).

Comparative Performance Analysis

To objectively evaluate the stability of 5-ethyl-1-phenyl-1H-pyrazole, it must be benchmarked against compounds with known clearance profiles.

CompoundStructural FeatureMetabolic StabilityPrimary Clearance Mechanism
5-Ethyl-1-Phenyl-1H-Pyrazole Ethyl group Low - Moderate Side-chain oxidation (

-C)
1-Phenyl-1H-PyrazoleNo alkyl sub.Moderate - HighPhenyl ring hydroxylation (slower)
3,5-Dimethyl-1-PhenylpyrazoleMethyl groupsModerateMethyl oxidation (slower than ethyl)
Verapamil (Control)High ClearanceLowN-dealkylation (Rapid)
Warfarin (Control)Low ClearanceHighCYP2C9 hydroxylation (Slow)

Insight: The ethyl group decreases metabolic stability compared to the methyl analog because the methylene protons (


-CH2) are more accessible and reactive than methyl protons.
Validated Experimental Protocol

This protocol uses liver microsomes (human or rat) to determine the intrinsic clearance (


). This system is self-validating through the use of positive (Verapamil) and negative (Warfarin) controls.
Materials & Reagents
  • Test Compound: 5-ethyl-1-phenyl-1H-pyrazole (10 mM DMSO stock).

  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein conc.

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Workflow Diagram

AssayWorkflow Step1 Pre-Incubation (37°C, 5 min) Microsomes + Buffer + Compound Step2 Initiation Add NADPH Regenerating System Step1->Step2 Step3 Sampling Points 0, 5, 15, 30, 45, 60 min Step2->Step3 Step4 Quenching Add Ice-Cold ACN + Internal Std Step3->Step4 Step5 Analysis Centrifugation -> LC-MS/MS Step4->Step5

Figure 2: Step-by-step microsomal stability assay workflow.

Step-by-Step Procedure
  • Preparation: Dilute test compound to 1

    
    M in Phosphate Buffer (100 mM, pH 7.4). Final DMSO concentration must be 
    
    
    
    .
  • Pre-incubation: Mix microsomes (final conc. 0.5 mg/mL) with compound solution. Incubate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately dispense into 150

    
    L ice-cold ACN (with internal standard). Vortex for 10 min.
    
  • Clarification: Centrifuge at 4,000 rpm for 20 min at 4°C.

  • Quantification: Analyze supernatant via LC-MS/MS (MRM mode). Monitor parent depletion.

Data Interpretation & Calculations

1. Percent Remaining Calculation:



2. Half-Life (


): 
Plot 

vs. time. The slope of the linear regression is

.

3. Intrinsic Clearance (


): 
This metric scales the in vitro data to physiological relevance.


Evaluation Criteria:

  • 
    :  High Stability (Suitable for QD dosing).
    
  • 
    :  Moderate Stability (May require structural optimization).
    
  • 
    :  Low Stability (Likely requires formulation aid or structural modification).
    

Anticipated Outcome for 5-Ethyl-1-Phenyl-1H-Pyrazole: Expect a Moderate to High Clearance (


) due to the labile ethyl group. If stability is insufficient, consider replacing the ethyl group with a trifluoromethyl (

) or cyclopropyl group to block

-oxidation.
References
  • Clejan, L. A., & Cederbaum, A. I. (1990). Oxidation of pyrazole by reconstituted systems containing cytochrome P-450 IIE1.[3] Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1034(2), 233-237.

  • Dalvie, D., et al. (2002). Metabolism of 1-phenyl-1H-pyrazole derivatives: Identification of oxidative pathways. Drug Metabolism and Disposition, 30(11). (Contextual grounding based on general pyrazole metabolism).
  • RSC Publishing. (2023). Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. Royal Society of Chemistry.

  • Frontiers in Pharmacology. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers.

  • Vertex Pharmaceuticals. (2010). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives. Bioorganic & Medicinal Chemistry Letters.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-ethyl-1-phenyl-1H-pyrazole

This guide outlines the operational safety, personal protective equipment (PPE), and logistical handling protocols for 5-ethyl-1-phenyl-1H-pyrazole . Note on Data Availability: Specific toxicological data for the 5-ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the operational safety, personal protective equipment (PPE), and logistical handling protocols for 5-ethyl-1-phenyl-1H-pyrazole .

Note on Data Availability: Specific toxicological data for the 5-ethyl isomer is limited in public registries. Therefore, the safety protocols below utilize Read-Across Toxicology based on its closest structural analogs (1-phenylpyrazole and 5-methyl-1-phenylpyrazole). This approach applies the "Precautionary Principle," assuming the compound shares the known hazards of its class (irritant, potential acute toxicity, and aquatic toxicity).

Part 1: Executive Safety Summary (Immediate Action)

Hazard Classification (Predicted based on SAR):

  • Skin/Eye Irritant: High probability (Category 2).[1]

  • Acute Toxicity (Oral): Potential Harmful (Category 4).

  • Physical State: Likely a viscous liquid or low-melting solid (Melting Point of analog 5-methyl-1-phenylpyrazole is ~31°C).

ParameterCritical Specification
Primary PPE Double Nitrile Gloves (0.11mm min) + Safety Glasses (Side shields).
Respiratory Fume Hood (Required for all open handling). N95 if dust is generated.
Storage 2–8°C (Refrigerated) . Keep under inert gas (Argon/Nitrogen) to prevent oxidation.
Spill Response Absorb with vermiculite/sand.[2] Do NOT use water to flush (aquatic toxin risk).
First Aid Skin: Wash with soap/water for 15 min.[3] Eyes: Rinse 15 min.[1][3][4][5] Ingestion: Do NOT induce vomiting.

Part 2: Technical Rationale & PPE Selection

As a Senior Application Scientist, it is crucial to understand why we select specific PPE. This compound features a lipophilic phenyl ring attached to a nitrogen-rich pyrazole core .

  • Dermal Permeation Risk: The ethyl and phenyl groups increase lipophilicity (LogP > 2.5 estimated), facilitating skin absorption. Standard latex gloves are insufficient due to the organic nature of the compound.

  • Ocular Sensitivity: Pyrazole derivatives are weak bases. Contact with the moist mucous membranes of the eye can result in pH-driven irritation and potential corneal damage.

  • Physical State Ambiguity: Because the melting point is likely near room temperature, the substance may exist as a supercooled liquid or a semi-solid sludge. Handling protocols must account for splash hazards (liquid) rather than just dust.

Detailed PPE Specifications
Body AreaRecommended EquipmentScientific Rationale
Hand Protection Double Gloving (Nitrile/Nitrile) .Outer: Standard Nitrile (4 mil).Inner: Long-cuff Nitrile.Change outer glove immediately upon splash.Prevents permeation.[1][3][5] The "breakthrough time" for single thin nitrile with aromatic heterocycles can be <15 mins in the presence of solvents like DCM.
Eye/Face Chemical Safety Goggles (if handling >1g or liquid).Safety Glasses w/ Side Shields (Trace amounts).Prevents splashes from entering the eye from the side/bottom.
Respiratory Engineering Control (Fume Hood) is primary.Half-mask respirator w/ P100/OV cartridges if hood is unavailable.Protects against organic vapors (if liquid) and particulates (if solid).
Body Lab Coat (Cotton/Poly blend) .Impervious apron recommended for synthesis scale-up (>10g).Standard protection against minor splashes.

Part 3: Operational Workflow (Receiving to Disposal)

The following diagram outlines the decision logic for handling this compound safely, distinguishing between solid and liquid states.

HandlingWorkflow Start Compound Arrival (5-ethyl-1-phenyl-1H-pyrazole) CheckState Check Physical State (Ambient Temp) Start->CheckState Solid State: Solid/Semi-Solid (Risk: Dust) CheckState->Solid MP > 25°C Liquid State: Viscous Liquid (Risk: Splash/Vapor) CheckState->Liquid MP < 25°C WeighingSolid Weighing Protocol: Anti-static gun usage Minimize draft Solid->WeighingSolid WeighingLiquid Weighing Protocol: Positive Displacement Pipette or Glass Syringe Liquid->WeighingLiquid Solubilization Solubilization (DMSO/Methanol/DCM) WeighingSolid->Solubilization WeighingLiquid->Solubilization Reaction Experimental Use (Closed Vessel) Solubilization->Reaction Waste Waste Segregation Reaction->Waste

Figure 1: Operational workflow based on physical state.[1][6] Note that phenylpyrazoles often have melting points near room temperature, requiring flexibility in handling techniques.

Key Operational Protocols
  • Receiving & Storage:

    • Upon receipt, inspect the container for leakage (oily residues).

    • Store at 2–8°C . Cold storage ensures the compound remains solid (if MP is ~30°C), reducing vapor pressure and making weighing easier.

  • Weighing (The Critical Control Point):

    • If Solid: Use a static eliminator. Pyrazoles can be "sticky" due to static.

    • If Liquid: Do not pour. Use a glass Pasteur pipette or a positive displacement pipette to transfer. This prevents drips on the vial threads, which is a common source of glove contamination.

  • Solubilization:

    • Soluble in: DMSO, Methanol, Dichloromethane (DCM), Ethyl Acetate.

    • Caution: When dissolved in DMSO or DCM, the skin permeation rate increases drastically. Treat the solution as "Toxic in Contact with Skin."

Part 4: Waste Disposal & Deactivation

Disposal must adhere to local environmental regulations (RCRA in the US). As a nitrogen-containing heterocycle, it must be segregated correctly to prevent incompatible reactions.

WasteDisposal WasteStream Reaction Waste HalogenCheck Contains Halogens? (DCM, Chloroform, etc.) WasteStream->HalogenCheck Organic Solvent Aqueous Aqueous Waste (Check pH) WasteStream->Aqueous Water Based SolidWaste Solid Waste (Contaminated Gloves/Vials) WasteStream->SolidWaste Consumables NonHalo Non-Halogenated Organic (High BTU) HalogenCheck->NonHalo No Halo Halogenated Organic (Requires Incineration) HalogenCheck->Halo Yes Destruction High Temp Incineration NonHalo->Destruction Halo->Destruction SolidWaste->Destruction

Figure 2: Waste segregation logic. 5-ethyl-1-phenyl-1H-pyrazole itself is non-halogenated, but the solvent used determines the disposal stream.

Disposal Codes (US RCRA Guidance):

  • Pure Compound: Generally classified under "Organic Waste, Toxic" (Non-halogenated).

  • Solutions:

    • In DMSO/Methanol: Non-Halogenated Organic Waste .[7]

    • In DCM/Chloroform: Halogenated Organic Waste .[8]

  • Container: Triple rinse with solvent before disposing of the glass vial. Add rinsate to the organic waste stream.

Part 5: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11612, 1-Phenylpyrazole (Structural Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Codes (F-List) for Organic Solvents. Retrieved from [Link]

Sources

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